Triethyltin chloride
Description
Properties
IUPAC Name |
chloro(triethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.ClH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMYDFDXAUVLON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075043 | |
| Record name | Stannane, chlorotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-31-0 | |
| Record name | Triethyltin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=994-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triethyltin chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIETHYLTIN CHLORIDE | |
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| Record name | Stannane, chlorotriethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyltin chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIETHYLTIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182XZ1735N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Triethyltin Chloride: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of triethyltin (B1234975) chloride, a significant organotin compound utilized in various research and development applications. It details the chemical's properties, summarizes critical safety data, and outlines protocols for safe handling and emergency procedures.
Chemical Identification and Properties
Triethyltin chloride, also known as chlorotriethylstannane, is an organotin compound with the chemical formula (C₂H₅)₃SnCl.[1][2] It is primarily used as a laboratory chemical.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 994-31-0[2][4][5][6] |
| EC Number | 213-616-1[1][3][6] |
| Index Number | 050-006-00-2[3][6] |
| MDL Number | MFCD00040414[1][2][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₅ClSn[4][5] |
| Molecular Weight | 241.33 g/mol [2][5] |
| Appearance | Colorless liquid[2] |
| Purity | ≥98%[4][5] |
| Density | 1.429 g/cm³ at 20 °C |
| Flash Point | 97 °C |
| Odor | Pungent |
| Sensitivity | Moisture sensitive[2] |
Safety Data Sheet Summary
This compound is classified as a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin.[3][6][7] It is also very toxic to aquatic life with long-lasting effects.[6][7][8]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[6][7] |
| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin[3][7] |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[6][7] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[6][7] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[6][7] |
Signal Word: Danger [6]
Hazard Pictograms:
Table 4: Occupational Exposure Limits
| Jurisdiction | Value |
| WEL (UK) | Short-term value: 0.2 mg/m³ |
| Long-term value: 0.1 mg/m³ (as Sn)[6] |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the high toxicity of this compound, strict adherence to safety protocols is mandatory.
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear protective clothing.
-
Respiratory Protection: Use only under a chemical fume hood. In case of inadequate ventilation, wear respiratory protection.[8]
3.2. Handling and Storage
-
Handling: Wash face, hands, and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] Do not get in eyes, on skin, or on clothing.[8] Do not breathe dust/fume/gas/mist/vapors/spray.[8] Use only outdoors or in a well-ventilated area.[8] Handle under inert gas.
-
Storage: Store locked up.[3][8] Store in a well-ventilated place.[8] Keep container tightly closed.[8]
3.3. First-Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[8]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] Immediately call a POISON CENTER or doctor/physician.[8] If not breathing, give artificial respiration.[8]
-
In Case of Skin Contact: Immediately call a POISON CENTER or doctor/physician.[8] Gently wash with plenty of soap and water.[8] Remove/Take off immediately all contaminated clothing.[8] Wash contaminated clothing before reuse.[8]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek medical advice.[8]
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[3][8] Rinse mouth.[3][8]
3.4. Spill and Disposal Procedures
-
Spill: Ensure adequate ventilation. Use personal protective equipment as required. Keep people away from and upwind of spill/leak. Evacuate personnel to safe areas. Prevent product from entering drains. Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]
Visualized Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | Chlorotriethyltin | C6H15ClSn - Ereztech [ereztech.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. scbt.com [scbt.com]
- 5. strem.com [strem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound | C6H15ClSn | CID 13820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
The Neurotoxic Enigma of Triethyltin Chloride: A Deep Dive into its Mechanism of Action
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the neurotoxic mechanisms of triethyltin (B1234975) (TET) chloride. This whitepaper dissects the multifaceted molecular and cellular pathways disrupted by this potent neurotoxin, presenting a synthesis of key experimental findings, detailed methodologies, and quantitative data to facilitate further research and the development of potential therapeutic interventions.
Triethyltin, a well-characterized organotin compound, is known for its profound neurotoxicity, primarily manifesting as intramyelinic edema and neuronal damage.[1][2][3] This guide systematically explores the core mechanisms underlying these pathologies, focusing on mitochondrial dysfunction, disruption of cellular signaling, and the induction of cell death pathways.
Primary Molecular Target: The F₀F₁-ATP Synthase
A central event in triethyltin's neurotoxicity is its direct interaction with and inhibition of the F₀F₁-ATP synthase, a critical enzyme for cellular energy production.[4][5][6] Triethyltin binds to the F₀ subunit of the ATP synthase complex, disrupting the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP synthesis.[6] This oligomycin-like effect has been demonstrated across various species and cell types.[7]
The inhibition of ATP synthase by triethyltin and other trialkyltins occurs through two primary proposed mechanisms:
-
Halide/Hydroxyl Ion Exchange: In the presence of halide ions, triorganotins facilitate an exchange of these ions for hydroxyl ions across the inner mitochondrial membrane, which disrupts the proton gradient essential for ATP production.[6][8]
-
Direct Binding to ATP Synthase: Triethyltin directly binds to a component of the ATP synthase complex, leading to a direct inhibition of its function.[4][5][6]
A Cascade of Cellular Disruption
The initial insult of ATP depletion triggers a cascade of downstream events that culminate in neuronal dysfunction and death. This includes disruption of ion homeostasis, generation of oxidative stress, and the activation of cell death programs.
Mitochondrial Dysfunction and Oxidative Stress
Beyond the direct inhibition of ATP synthase, triethyltin induces significant mitochondrial stress. This is characterized by a decrease in the mitochondrial membrane potential, mitochondrial swelling, and fragmentation.[7][9][10] The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress, a common feature in triethyltin-induced neurotoxicity.[11] This oxidative stress can further damage cellular components, including lipids and proteins.
Disruption of Ion Gradients
Triethyltin's ability to act as an ionophore, particularly for chloride and hydroxyl ions, disrupts crucial ion gradients across cellular and mitochondrial membranes.[6][12] This can lead to alterations in intracellular pH and ion concentrations, affecting a multitude of cellular processes. Some studies suggest that triethyltin may also increase intracellular free calcium, potentially through release from intracellular stores and inhibition of calcium reuptake mechanisms, further contributing to cytotoxicity.[13]
Induction of Apoptosis and Necrosis
The cellular stress induced by triethyltin ultimately leads to cell death through both apoptotic and necrotic pathways. The mode of cell death appears to be dependent on the concentration of the toxin and the cellular energy status. At lower concentrations, cells may undergo apoptosis, a programmed cell death characterized by caspase activation and DNA fragmentation.[7][10][14] This process is often dependent on the release of pro-apoptotic factors like cytochrome c from the mitochondria.[7][15] At higher concentrations, the severe energy depletion can lead to necrosis, a more chaotic form of cell death.[7][14]
The signaling pathways involved in triethyltin-induced apoptosis are complex and can involve the activation of mitogen-activated protein kinases (MAPKs) and the modulation of the NF-κB signaling pathway.[16]
Myelin Sheath Damage: The Hallmark of Triethyltin Neurotoxicity
A defining characteristic of triethyltin poisoning is the development of intramyelinic edema, leading to the splitting of the myelin sheath at the intraperiod line.[17][18][19] This is thought to be a direct consequence of the disruption of ion transport across the myelin membrane.[18] While the initial edema may be reversible, prolonged exposure can lead to demyelination and permanent neurological deficits.[1][17] Triethyltin is also directly cytotoxic to oligodendrocytes, the myelin-producing cells of the central nervous system, further contributing to myelin damage.[10][11]
Quantitative Insights into Triethyltin Neurotoxicity
The following tables summarize key quantitative data from various studies, providing a comparative overview of the concentrations and effects of triethyltin and related organotin compounds.
Table 1: In Vitro Effects of Trialkyltin Compounds on Cellular Viability and Mitochondrial Function
| Compound | Cell Type | Concentration | Exposure Time | Effect | Reference |
| This compound | Isolated rat hepatocytes | 1-100 µg/ml | 2 hours | Rapid decrease in cell viability | [20] |
| Tributyltin chloride | Isolated rat hepatocytes | 1-100 µg/ml | 2 hours | More toxic than this compound, intense inhibition of oxygen uptake | [20] |
| Tributyltin chloride | Jurkat cells | 1-2 µM | - | Depletion of intracellular ATP, leading to necrotic death | [7] |
| Trimethyltin (B158744) chloride | Human hepatoma G2 (HepG2) cells | 4-64 µM | 24 hours | Induced apoptosis and necrosis | [15][21][22] |
| Trimethyltin chloride | Human hepatoma G2 (HepG2) cells | 8 µM | 24 hours | DNA damage observed | [15][21] |
| Trimethyltin chloride | Human hepatoma G2 (HepG2) cells | ≥ 32 µM | 24 hours | Significant increase in cell death | [15][21] |
| Tributyltin chloride | Trout red blood cells | 1 and 5 µM | 60 minutes | Mitochondrial morphological changes (swelling, altered cristae) | [9] |
| Tributyltin chloride | Trout erythrocytes and leukocytes | >1 µM | - | Consistent drop in mitochondrial membrane potential | [9] |
| Triethyltin | Cultured rat brain oligodendrocytes | - | - | Cytotoxic, led to programmed cell death | [10] |
Table 2: Effects of Trialkyltin Compounds on ATP Synthase and Related Processes
| Compound | System | Apparent Ki | Conditions | Effect | Reference |
| Tributyltin chloride | Ilyobacter tartaricus Na⁺-translocating ATP synthase | 200 nM | - | Inhibition of ATP hydrolysis | [4] |
| Tributyltin chloride | Escherichia coli H⁺-translocating ATP synthase | 200 nM | - | Inhibition of ATP hydrolysis | [4] |
| Triethyltin | Rat liver mitochondria | 1 µM | 100 mM-KCl medium (pH 6.8) containing ATP | Decrease in the uptake of pyruvate, malate, citrate, or β-hydroxybutyrate | [23] |
Key Experimental Methodologies
The investigation of triethyltin neurotoxicity employs a range of in vitro and in vivo techniques. Below are outlines of common experimental protocols.
Assessment of Cell Viability and Death
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is quantified spectrophotometrically.[15]
-
Flow Cytometry with Propidium Iodide (PI) and Hoechst 33342 (HO) Staining: This method distinguishes between intact, apoptotic, and necrotic cells. HO is a cell-permeable dye that stains the nuclei of all cells, while PI is a cell-impermeable dye that only enters cells with compromised plasma membranes (necrotic or late apoptotic cells). Apoptotic cells are identified by condensed or fragmented nuclei stained with HO.[15]
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method detects DNA fragmentation, a hallmark of apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP.
Measurement of Mitochondrial Function
-
Mitochondrial Membrane Potential (MMP) Assay: MMP is a key indicator of mitochondrial health. It can be measured using fluorescent dyes like JC-1 or TMRE (tetramethylrhodamine, ethyl ester). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Oxygen Consumption Rate (OCR): OCR is a measure of mitochondrial respiration and can be determined using specialized equipment like a Seahorse XF Analyzer. Inhibition of OCR by triethyltin indicates a disruption of the electron transport chain or ATP synthesis.
-
ATP Measurement: Intracellular ATP levels can be quantified using luciferase-based assays. The light emitted from the luciferin-luciferase reaction is proportional to the amount of ATP present.[7]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cellular stress. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. For example, researchers use Western blotting to measure the levels of caspases, Bcl-2 family proteins, and phosphorylated forms of MAPKs.[7]
Conclusion
The neurotoxicity of this compound is a complex process initiated by the inhibition of mitochondrial ATP synthesis. This primary insult triggers a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, disruption of ion homeostasis, and the activation of cell death pathways, ultimately leading to the characteristic intramyelinic edema and neuronal damage. A thorough understanding of these intricate mechanisms is crucial for the development of strategies to mitigate the neurotoxic effects of this and other organotin compounds. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of toxicology and neurobiology.
References
- 1. Peripheral and central nervous system lesions caused by triethyl- and trimethyltin salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Biologic Basis of Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triethyltin (PIM 588) [inchem.org]
- 7. d-nb.info [d-nb.info]
- 8. The influence of adenine nucleotides and oxidizable substrates on triethyltin-mediated chloride uptake by rat liver mitochondria in potassium chloride media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of tributyltin on trout blood cells: changes in mitochondrial morphology and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of the apoptotic and necrotic actions of trimethyltin in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Toxic Peripheral Neuropathies: Agents and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound on the central aminergic neurotransmitters and their metabolites: relationship with pathophysiology of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Apoptotic and necrotic action mechanisms of trimethyltin in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
An In-depth Technical Guide on the Toxicology and Ecotoxicology of Triethyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethyltin (B1234975) (TET) compounds are potent organotin neurotoxicants that have garnered significant attention due to their severe impact on both mammalian and aquatic systems. This technical guide provides a comprehensive overview of the toxicology and ecotoxicology of TET, with a focus on its mechanisms of action, quantitative toxicity data, and detailed experimental protocols relevant to research and drug development. Key toxicological endpoints include neurotoxicity, characterized by cerebral edema and neuronal apoptosis, and mitochondrial dysfunction, which is a primary mechanism of TET-induced cellular damage. Ecotoxicological data reveal high toxicity to aquatic organisms. This document synthesizes current knowledge into a practical resource, presenting quantitative data in structured tables and detailing experimental methodologies for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex interactions of triethyltin with biological systems.
Toxicology of Triethyltin Compounds
Triethyltin compounds are readily absorbed through oral, dermal, and inhalation routes, with the oral route being a primary circumstance of poisoning described in the literature.[1] Following absorption, TET distributes to various organs, with notable accumulation in the liver, kidney, and brain.[1] The primary target organ for TET toxicity is the central nervous system (CNS), where it induces a characteristic intramyelinic edema.[2][3]
Mechanism of Action
The toxicity of triethyltin is primarily attributed to its profound effects on mitochondrial function.[4] TET disrupts oxidative phosphorylation, the process by which cells generate ATP, leading to cellular energy depletion.[4] This is achieved through multiple mechanisms:
-
Inhibition of ATP Synthase: TET binds to the F0 subunit of ATP synthase, directly inhibiting the synthesis of ATP.
-
Disruption of Ion Gradients: TET acts as an ionophore, facilitating the exchange of chloride and hydroxyl ions across the inner mitochondrial membrane.[5][6] This dissipates the proton gradient necessary for ATP production.
-
Induction of Mitochondrial Swelling: TET can induce gross mitochondrial swelling, further compromising their function.[7]
Beyond direct mitochondrial inhibition, TET induces a cascade of cellular events, including:
-
Oxidative Stress: Exposure to TET leads to the generation of reactive oxygen species (ROS), contributing to cellular damage.
-
Apoptosis: TET triggers programmed cell death, particularly in neuronal and glial cells.[8] This apoptotic cascade involves the activation of caspases and is linked to mitochondrial dysfunction.
-
Neuroinflammation: In the CNS, TET exposure can lead to the activation of microglia and astrocytes, contributing to the overall neurotoxic effect.
Neurotoxicity
The hallmark of triethyltin neurotoxicity is the development of severe cerebral edema, specifically affecting the white matter.[2][3] This edema is characterized by the formation of vacuoles within the myelin sheaths, leading to their splitting and disruption. This intramyelinic edema is a primary contributor to the neurological symptoms observed in TET poisoning, which include tremors, convulsions, and paralysis.[4]
Studies have shown that TET directly affects oligodendrocytes, the myelin-producing cells of the CNS, inducing apoptosis and damage to their cellular processes.[8] This leads to a loss of myelin and permanent neurological deficits.
Quantitative Toxicological Data
The acute toxicity of triethyltin compounds is high, with significant lethality observed at low doses across different species. The following tables summarize key quantitative toxicity data for triethyltin.
Table 1: Acute Mammalian Toxicity of Triethyltin Compounds
| Compound | Species | Route of Administration | LD50 | Reference |
| Triethyltin Sulfate | Rat | Intravenous | 10 mg/kg | INCHEM |
| Triethyltin Sulfate | Rat | Intraperitoneal | 5.7 mg/kg | INCHEM |
| Triethyltin Sulfate | Rat | Oral | 10 mg/kg | INCHEM |
| Triethyltin Chloride | Rat | Intraperitoneal | 5 mg/kg | INCHEM |
| Triethyltin Acetate | Rat | Oral | 4 mg/kg | RTECS |
| Triethyltin Acetate | Rat | Intravenous | 4.2 mg/kg | RTECS |
| Triethyltin Acetate | Mouse | Intravenous | 8 mg/kg | RTECS |
Table 2: Other Toxicity Data for Triethyltin Compounds
| Effect | Species | Exposure | Dose/Concentration | Reference |
| Lethality | Rat | 2-week dietary | 6.7 mg/kg/day | ATSDR |
| Lethality | Rat | 11-week drinking water | 1.4 mg/kg/day | ATSDR |
| Neurobehavioral effects (decreased motor activity) | Rat | Acute | 1.5 and 3.0 mg/kg | Reiter et al., 1981 |
| Neurobehavioral effects (performance decrements) | Rat | 3-week drinking water | 5 and 10 ppm | Reiter et al., 1981 |
Ecotoxicology of Triethyltin Compounds
Triethyltin compounds pose a significant threat to aquatic ecosystems due to their high toxicity to a wide range of organisms.[9] Organotin compounds, in general, are known to be persistent in the environment and can bioaccumulate in aquatic life.[4]
Aquatic Toxicity
Triethyltin is highly toxic to aquatic invertebrates and fish. The following table summarizes available ecotoxicological data.
Table 3: Aquatic Ecotoxicity of Organotin Compounds
| Compound | Species | Test Duration | LC50/EC50 | Reference |
| Tributyltin (TBT) | Daphnia magna | 48 hours | 1.5 µg/L | Mu et al. |
| Triphenyltin (TPT) | Daphnia magna | 48 hours | 7.5 µg/L | Mu et al. |
| Tributyltin (TBT) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 1.4 µg/L | Mu et al. |
| Triphenyltin (TPT) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 2.1 µg/L | Mu et al. |
Note: Specific LC50/EC50 data for triethyltin in a variety of aquatic species is not as readily available in the reviewed literature as for tributyltin and triphenyltin, which are more commonly studied in an ecotoxicological context.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of triethyltin toxicology and ecotoxicology.
Acute Oral Toxicity Testing in Rats (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of a triethyltin compound.
Materials:
-
Triethyltin compound
-
Vehicle (e.g., corn oil, water)
-
Wistar rats (young, healthy, nulliparous, and non-pregnant females are preferred)
-
Gavage needles
-
Animal cages with appropriate bedding
-
Calibrated balance
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (food, but not water, should be withheld).
-
Dose Preparation: Prepare the triethyltin compound in the selected vehicle to the desired concentrations.
-
Dose Administration: Administer a single dose of the test substance by oral gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions or 2 mL/100g for oily vehicles.
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (e.g., tremors, convulsions, changes in skin, fur, eyes, and mucous membranes), and changes in behavior immediately after dosing and periodically for the first 24 hours.
-
Continue observations daily for a total of 14 days.
-
Record body weights shortly before dosing and weekly thereafter.
-
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.
Acute Immobilisation Test with Daphnia sp. (Adapted from OECD Guideline 202)
Objective: To determine the concentration of a triethyltin compound that causes immobilization in 50% of Daphnia magna (EC50).
Materials:
-
Triethyltin compound
-
Reconstituted or natural water (pH 6-9, hardness 140–250 mg CaCO₃ L⁻¹)
-
Daphnia magna neonates (<24 hours old)
-
Test vessels (e.g., 50-100 mL beakers)
-
Controlled environment chamber (20 ± 2 °C, 16h light/8h dark photoperiod)
Procedure:
-
Test Solutions: Prepare a series of at least five geometrically spaced concentrations of the triethyltin compound in the test water. A control group (test water only) must be included.
-
Test Initiation: Introduce at least 20 daphnids per concentration, divided into at least four replicate vessels (5 daphnids per vessel). The volume of test solution should be at least 2 mL per daphnid.
-
Incubation: Incubate the test vessels for 48 hours under the specified environmental conditions. Daphnids are not fed during the test.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[10][11]
-
Data Analysis: Calculate the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Assessment of Mitochondrial Respiration in Isolated Mitochondria
Objective: To measure the effect of triethyltin on mitochondrial oxygen consumption.
Materials:
-
Fresh tissue (e.g., rat liver)
-
Mitochondrial isolation buffer
-
Respiration buffer
-
Mitochondrial substrates (e.g., glutamate (B1630785), malate (B86768), succinate)
-
ADP
-
Triethyltin compound
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondria Isolation:
-
Homogenize fresh tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
Resuspend the final mitochondrial pellet in a small volume of respiration buffer.
-
-
Respirometry:
-
Add a known amount of isolated mitochondria to the respirometer chamber containing air-saturated respiration buffer.
-
Measure the basal respiration rate (State 2).
-
Add mitochondrial substrates (e.g., glutamate and malate for Complex I-linked respiration, or succinate (B1194679) for Complex II-linked respiration) and measure the substrate-dependent respiration rate (State 4).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Add the triethyltin compound at various concentrations and record the effect on the different respiratory states.
-
TUNEL Assay for Apoptosis Detection in Neuronal Cells
Objective: To detect DNA fragmentation characteristic of apoptosis in neuronal cells exposed to triethyltin.
Materials:
-
Neuronal cell culture or tissue sections
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For cell cultures, grow cells on coverslips. For tissues, prepare paraffin-embedded or frozen sections.
-
-
Fixation and Permeabilization:
-
Fix the samples with the fixative solution.
-
Wash with PBS.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
-
TUNEL Staining:
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
Wash the samples to remove unincorporated labeled nucleotides.
-
Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence at the appropriate wavelength for the label used.
-
Visualization of Signaling Pathways and Workflows
Triethyltin-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key events in the apoptotic cascade initiated by triethyltin exposure.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cerebral edema in rats induced by triethyltin. Value and limitations as study method of cerebral antiedema drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. assaygenie.com [assaygenie.com]
- 6. drexel.edu [drexel.edu]
- 7. researchgate.net [researchgate.net]
- 8. eurofins.it [eurofins.it]
- 9. oecd.org [oecd.org]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
A Historical and Technical Guide to Triethyltin Chloride as a Biocide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyltin (B1234975) (TET) chloride, an organotin compound, emerged in the mid-20th century as a potent biocide with broad-spectrum activity against a variety of microorganisms. Its high efficacy, however, was soon overshadowed by its significant mammalian toxicity, particularly its neurotoxic effects. This technical guide provides a comprehensive historical overview of the research into triethyltin chloride's biocidal applications, from its initial discovery to the eventual decline in its use due to safety concerns. The document details its mechanism of action, focusing on the disruption of mitochondrial function, and presents available quantitative data on its biocidal efficacy and toxicity. Furthermore, it outlines historical experimental protocols used to evaluate its properties, offering a valuable resource for researchers in toxicology, environmental science, and the history of science.
Historical Context and Applications
The biocidal properties of organotin compounds were first systematically investigated in the 1950s, with triorganotins, including this compound, demonstrating particularly high fungicidal and bactericidal capabilities.[1] This discovery led to the exploration of triethyltin and related compounds for various industrial and agricultural applications.
Historically, this compound and other triorganotin compounds were utilized in:
-
Wood Preservation: To protect timber from fungal decay and insect attack.[1]
-
Antifouling Paints: Applied to ship hulls to prevent the growth of marine organisms such as barnacles and algae.[2]
-
Disinfection: Used in industrial water systems to control microbial growth.[1]
-
Agricultural Fungicides: To a lesser extent, explored for the control of fungal diseases in crops.[2]
The widespread use of these compounds, however, raised environmental and health concerns due to their high toxicity and persistence. The notorious "Stalinon affair" in France in 1954, where a preparation containing a related organotin compound led to numerous poisonings and deaths, highlighted the acute toxicity of these substances to humans.[3] Subsequent research confirmed the potent neurotoxicity of triethyltin compounds, leading to a significant decline in their use as general biocides and a shift towards more targeted and less toxic alternatives.
Quantitative Data
Biocidal Efficacy
Historical studies demonstrated the high antimicrobial action of this compound, particularly against fungi. The biocidal activity of trialkyltin compounds was found to be influenced by the pH of the medium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Aspergillus niger | Fungus | 0.5 | (Yamada et al., 1979) |
| Penicillium funiculosum | Fungus | 0.5 | (Yamada et al., 1979) |
| Chaetomium globosum | Fungus | 1.0 | (Yamada et al., 1979) |
| Rhizopus nigricans | Fungus | 5.0 | (Yamada et al., 1979) |
| Saccharomyces cerevisiae | Yeast | 1.0 | (Yamada et al., 1979) |
| Bacillus subtilis | Bacterium (Gram-positive) | 1.0 | (Yamada et al., 1979) |
| Staphylococcus aureus | Bacterium (Gram-positive) | 5.0 | (Yamada et al., 1979) |
| Escherichia coli | Bacterium (Gram-negative) | >100 | (Yamada et al., 1979) |
| Pseudomonas aeruginosa | Bacterium (Gram-negative) | >100 | (Yamada et al., 1979) |
Note: The provided MIC values are sourced from a key historical study and may vary depending on the specific experimental conditions.
Mammalian Toxicity
This compound is highly toxic to mammals, with the primary target organ being the central nervous system. Acute exposure can lead to cerebral edema.
Table 2: Acute Toxicity of this compound in Animal Models
| Animal | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 5 | [4] |
| Rat | Dermal | 5 | [4] |
| Rat | Intraperitoneal | 5 | [5] |
Mechanism of Action
The primary mechanism of this compound's biocidal and toxic action is the disruption of cellular energy metabolism through its effects on mitochondria.
Inhibition of Mitochondrial Oxidative Phosphorylation
This compound is a potent inhibitor of oxidative phosphorylation, the process by which cells generate ATP. It achieves this by targeting the F1F0-ATP synthase, a multi-subunit enzyme complex in the inner mitochondrial membrane. Specifically, triethyltin compounds are believed to interact with the ion channel of the F0 subunit of ATP synthase, thereby blocking the flow of protons and inhibiting ATP synthesis.[6] This disruption of energy production is a key factor in its toxicity to both microorganisms and mammalian cells.
Caption: Inhibition of F1F0-ATP Synthase by this compound.
Induction of Mitochondrial Permeability Transition Pore (MPTP) Opening
In addition to its direct effect on ATP synthase, this compound can also induce the opening of the mitochondrial permeability transition pore (MPTP). The MPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately triggering cell death. The exact mechanism by which this compound induces MPTP opening is still under investigation but is thought to be related to its ability to disrupt ion homeostasis and induce oxidative stress.
Caption: Induction of MPTP Opening by this compound.
Historical Experimental Protocols
The following sections describe the general methodologies employed in historical studies to evaluate the biocidal and toxicological properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
A common method used in the mid-20th century to determine the MIC of a biocide against bacteria and fungi was the agar (B569324) dilution method.
Protocol Outline: Agar Dilution Method
-
Preparation of Stock Solution: A stock solution of this compound was prepared in a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Serial Dilutions: A series of twofold dilutions of the stock solution were prepared.
-
Incorporation into Agar: Each dilution was added to molten agar medium (e.g., nutrient agar for bacteria, potato dextrose agar for fungi) and poured into Petri dishes. A control plate without the biocide was also prepared.
-
Inoculation: The surface of the agar was inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates were incubated at an appropriate temperature and for a sufficient duration to allow for visible growth on the control plate.
-
Observation: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.
Caption: Experimental Workflow for MIC Determination.
Evaluation of Wood Preservative Efficacy
Historical methods for testing the efficacy of wood preservatives often involved exposing treated wood blocks to wood-destroying fungi.
Protocol Outline: Wood Block Test
-
Wood Block Preparation: Small blocks of a susceptible wood species (e.g., pine sapwood) were prepared.
-
Treatment: The wood blocks were impregnated with different concentrations of a this compound solution in an organic solvent. Untreated control blocks were also included.
-
Leaching (Optional): To assess the permanence of the preservative, some treated blocks were subjected to a leaching procedure, typically involving soaking in water for a specified period.
-
Exposure to Fungi: The treated and untreated wood blocks were placed in culture vessels containing a pure culture of a wood-destroying fungus (e.g., a brown-rot or white-rot fungus) growing on a suitable medium.
-
Incubation: The vessels were incubated for several weeks to months under conditions favorable for fungal growth.
-
Assessment: The efficacy of the preservative was determined by measuring the weight loss of the wood blocks due to fungal decay. The lowest concentration of the preservative that prevented significant weight loss was considered the toxic threshold.
Conclusion
The history of this compound as a biocide is a compelling case study in the development and subsequent re-evaluation of chemical technologies. Its potent antimicrobial properties offered solutions to significant industrial and agricultural challenges. However, the discovery of its profound mammalian toxicity underscored the critical importance of thorough toxicological assessment. While no longer in widespread use as a biocide, the historical research on this compound continues to provide valuable insights into the mechanisms of organotin toxicity and serves as a historical benchmark in the fields of toxicology and environmental science. The detailed understanding of its interaction with mitochondrial machinery remains a subject of interest for researchers studying cellular bioenergetics and mechanisms of cell death.
References
An In-depth Technical Guide on the Solubility of Triethyltin Chloride in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triethyltin (B1234975) chloride ((C₂H₅)₃SnCl), a significant organotin compound. A thorough understanding of its solubility is crucial for applications in synthesis, catalysis, and toxicological research. This document synthesizes available data on its solubility, details the challenges in determining its aqueous solubility due to hydrolysis, and provides standardized experimental protocols for its determination in organic media.
Core Concepts: Solubility Profile of Triethyltin Chloride
This compound is a colorless liquid at room temperature. Its solubility is dictated by its molecular structure, which features both nonpolar ethyl groups and a polar tin-chloride bond. This duality governs its interaction with various solvents.
Aqueous Solubility
This compound is generally reported as insoluble in water.[1][2] More accurately, it undergoes rapid hydrolysis upon contact with water, making a true equilibrium solubility measurement challenging.[3] The tin-chloride bond is susceptible to nucleophilic attack by water, leading to the formation of triethyltin hydroxide (B78521) and subsequently bis(triethyltin) oxide. This reactivity is a critical consideration for any handling or experimental procedures involving aqueous environments.
Organic Solubility
Data Presentation: Solubility of this compound
Due to the reactive nature of this compound in water and the limited availability of precise quantitative data in public literature, a comprehensive numerical summary is not feasible. The available information is presented below.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvent Examples | Qualitative Solubility | Rationale / Citation |
| Aqueous | Water (H₂O) | Insoluble / Hydrolyzes | Undergoes rapid hydrolysis, making true solubility measurement difficult.[1][3] |
| Organic | Alcohols, Ethers, Ketones, Alkanes, Aromatics | Soluble | Generally soluble in common organic solvents due to its nonpolar ethyl groups.[1][2] |
Experimental Protocols
Protocol 1: Determination of Solubility in Organic Solvents (Flask Method)
This protocol is a generalized procedure adapted from established methods for determining the solubility of a compound in an organic solvent.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvent (e.g., methanol, ethanol, acetone, hexane, toluene, diethyl ether)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (precision ± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (material compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation. b. Accurately add a known volume of the organic solvent to the vial. c. Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: a. After equilibration, cease agitation and allow the vial to stand at the constant temperature for several hours to allow the excess solid to sediment. b. To separate the saturated solution from the undissolved solute, either centrifuge the vial or carefully filter the supernatant through a syringe filter.
-
Sample Preparation for Analysis: a. Take a precise aliquot of the clear supernatant. b. Dilute the aliquot with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: a. Analyze the diluted sample using a calibrated GC-MS or ICP-MS method. b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. c. Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration in the original saturated solution by applying the dilution factor. b. Express the solubility in appropriate units (e.g., g/L, mol/L).
Protocol 2: Addressing Aqueous Interaction - Hydrolysis
Given the rapid hydrolysis, a standard solubility test like OECD Test Guideline 105 is not suitable for this compound. Instead, studying its hydrolysis kinetics provides more meaningful data about its behavior in water.
Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.
Materials:
-
High-purity this compound
-
Buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
Thermostatically controlled reaction vessel
-
Analytical instrument for quantification of this compound and its hydrolysis products.
Procedure:
-
Reaction Setup: a. Place a known volume of the buffered aqueous solution into the thermostatically controlled reaction vessel. b. Introduce a small, known amount of this compound to initiate the hydrolysis reaction.
-
Time-Course Sampling: a. At regular time intervals, withdraw aliquots of the reaction mixture. b. Immediately quench the hydrolysis reaction in the aliquot, for instance, by rapid extraction into a non-polar organic solvent.
-
Quantification: a. Analyze the quenched samples to determine the concentration of the remaining this compound at each time point.
-
Data Analysis: a. Plot the concentration of this compound versus time. b. Determine the rate constant of the hydrolysis reaction from the plot.
Visualizations
Caption: Experimental Workflow for Solubility Determination.
Caption: Hydrolysis Pathway of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Triethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyltin (B1234975) chloride ((C₂H₅)₃SnCl), a prominent organotin compound, has garnered significant attention within the scientific community due to its distinct molecular architecture and potent biological activity. This technical guide provides a comprehensive examination of the molecular structure, bonding characteristics, and spectroscopic profile of triethyltin chloride. It further details established experimental protocols for its synthesis and characterization, and elucidates the key signaling pathways implicated in its toxicological effects. This document is intended to serve as a critical resource for researchers in organometallic chemistry, toxicology, and drug development, offering foundational data and methodologies to inform further investigation and application.
Molecular Structure and Bonding
This compound possesses a central tin (Sn) atom covalently bonded to three ethyl groups and one chlorine atom. In the gaseous phase and in non-coordinating solvents, the molecule adopts a tetrahedral geometry around the tin atom. However, in the solid state, organotin halides like this compound can exhibit intermolecular interactions, leading to a polymeric structure with bridging chloride atoms. This results in a higher coordination number for the tin atom, typically a trigonal bipyramidal geometry.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Chemical Formula | C₆H₁₅ClSn |
| Molecular Weight | 241.34 g/mol [1] |
| Appearance | Colorless liquid |
| Melting Point | 15.5 °C |
| Boiling Point | 206 °C |
| Density | 1.429 g/mL |
| ¹H NMR | Complex multiplets for ethyl protons |
| ¹³C NMR | Signals for CH₂ and CH₃ groups |
| ¹¹⁹Sn NMR | Chemical shift is sensitive to coordination |
| Major IR Absorptions | C-H, C-C, Sn-C, and Sn-Cl stretching |
| Mass Spec (EI) | Characteristic isotopic pattern for Sn and Cl |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the preparation of tetraethyltin (B1219993) followed by a redistribution reaction.
Step 1: Synthesis of Tetraethyltin via Grignard Reaction [2][3]
-
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Tin(IV) chloride (SnCl₄)
-
10% Hydrochloric acid
-
Calcium chloride (for drying)
-
Iodine crystal (as initiator)
-
-
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.
-
Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the magnesium has completely reacted, cool the flask in an ice bath.
-
With vigorous stirring, add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and decompose the complex by the slow addition of ice-cold 10% hydrochloric acid.
-
Separate the ether layer, wash it with water, and dry it over anhydrous calcium chloride.
-
Remove the ether by distillation, and distill the crude tetraethyltin under reduced pressure.
-
Step 2: Synthesis of this compound via Redistribution
-
Materials:
-
Tetraethyltin
-
Tin(IV) chloride (SnCl₄)
-
-
Procedure:
-
In a reaction flask, combine three molar equivalents of tetraethyltin with one molar equivalent of tin(IV) chloride.
-
Heat the mixture, which will result in a redistribution reaction to form four molar equivalents of this compound.
-
The product, this compound, can be purified by distillation.
-
Caption: Key signaling events in this compound-induced apoptosis.
The inhibition of ATP synthase by this compound disrupts the proton gradient across the inner mitochondrial membrane, leading to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress. [4][5][6]This oxidative stress, coupled with the direct effects on mitochondria, results in mitochondrial dysfunction, characterized by a decrease in membrane potential, swelling, and fragmentation. [7][4]These events can trigger the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are implicated in cellular stress responses and apoptosis. [8]The culmination of these processes is the release of cytochrome c from the mitochondria into the cytosol, which activates the caspase cascade (initiator caspases like caspase-9 and effector caspases like caspase-3), ultimately leading to programmed cell death or apoptosis. [9][10]
Conclusion
This compound remains a compound of significant interest due to its unique structural features and pronounced biological effects. This guide has provided a detailed overview of its molecular structure, bonding, and spectroscopic properties, along with practical protocols for its synthesis and characterization. The elucidation of its toxicological signaling pathways, primarily centered on mitochondrial dysfunction and the induction of apoptosis, offers valuable insights for toxicologists and drug development professionals. Further research, particularly experimental determination of its precise solid-state structure, will continue to enhance our understanding of this important organotin compound.
References
- 1. This compound | C6H15ClSn | CID 13820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Exposure to Trimethyltin Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS/ER stress contributes to trimethyltin chloride-mediated hepatotoxicity; Tea polyphenols alleviate apoptosis and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress [frontiersin.org]
- 7. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethyltin chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Early Studies on Triethyltin Chloride-Induced Demyelination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyltin (B1234975) (TET) chloride is a neurotoxic organotin compound that has been instrumental in the study of demyelination and myelin edema. Early research, primarily conducted from the 1950s through the 1980s, established TET as a potent inducer of a unique form of demyelination characterized by the splitting of the intraperiod line of the myelin sheath and the formation of intramyelinic vacuoles. This technical guide provides an in-depth analysis of these seminal studies, focusing on the experimental protocols employed, quantitative data generated, and the elucidated mechanisms of action. The information is presented to be a valuable resource for researchers in neurotoxicology, myelin biology, and drug development for demyelinating diseases.
Introduction
The study of toxicant-induced demyelination provides crucial insights into the fundamental biology of myelin and the pathogenesis of demyelinating diseases. Triethyltin (TET) emerged in early neurotoxicological research as a key tool compound for inducing a specific type of central nervous system (CNS) pathology. Unlike some other demyelinating agents, TET was found to cause intramyelinic edema, leading to a separation of the myelin lamellae at the intraperiod line, without directly causing the death of the myelin-producing oligodendrocytes in initial stages. This characteristic has made TET-induced demyelination a valuable model for studying the mechanisms of myelin sheath splitting and fluid accumulation within the myelin structure. This guide revisits the foundational research that characterized the effects of triethyltin chloride, providing a detailed overview of the methodologies, key quantitative findings, and the proposed biochemical pathways from that era.
Experimental Protocols
The following sections detail the common experimental methodologies utilized in early studies of triethyltin-induced demyelination. These protocols are based on descriptions from key publications of the period.
In Vivo Demyelination Models
2.1.1. Animal Models and Administration of this compound
-
Animal Model: Primarily male Wistar rats or other common laboratory rat strains were used. For developmental studies, neonatal rats were often the subjects.
-
Compound: Triethyltin (TET) sulfate (B86663) or chloride was typically dissolved in a suitable solvent, such as physiological saline.
-
Administration:
-
Chronic Dosing: For studies investigating the effects of long-term exposure, TET was often administered orally through the drinking water or via daily intraperitoneal (i.p.) injections. A common chronic dosage was 1.0 mg TET/kg body weight/day.[1]
-
Acute Dosing: For acute studies, a single higher dose was administered, typically via i.p. injection.
-
2.1.2. Tissue Preparation for Microscopic Analysis
-
Perfusion and Fixation: Animals were deeply anesthetized and transcardially perfused with a saline solution to clear the blood, followed by a fixative solution. A common fixative was a mixture of glutaraldehyde (B144438) and paraformaldehyde in a cacodylate or phosphate (B84403) buffer.
-
Tissue Dissection and Processing: The brain and spinal cord were dissected and specific regions of interest (e.g., corpus callosum, optic nerve) were isolated. The tissue was then cut into smaller blocks and post-fixed in osmium tetroxide to preserve lipid-rich structures like myelin.
-
Embedding: The fixed tissue blocks were dehydrated through a graded series of ethanol (B145695) and embedded in an epoxy resin (e.g., Epon).
-
Sectioning and Staining: Ultrathin sections (60-90 nm) were cut using an ultramicrotome, mounted on copper grids, and stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast for electron microscopy.
In Vitro Demyelination Models
-
Cell Culture: Myelinated cultures of mouse spinal cord were a key in vitro model.[2] These cultures contain neurons, oligodendrocytes, and astrocytes, and develop myelin sheaths in a manner that recapitulates the in vivo process.
-
TET Application: Triethyltin sulfate was dissolved in the culture medium at varying concentrations, typically ranging from 10⁻⁹ M to 10⁻⁶ M.[2]
-
Incubation and Observation: Cultures were exposed to TET for defined periods, from hours to days, and then fixed and processed for light and electron microscopy as described for in vivo tissues.
Biochemical Analyses
2.3.1. Myelin Isolation
-
Homogenization: Brain tissue was homogenized in a sucrose (B13894) solution.
-
Density Gradient Centrifugation: The homogenate was layered onto a discontinuous sucrose gradient and centrifuged at high speed. Myelin, being lipid-rich and thus of low density, would collect at the interface of the lower concentration sucrose layers.
-
Washing: The isolated myelin fraction was then subjected to osmotic shock by resuspending in distilled water to remove trapped axoplasm and other contaminants. This was followed by further centrifugation steps to purify the myelin.
2.3.2. Protein Analysis
-
Protein Extraction: Proteins were extracted from the purified myelin using detergents such as sodium dodecyl sulfate (SDS).
-
Electrophoresis: The extracted proteins were separated based on their molecular weight using polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The relative amounts of different myelin proteins were determined by densitometric scanning of the stained protein bands on the gel.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from seminal early studies on triethyltin-induced demyelination.
| Study | Animal Model/System | TET Dosage/Concentration | Key Quantitative Findings | Reference |
| Blaker W.D., et al. (1981) | Developing Rats | 1.0 mg/kg/day (chronic) | At 30 days, myelin and cerebroside yields were reduced by approximately 55%. 2',3'-cyclic nucleotide-3'-phosphohydrolase (CNPase) activity was reduced by less than 20%. | [1] |
| Graham D.I., et al. (1975) | Myelinated Mouse Spinal Cord Cultures | 10⁻⁶ M | Marked degenerative changes in myelin sheaths and cells within 1-2 hours. | [2] |
| Graham D.I., et al. (1975) | Myelinated Mouse Spinal Cord Cultures | 10⁻⁷ - 10⁻⁹ M | Formation of intramyelinic vacuoles. | [2] |
| Wender M., et al. (1983) | Wistar Rats | Chronic TET sulfate | "Considerably reduced percentages" of the "Agraval protein" fraction in myelin. | [3] |
Note: The "Agraval protein" mentioned by Wender et al. (1983) likely refers to a myelin-like fraction described by Agrawal and colleagues, which is thought to be a precursor to mature myelin and is notably deficient in myelin basic protein.
Visualizations of Mechanisms and Workflows
Proposed Signaling Pathway for TET-Induced Myelin Edema
The primary mechanism of triethyltin-induced demyelination, as suggested by early biochemical studies, involves the inhibition of key ATPases, leading to ionic imbalance and subsequent osmotic swelling of the myelin sheath.
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical experimental workflow for studying the effects of this compound in animal models.
Conclusion
The early research on this compound-induced demyelination laid a critical foundation for our understanding of myelin pathology. These studies meticulously characterized the unique intramyelinic edema caused by TET and pointed towards a biochemical mechanism involving the disruption of ion homeostasis through the inhibition of essential ATPases. The experimental models and techniques developed during this period have had a lasting impact on the field of neurotoxicology and continue to inform contemporary research into the molecular mechanisms of demyelinating diseases. This guide serves as a comprehensive resource for scientists and researchers, providing a detailed look into the foundational work that established triethyltin as a powerful tool for studying myelin biology and pathology.
References
- 1. Isolation of rat brain myelin, monitored by polyacrylamide gel electrophoresis of dodecyl sulfate-extracted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelination in rat brain: method of myelin isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identity of a myelin-like fraction isolated from developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Degradation Pathways of Triethyltin Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Quantitative data and detailed experimental protocols specifically for triethyltin (B1234975) chloride are limited in the available scientific literature. Therefore, this guide synthesizes information from closely related organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), to provide a comprehensive overview of the expected environmental degradation pathways of triethyltin chloride. The presented data and protocols should be considered as representative examples and may require optimization for triethyltin-specific studies.
Introduction
Triethyltin (TET) chloride is an organotin compound that has seen use as a biocide and stabilizer. Its potential release into the environment raises concerns due to its high toxicity to a wide range of organisms. Understanding the environmental fate of this compound is crucial for assessing its ecological risk and developing potential remediation strategies. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of this compound, summarizes available quantitative data from analogous compounds, and presents detailed experimental protocols for its study.
Degradation Pathways
The environmental degradation of this compound, like other triorganotin compounds, proceeds through a sequential dealkylation process, where the ethyl groups are cleaved from the tin atom. This process occurs via both abiotic and biotic mechanisms, leading to progressively less toxic inorganic tin compounds.
Abiotic Degradation
Abiotic degradation of this compound is primarily driven by photodegradation and hydrolysis.
-
Photodegradation: In the presence of sunlight, particularly UV radiation, organotin compounds can undergo photolytic cleavage of the tin-carbon bond. This process is generally slow in water but can be a significant degradation pathway on soil surfaces.[1]
-
Hydrolysis: The tin-chloride bond in this compound is susceptible to hydrolysis, forming triethyltin hydroxide. Further cleavage of the tin-carbon bonds by hydrolysis is not considered a significant environmental fate process under normal environmental conditions.[2]
Biotic Degradation
Microbial activity is a major driver of this compound degradation in the environment. A variety of microorganisms, including bacteria, fungi, and algae, have been shown to degrade organotin compounds.[3] The primary mechanism is the sequential cleavage of the ethyl groups.
The degradation proceeds as follows: Triethyltin (TET) → Diethyltin (DET) → Monoethyltin (MET) → Inorganic Tin (Sn)
This stepwise deethylation results in a progressive decrease in the toxicity of the compound.
Quantitative Degradation Data (from Analogous Organotin Compounds)
Quantitative data on the degradation kinetics of this compound are scarce. The following tables summarize reported half-lives for other organotin compounds to provide an indication of the potential persistence of this compound in different environmental compartments.
Table 1: Half-lives of Analogous Organotin Compounds in Soil and Sediment
| Compound | Matrix | Half-life | Reference |
| Tributyltin (TBT) | Soil | 15-20 weeks | [4] |
| Tributyltin (TBT) | Marina Sediment | 2.1 years | [5] |
| Dibutyltin (DBT) | Marina Sediment | 1.9 years | [5] |
| Monobutyltin (MBT) | Marina Sediment | 1.1 years | [5] |
Table 2: Half-life of Tributyltin in Water
| Compound | Conditions | Half-life | Reference |
| Tributyltin (TBT) | Distilled and lake water (sunlight photolysis) | >89 days | [4] |
| Tributyltin (TBT) | Water/sediment mixtures (biodegradation) | 6 days - 35 weeks | [4] |
Experimental Protocols
Protocol for a Soil Microcosm Biodegradation Study
This protocol outlines a laboratory experiment to assess the biodegradation of this compound in soil.
1. Soil Collection and Preparation:
- Collect topsoil from a relevant location, free from recent pesticide application.
- Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
- Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
2. Microcosm Setup:
- Prepare microcosm units (e.g., 250 mL glass jars with screw caps).
- Add a known amount of soil (e.g., 50 g dry weight equivalent) to each microcosm.
- Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with sterile deionized water.
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
- Spike the soil in the microcosms with the this compound solution to achieve the desired initial concentration. Include solvent-only controls.
- Aerate the microcosms to allow the solvent to evaporate.
- Prepare sterile control microcosms by autoclaving the soil-filled jars on three consecutive days before spiking.
3. Incubation:
- Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
- Maintain soil moisture by periodically adding sterile deionized water.
4. Sampling and Analysis:
- At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), destructively sample triplicate microcosms for each treatment.
- Extract the organotin compounds from the soil samples using an appropriate solvent mixture (e.g., hexane/tropolone).
- Derivatize the extracts to form volatile ethyltin compounds (e.g., using sodium tetraethylborate).
- Analyze the derivatized extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify triethyltin, diethyltin, and monoethyltin.
Protocol for Analysis of Ethyltin Compounds by GC-MS
This protocol describes a general method for the analysis of ethyltin compounds in environmental samples.
1. Extraction:
- Water Samples: Acidify the water sample and extract with a non-polar solvent (e.g., hexane) containing a chelating agent (e.g., tropolone).
- Sediment/Soil Samples: Extract the sample with an acidic solvent mixture (e.g., methanol/acetic acid) followed by a non-polar solvent containing a chelating agent.[6]
2. Derivatization:
- To the extracted organotins, add a derivatizing agent such as sodium tetraethylborate to convert the ionic ethyltin species into volatile tetraalkyltin compounds.[6]
3. Cleanup:
- Pass the derivatized extract through a silica (B1680970) gel column to remove interfering substances.[6]
4. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow.
- Injector Temperature: 250°C.
- Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Visualizations
Caption: General degradation pathway of this compound.
Caption: Experimental workflow for a soil microcosm study.
Caption: Conceptual model of a bacterial heavy metal resistance signaling pathway.
Microbial Signaling Pathways
Specific signaling pathways for the degradation of this compound in microorganisms have not been elucidated. However, general mechanisms of heavy metal resistance in bacteria are well-documented and likely play a role. These systems often involve a two-component signal transduction system.[7][8][9][10][11]
Upon exposure to a heavy metal, a sensor kinase in the bacterial cell membrane detects the toxic substance. This triggers a phosphorylation cascade, activating a response regulator in the cytoplasm. The activated response regulator then binds to specific DNA sequences, leading to the transcription of genes encoding resistance mechanisms. These can include:
-
Efflux pumps: These membrane proteins actively transport the toxic metal ions out of the cell.
-
Enzymatic detoxification: Enzymes are produced that can chemically modify the toxic substance into a less harmful form. In the case of organotins, this would likely involve enzymes capable of cleaving the tin-carbon bonds.[7][8][9][10][11]
Further research is needed to identify the specific genes, enzymes, and regulatory networks involved in the degradation of this compound by microorganisms.
Conclusion
The environmental degradation of this compound is a complex process involving both abiotic and biotic pathways, leading to the sequential removal of ethyl groups and the formation of less toxic inorganic tin. While specific quantitative data for this compound are limited, studies on analogous organotin compounds provide valuable insights into its likely environmental fate. The experimental protocols and conceptual models presented in this guide offer a framework for future research aimed at elucidating the specific degradation kinetics and microbial mechanisms involved in the transformation of this toxic compound. A deeper understanding of these processes is essential for developing effective strategies to mitigate the environmental risks associated with this compound contamination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biodegradation of tributyltins (organotins) by marine bacteria [irgu.unigoa.ac.in]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Microbial Detoxification of Heavy Metals: A Review [ouci.dntb.gov.ua]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Synthesis Routes and Precursors of Triethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis routes for triethyltin (B1234975) chloride ((C₂H₅)₃SnCl), a significant organotin compound. The document details the key precursors, reaction pathways, and experimental protocols, with a focus on providing actionable information for laboratory and developmental applications. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to elucidate the synthesis processes.
Overview of Synthetic Strategies
The synthesis of triethyltin chloride predominantly follows two main pathways:
-
The Grignard Reagent Route: This is a widely used and versatile method. It typically involves a two-step process: first, the synthesis of the precursor tetraethyltin (B1219993) ((C₂H₅)₄Sn) from a Grignard reagent and tin tetrachloride (SnCl₄), followed by a redistribution reaction (also known as the Kocheshkov comproportionation) with additional tin tetrachloride to yield the desired this compound.
-
The Organoaluminum Route: This method utilizes triethylaluminum (B1256330) ((C₂H₅)₃Al) as the ethylating agent for tin tetrachloride. This route can be advantageous in certain industrial settings.
A less common and often lower-yielding alternative is the Wurtz-type reaction , which involves the coupling of ethyl halides with a tin alloy.
Precursors for this compound Synthesis
The selection of the synthesis route dictates the necessary precursors. The table below outlines the primary starting materials for the most common methods.
| Precursor | Chemical Formula | Synthesis Route(s) of Application |
| Tin(IV) Chloride | SnCl₄ | Grignard Route, Organoaluminum Route, Kocheshkov Redistribution |
| Ethyl Bromide | C₂H₅Br | Grignard Route (for Grignard reagent formation) |
| Magnesium Turnings | Mg | Grignard Route (for Grignard reagent formation) |
| Tetraethyltin | (C₂H₅)₄Sn | Kocheshkov Redistribution (as an intermediate) |
| Triethylaluminum | (C₂H₅)₃Al | Organoaluminum Route |
| Ethyl Iodide | C₂H₅I | Wurtz-type Reaction |
| Sodium Metal | Na | Wurtz-type Reaction |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | Grignard Route (solvent) |
| Toluene | C₇H₈ | Direct Synthesis (solvent) |
Detailed Synthesis Routes and Experimental Protocols
The Grignard Reagent Route
This is arguably the most common laboratory-scale method for producing this compound. It is a two-stage process, which is outlined below.
Caption: Workflow for this compound via Grignard Reagent.
The following protocol is adapted from the robust and well-documented procedure for the synthesis of tetraethyltin found in Organic Syntheses.[1]
Experimental Protocol:
-
Apparatus Setup: A 2-liter, three-necked flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation:
-
Place 50 g (2.05 gram-atoms) of fine magnesium turnings into the flask.
-
Prepare a solution of 250 g (2.3 moles) of ethyl bromide in 500 ml of anhydrous diethyl ether.
-
Add a small portion (approx. 5 ml) of the ethyl bromide solution, along with a crystal of iodine or a few drops of bromine to initiate the reaction.
-
Once the Grignard reaction commences, add the remainder of the ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture under reflux with stirring for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Tin(IV) Chloride:
-
Cool the flask containing the ethylmagnesium bromide solution in an ice bath.
-
With vigorous stirring, add 83 g (0.32 mole) of tin(IV) chloride dropwise over approximately 20 minutes.[1]
-
After the addition, heat the mixture at reflux for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Decompose the mixture by the slow, sequential addition of 85 ml of ice water, followed by 400 ml of ice-cold 10% hydrochloric acid.
-
Transfer the contents to a separatory funnel, separate the ether layer, and extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers, wash with water until neutral, and dry over anhydrous calcium chloride.
-
Remove the ether by distillation. The crude tetraethyltin is then purified by vacuum distillation.
-
Quantitative Data for Tetraethyltin Synthesis:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio (Relative to SnCl₄) | Yield (%) |
| Magnesium (Mg) | 24.31 | 50 | 2.05 | 6.4 | - |
| Ethyl Bromide (C₂H₅Br) | 108.97 | 250 | 2.3 | 7.2 | - |
| Tin(IV) Chloride (SnCl₄) | 260.52 | 83 | 0.32 | 1.0 | - |
| Tetraethyltin ((C₂H₅)₄Sn) | 234.95 | 67-72 | - | - | 89-96[1] |
This reaction involves the comproportionation of tetraethyltin with tin(IV) chloride. The stoichiometry is critical to maximizing the yield of the desired triorganotin halide.
Reaction: 3 (C₂H₅)₄Sn + SnCl₄ → 4 (C₂H₅)₃SnCl
Experimental Protocol (Adapted from analogous tributyltin chloride synthesis):
-
Apparatus Setup: A reaction flask equipped with a stirrer, dropping funnel, and thermometer is placed in a cooling bath (ice-salt or dry ice-acetone). The system should be kept under an inert atmosphere.
-
Reaction:
-
Charge the reaction flask with the purified tetraethyltin from Stage 1.
-
Cool the tetraethyltin to below 0°C.
-
Add tin(IV) chloride dropwise from the addition funnel, maintaining the reaction temperature between -10°C and 0°C. The molar ratio of tetraethyltin to tin(IV) chloride should be approximately 3:1 to favor the formation of this compound.
-
After the addition is complete, allow the reaction to proceed with stirring for an additional 30-60 minutes at the same temperature.
-
-
Purification: The resulting this compound can be purified by vacuum distillation.
Quantitative Data for Kocheshkov Redistribution:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Expected Product |
| Tetraethyltin ((C₂H₅)₄Sn) | 234.95 | 3 | This compound |
| Tin(IV) Chloride (SnCl₄) | 260.52 | 1 | This compound |
| Alternative Stoichiometry | |||
| Tetraethyltin ((C₂H₅)₄Sn) | 234.95 | 1 | Diethyltin Dichloride |
| Tin(IV) Chloride (SnCl₄) | 260.52 | 1 | Diethyltin Dichloride |
The Organoaluminum Route
This method is an alternative to the Grignard route and can be efficient for large-scale production.
Caption: Workflow for this compound via Triethylaluminum.
Experimental Protocol (General Procedure):
-
Reaction Setup: The reaction is typically carried out in a suitable reactor, often using an excess of tetraethyltin or an inert hydrocarbon as a solvent.
-
Reaction: A mixture of tin(IV) chloride and tetraethyltin is added dropwise to a mixture of triethylaluminum and sodium chloride.
-
Temperature Control: The exothermic reaction is maintained at a temperature between 80-95°C. The sodium chloride is added to form a complex with the aluminum chloride by-product (NaAlCl₄), which facilitates separation.
-
Product Isolation: The product, in this case often starting with tetraethyltin, is isolated by distillation. To obtain this compound, a subsequent redistribution reaction with tin(IV) chloride, as described in section 3.1, would be necessary.
Quantitative Data for Organoaluminum Route (to Tetraethyltin):
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio (Relative to SnCl₄) | Yield (%) | Reference |
| Triethylaluminum ((C₂H₅)₃Al) | 114.17 | 570 | 4.99 | ~1.3 | - | |
| Tin(IV) Chloride (SnCl₄) | 260.52 | 978 | 3.75 | 1.0 | - | |
| Sodium Chloride (NaCl) | 58.44 | 330 | 5.65 | ~1.5 | - | |
| Tetraethyltin ((C₂H₅)₄Sn) | 234.95 | 540 (additional) | - | - | 91 |
Conclusion
The synthesis of this compound is well-established, with the Grignard reagent route being the most versatile and commonly documented method for laboratory preparations. This route provides high yields of the intermediate tetraethyltin, which can then be efficiently converted to this compound via the Kocheshkov redistribution reaction. The organoaluminum route offers a viable alternative, particularly for industrial-scale synthesis. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways and their associated precursors is crucial for the efficient and controlled production of this important organotin compound. Careful control of stoichiometry and reaction conditions is paramount to maximizing the yield of the desired product and minimizing the formation of by-products.
References
Spectroscopic Analysis of Triethyltin Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of triethyltin (B1234975) chloride, a significant organotin compound with applications in various industrial processes and notable toxicological properties. Understanding its structural features through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for its characterization, quality control, and for studying its interactions in biological and environmental systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of triethyltin chloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the ethyl groups attached to the tin atom. The methylene (B1212753) (-CH₂-) protons and the methyl (-CH₃) protons exhibit distinct chemical shifts and coupling patterns.
Experimental Protocol:
A detailed experimental protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm, allowing for accurate determination of chemical shifts.
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹H NMR Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- | ~1.3 - 1.5 | Quartet | ~7-8 |
| -CH₃- | ~1.2 - 1.4 | Triplet | ~7-8 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule.
Experimental Protocol:
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:
-
Sample Concentration: A higher concentration of the sample (50-100 mg) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Time: Longer acquisition times are typically necessary to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.
¹³C NMR Data for this compound: [1]
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂- | ~10.5 |
| -CH₃- | ~9.6 |
Note: The chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Experimental Protocol:
As this compound is a liquid at room temperature, the following protocol can be used:
-
Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Instrument: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Characteristic IR Vibrational Frequencies for this compound:
| Wavenumber (cm⁻¹) | Vibration |
| ~2950-2850 | C-H stretching (asymmetric and symmetric) of -CH₂- and -CH₃ groups |
| ~1460 | C-H bending (scissoring) of -CH₂- group |
| ~1375 | C-H bending (symmetric) of -CH₃ group |
| ~1190 | C-H bending (wagging) of -CH₂- group |
| ~1015 | C-C stretching |
| ~510 | Sn-C stretching (asymmetric) |
| ~490 | Sn-C stretching (symmetric) |
| Below 400 | Sn-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol (GC-MS):
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). For trace analysis in complex matrices, a derivatization step, such as ethylation with sodium tetraethylborate, may be employed to improve volatility and chromatographic performance.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature is programmed to separate the components of the sample.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for generating ions.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Mass Spectral Data for this compound: [1]
The mass spectrum of this compound is characterized by a series of isotopic peaks due to the presence of multiple stable isotopes of tin and chlorine. The fragmentation pattern typically involves the successive loss of ethyl radicals and the chlorine atom.
Major Mass Peaks (m/z) and their Assignments:
| m/z | Ion Fragment | Description |
| 242 | [Sn(C₂H₅)₃Cl]⁺ | Molecular ion (isotope pattern) |
| 213 | [Sn(C₂H₅)₃]⁺ | Loss of Cl |
| 185 | [Sn(C₂H₅)₂Cl]⁺ | Loss of one C₂H₅ radical |
| 155 | [Sn(C₂H₅)₂]⁺ | Loss of Cl and one C₂H₅ radical |
| 125 | [Sn(C₂H₅)]⁺ | Loss of Cl and two C₂H₅ radicals |
Visualizations
Spectroscopic Analysis Workflow
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation steps of this compound in Electron Ionization MS.
Structure-Spectra Relationship
Caption: Correlation of this compound's structure with its spectroscopic signatures.
References
"thermodynamic properties of triethyltin chloride"
An In-depth Technical Guide on the Thermodynamic Properties of Triethyltin (B1234975) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic properties of triethyltin chloride. Due to the limited availability of specific experimental data for certain thermodynamic parameters of this compound, this guide also details the standard experimental methodologies used for their determination in related organometallic compounds. Furthermore, a key biological interaction of this compound is visualized to provide context for its toxicological profile.
Quantitative Thermodynamic and Physical Data
The available quantitative data for this compound are summarized in the tables below. A significant gap exists in the literature regarding experimentally determined values for heat capacity, standard molar entropy, and Gibbs free energy of formation.
Table 1: Thermodynamic Properties of this compound
| Property | Value | Reference |
| Standard Enthalpy of Formation (ΔHf°) | -46.2 kcal/mol | [1][2] |
| Heat Capacity (Cp) | Data not available | |
| Standard Molar Entropy (S°) | Data not available | |
| Gibbs Free Energy of Formation (ΔGf°) | Data not available |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H15ClSn[3][4] |
| Molecular Weight | 241.34 g/mol [3] |
| Appearance | Colorless liquid[5][6] |
| Melting Point | 15.5 °C[5] |
| Boiling Point | 206 °C[4][5] |
| Density | 1.429 g/mL[5][6] |
| Flash Point | 97 °C[5][6] |
| Solubility | Hydrolyzes in water[5] |
Experimental Protocols
Detailed experimental protocols for the determination of the thermodynamic properties of this compound are not explicitly available in the reviewed literature. However, the following sections describe the standard and widely accepted methodologies for determining the enthalpy of formation, heat capacity, and subsequently, the entropy and Gibbs free energy of organometallic compounds.
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation of organometallic compounds like this compound is typically determined using bomb calorimetry.[7] This technique measures the heat of combustion of a substance at constant volume.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or a container of known heat of combustion) is placed in a crucible inside a high-pressure vessel known as a "bomb".
-
Bomb Assembly: The bomb is charged with a high pressure of pure oxygen (typically around 30 atm) to ensure complete combustion. A small, known amount of water is often added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals as it rises due to the heat released by the combustion reaction.
-
Data Analysis: The total heat released (q_total) is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid).
-
Correction Factors: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion at constant volume (ΔU°_comb) is calculated from the corrected heat release and the molar mass of the sample.
-
Conversion to Enthalpy of Formation: The standard enthalpy of combustion at constant pressure (ΔH°_comb) is then calculated from ΔU°_comb. Finally, the standard enthalpy of formation (ΔH_f°) of this compound is determined using Hess's law, by applying the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SnO₂).
Determination of Heat Capacity, Entropy, and Gibbs Free Energy
Heat Capacity: The heat capacity of this compound could be experimentally determined using adiabatic calorimetry.[8][9] In this method, a sample is heated by a known amount of electrical energy in a calorimeter that is thermally isolated from its surroundings. By measuring the resulting temperature increase, the heat capacity of the substance can be calculated. These measurements are typically performed over a range of temperatures.
Standard Molar Entropy: Once the heat capacity (C_p) has been determined as a function of temperature, the standard molar entropy (S°) at a given temperature (e.g., 298.15 K) can be calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropies of any phase transitions.
Gibbs Free Energy of Formation: The standard Gibbs free energy of formation (ΔG_f°) can then be calculated using the following equation, which combines the experimentally determined standard enthalpy of formation (ΔH_f°) and the calculated standard molar entropy (S°), along with the known standard entropies of the constituent elements in their standard states:
ΔG_f° = ΔH_f° - TΔS_f°
where T is the standard temperature (298.15 K) and ΔS_f° is the standard entropy of formation.
Visualization of Biological Interaction
Triethyltin compounds are known to be potent inhibitors of mitochondrial ATP synthase, a key enzyme in cellular energy production.[10][11] This inhibition is a critical aspect of their toxicity. The following diagram illustrates the proposed mechanism of this inhibition.
Caption: Inhibition of Mitochondrial ATP Synthase by this compound.
References
- 1. This compound [openmopac.net]
- 2. This compound [openmopac.net]
- 3. This compound | C6H15ClSn | CID 13820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Chlorotriethyltin | C6H15ClSn - Ereztech [ereztech.com]
- 5. americanelements.com [americanelements.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Organometallic Thermochemistry Database [webbook.nist.gov]
- 8. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srd.nist.gov [srd.nist.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Inhibitory actions of trialkyltin compounds on mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
Triethyltin Chloride: A Comprehensive Review of its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin (B1234975) (TET) chloride is an organotin compound known for its potent neurotoxic effects.[1] Organotin compounds, a class of chemicals with a tin-carbon bond, have been utilized in various industrial and agricultural applications, leading to environmental persistence and concerns about their toxicological impact on living organisms.[2][3] The toxicity of organotins is largely determined by the number and nature of the organic groups attached to the tin atom, with tri-substituted forms like triethyltin being particularly potent.[2][4] This technical guide provides an in-depth review of the biological effects of triethyltin chloride, with a focus on its mechanisms of toxicity, cellular and molecular impacts, and a summary of key quantitative data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.
Toxicological Profile
This compound is a highly toxic compound across various routes of exposure, including ingestion, inhalation, and skin contact.[4][5] Its primary target organ is the central nervous system (CNS), where it induces a characteristic intramyelin edema, leading to a "spongy" appearance of the white matter.[1][6][7] This is distinct from the neuronal necrosis observed with trimethyltin (B158744), another neurotoxic organotin.[1][8]
Acute Toxicity:
Mammals poisoned by triethyltin compounds exhibit a range of symptoms, including muscle weakness, tremors, convulsions, and ultimately, death.[2] The onset of these symptoms can occur within hours of dosing.[2]
Table 1: Acute Toxicity of this compound and Related Organotins
| Compound | Species | Route | LD50 | Reference |
| This compound | Rat | Intraperitoneal | 5 mg/kg | [9] |
| Trimethyltin chloride | Rat | Oral | 12.6 mg/kg | [4] |
| Tributyltin chloride | Rat | Oral | 122 - 349 mg/kg | [4] |
| Diethyltin dichloride | - | - | Produces nasal irritation and headache | [2] |
Neurotoxicity
The neurotoxicity of triethyltin is a central aspect of its biological effects. It disrupts the structure and function of the nervous system through various mechanisms.
Myelin Sheath Damage and Edema
The most prominent neuropathological feature of triethyltin intoxication is the formation of cerebral edema, specifically within the myelin sheaths of the central nervous system.[1][6][10] This intramyelinic vacuolization is a hallmark of TET toxicity and is thought to be a primary contributor to its neurological effects.[1][8] The edema is reversible to some extent if exposure is discontinued.[11]
Effects on Oligodendrocytes
Oligodendrocytes are the myelin-producing cells of the CNS and are a direct target of triethyltin. Studies on cultured rat brain oligodendrocytes have shown that TET is cytotoxic and induces programmed cell death (apoptosis).[12] This leads to DNA fragmentation, nuclear condensation, and severe damage to cellular extensions.[12] The induction of apoptosis in oligodendrocytes likely contributes significantly to the myelin damage and deficits observed in vivo.[12]
Neuronal and Axonal Effects
While the primary effect is on myelin, triethyltin also impacts neurons and axons. It can cause a reversible neuronal membrane depolarization and an increase in the firing frequency of action potentials.[13] At higher concentrations, this can lead to a conduction block.[13] Additionally, both triethyltin and trimethyltin have been shown to produce peripheral axon degeneration and chromatolysis of large spinal cord and brain stem neurons in rats.[8] Neonatal exposure to triethyltin in rats has been shown to cause severe neuronal damage in the posterior cortex and disrupt hippocampal circuitry.[14]
Neurotransmitter Alterations
Triethyltin intoxication has been shown to alter the levels of central aminergic neurotransmitters.[15] Studies in rats have demonstrated a significant decrease in monoamine concentrations, including noradrenaline, serotonin, and dopamine, in various brain regions.[10][15] These changes are accompanied by an increase in the metabolites of these neurotransmitters.[15]
Cellular and Molecular Mechanisms of Toxicity
The toxic effects of this compound are underpinned by a complex interplay of cellular and molecular events, primarily revolving around mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.
Mitochondrial Dysfunction
Mitochondria are a key target of triethyltin. It is known to interfere with mitochondrial functions through several mechanisms.[2]
-
Inhibition of Oxidative Phosphorylation: Triethyltin is a potent inhibitor of oxidative phosphorylation, the process by which cells generate ATP.[16][17] This effect is dependent on the presence of chloride ions and is more pronounced at acidic pH.[17]
-
Mitochondrial Swelling: Triethyltin can induce mitochondrial swelling, indicating a disruption of mitochondrial membrane integrity.[18][19]
-
ATPase Activation: It also affects mitochondrial adenosine (B11128) triphosphatase (ATPase) activity.[16]
The disruption of mitochondrial function leads to a depletion of cellular energy and contributes to the overall toxicity of the compound.
Oxidative Stress and Stress Responses
Exposure to triethyltin induces oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. In cultured oligodendrocytes, TET treatment leads to the induction of heme oxygenase-1 (HO-1, also known as HSP32), a marker of oxidative stress.[12]
Induction of Apoptosis
Triethyltin is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly in the central nervous system.
-
Mitochondrial Pathway: The apoptotic process initiated by triethyltin appears to involve the mitochondrial pathway. This includes the redistribution of mitochondria, disturbance of the mitochondrial membrane potential, and mitochondrial fragmentation.[12]
-
Signaling Pathways: The activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) has been observed in TET-treated oligodendrocytes.[12] ERK signaling can be involved in both cell death and survival pathways.
Immunotoxicity
While neurotoxicity is the primary concern, some organotin compounds are also known to be immunotoxic.[9] Triorganotins like tripropyltin, tributyltin, and triphenyltin (B1233371) can cause a reduction in thymus weight.[9][20] Tributyltin chloride, a related compound, has been shown to induce thymocyte apoptosis, a process mediated by the Fas pathway.[21] Although less studied for triethyltin specifically, the potential for immunomodulatory effects should be considered.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. The following sections outline general methodologies used in the study of triethyltin's biological effects, based on the reviewed literature.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent toxicity of this compound on a specific cell line (e.g., oligodendrocytes, hepatocytes).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution
-
96-well cell culture plates
-
MTT or similar viability assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of TET. Include a vehicle control (medium with the solvent used to dissolve TET).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
In Vivo Neurotoxicity Study in Rodents
Objective: To assess the neurotoxic effects of this compound in an animal model.
Materials:
-
Laboratory rats or mice
-
This compound
-
Vehicle for administration (e.g., saline)
-
Equipment for behavioral testing (e.g., open field, rotarod)
-
Histology equipment and reagents
-
Microscope
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.
-
Dosing: Administer this compound to the animals via a specific route (e.g., intraperitoneal injection, oral gavage) at various doses. A control group should receive the vehicle only.
-
Behavioral Assessment: Conduct a battery of behavioral tests at different time points after dosing to assess motor function, coordination, and cognitive function.[11]
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., paraformaldehyde).
-
Histopathology: Dissect the brain and other relevant tissues, process them for histology (e.g., paraffin (B1166041) embedding), and section them.
-
Staining and Microscopy: Stain the tissue sections with relevant dyes (e.g., Hematoxylin and Eosin, Luxol Fast Blue for myelin) and examine them under a microscope to assess for neuropathological changes like edema and neuronal damage.
Conclusion
This compound is a potent neurotoxin with well-defined effects on the central nervous system, primarily targeting myelin and oligodendrocytes. Its mechanism of toxicity is multifaceted, involving mitochondrial dysfunction, the induction of oxidative stress, and the activation of apoptotic pathways. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the specific molecular targets of triethyltin and the development of potential therapeutic interventions for organotin poisoning. A thorough understanding of its biological effects is crucial for assessing its environmental and health risks and for informing regulatory policies.
References
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. This compound | C6H15ClSn | CID 13820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peripheral and central nervous system lesions caused by triethyl- and trimethyltin salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triethyltin (PIM 588) [inchem.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triethyltin-induced neuronal damage in neonatally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on the central aminergic neurotransmitters and their metabolites: relationship with pathophysiology of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of triethyltin on oxidative phosphorylation and mitochondrial adenosine triphosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of triethyltin on mitochondrial swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. The immunotoxicity of triphenyltin chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Occupational Exposure Limits for Triethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occupational exposure limits, toxicity, and mechanisms of action of triethyltin (B1234975) chloride. It is intended to serve as a resource for professionals working with this compound, offering detailed information for risk assessment and research purposes.
Occupational Exposure and Toxicity
Triethyltin (TET) chloride is a potent neurotoxin. Occupational exposure limits (OELs) for organic tin compounds have been established by several regulatory bodies to protect workers from the adverse health effects associated with these chemicals.
Occupational Exposure Limits
The established OELs for organic tin compounds, including triethyltin chloride, are summarized in the table below. These limits are based on an 8-hour time-weighted average (TWA) unless otherwise specified.
| Regulatory Body | Exposure Limit (TWA) | Short-Term Exposure Limit (STEL) | Notes |
| OSHA (PEL) | 0.1 mg/m³ | - | As Tin.[1][2] |
| NIOSH (REL) | 0.1 mg/m³ | - | As Tin.[1][2] |
| ACGIH (TLV) | 0.1 mg/m³ | 0.2 mg/m³ | As Tin.[1][2][3] |
| WEL (UK) | 0.1 mg/m³ | 0.2 mg/m³ | As Sn; Sk (Skin notation).[4] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; WEL: Workplace Exposure Limit; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists.
Acute Toxicity Data
This compound is classified as highly toxic by oral, dermal, and inhalation routes of exposure.[5] The following table summarizes available acute toxicity data.
| Test | Species | Route | LD50/LC50 |
| LD50 | Rat | Oral | 5 mg/kg[6] |
| LD50 | Rat | Intraperitoneal | 5 mg/kg[7] |
| LC50 | Rat | Inhalation | 0.5 mg/L (4 h)[6] |
| LD50 | Rabbit | Dermal | No specific data found for this compound. For tributyltin chloride, the dermal LD50 in rabbits is 500 mg/kg. |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.
Mechanisms of Toxicity
The primary toxic effects of this compound are directed towards the central nervous system, leading to characteristic cerebral edema. Its toxicity also stems from its ability to disrupt mitochondrial function.
Neurotoxicity and Cerebral Edema
This compound induces intramyelinic edema, a swelling within the myelin sheaths of the central nervous system, without causing significant inflammation or cell death in the early stages. This edema is thought to be a primary contributor to the observed neurological symptoms.
Mitochondrial Dysfunction
Triethyltin compounds are potent inhibitors of mitochondrial oxidative phosphorylation. They are known to interact with the F0 subunit of ATP synthase, disrupting the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP synthesis. This disruption of cellular energy metabolism is a key mechanism of its toxicity.
The following diagram illustrates the proposed mechanism of triethyltin-induced mitochondrial dysfunction.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound toxicity.
Acute Oral Toxicity Study (LD50 Determination) in Rats
This protocol is based on standard OECD guidelines for acute oral toxicity testing.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration to rats.
Materials:
-
Wistar rats (young adults, specific pathogen-free)
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (with access to water) before administration of the test substance.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Administration: Administer a single dose of the test substance to each animal via oral gavage. A control group should receive the vehicle only.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weights at the start and end of the observation period.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
The following diagram outlines the workflow for an acute oral toxicity study.
Induction and Measurement of Cerebral Edema in Rats
This protocol describes a method to induce and quantify cerebral edema in rats using this compound.
Objective: To induce a reproducible model of cerebral edema in rats for mechanistic studies and evaluation of therapeutic agents.
Materials:
-
Wistar rats
-
This compound
-
Saline solution (for injection)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Analytical balance (accurate to 0.0001 g)
-
Drying oven
Procedure:
-
Induction of Edema: Administer this compound to rats via intraperitoneal injection at a dose known to induce cerebral edema (e.g., 10 mg/kg).
-
Observation: Monitor animals for the development of neurological signs (e.g., weakness, ataxia).
-
Brain Extraction: At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals and carefully remove the brain.
-
Wet Weight Measurement: Immediately weigh the whole brain to obtain the wet weight.
-
Dry Weight Measurement: Dry the brain in an oven at a controlled temperature (e.g., 100°C) until a constant weight is achieved (typically 24-48 hours). Record the dry weight.
-
Calculation of Water Content: Calculate the percentage of brain water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
Data Analysis: Compare the brain water content of treated animals to that of control animals (receiving saline injection) to quantify the extent of edema.
The following diagram illustrates the workflow for inducing and measuring cerebral edema.
Assessment of Mitochondrial ATP Synthase Activity
This protocol outlines a method to measure the specific activity of ATP synthase in isolated mitochondria following exposure to this compound.
Objective: To quantify the inhibitory effect of this compound on mitochondrial ATP synthase activity.
Materials:
-
Isolated mitochondria from a relevant tissue (e.g., rat liver or brain)
-
This compound
-
ATP synthase assay kit (e.g., coupled enzymatic assay measuring ADP production)
-
Spectrophotometer or plate reader
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.
-
Treatment: Incubate aliquots of isolated mitochondria with varying concentrations of this compound for a defined period. A control group should be incubated with the vehicle only.
-
Protein Quantification: Determine the protein concentration of each mitochondrial suspension.
-
ATP Synthase Activity Assay: a. Add a known amount of mitochondrial protein to the assay buffer provided in the kit. b. Initiate the reaction by adding ATP. c. Monitor the change in absorbance over time, which is proportional to the rate of ADP production (and thus ATP synthase activity).
-
Data Analysis: a. Calculate the rate of the reaction (change in absorbance per minute). b. Normalize the activity to the amount of mitochondrial protein to obtain the specific activity (e.g., in nmol/min/mg protein). c. Compare the specific activity of the treated groups to the control group to determine the extent of inhibition.
The following diagram illustrates the workflow for assessing mitochondrial ATP synthase activity.
Conclusion
This compound is a hazardous substance with significant neurotoxic and mitochondrial toxic effects. Strict adherence to the established occupational exposure limits is crucial to minimize the risk of adverse health outcomes in a research or industrial setting. The experimental protocols provided in this guide offer a framework for further investigation into the toxicology and pharmacology of this compound, which can aid in the development of safer handling procedures and potential therapeutic interventions for organotin poisoning.
References
- 1. PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cerebral edema - Wikipedia [en.wikipedia.org]
- 6. [Cerebral edema in rats induced by triethyltin. Value and limitations as study method of cerebral antiedema drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Novel Triethyltin Chloride-Enhanced Model of Experimental Allergic Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Allergic Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE is typically induced by immunization with myelin-derived antigens, leading to an autoimmune response against the central nervous system (CNS). Triethyltin (B1234975) (TET) chloride is a potent neurotoxin known to induce intramyelinic edema and neuronal damage. While a standardized protocol for inducing EAE directly with triethyltin chloride is not established in the literature, this document outlines a detailed, novel protocol for a TET-enhanced EAE model. This model combines the immunopathological features of classical EAE with the direct neurotoxic effects of TET, potentially creating a more severe or distinct disease phenotype that may be valuable for studying specific aspects of neuroinflammation and demyelination.
The proposed protocol is a synthesis of established EAE induction methods and published data on the neurotoxic effects of triethyltin. It is intended to serve as a comprehensive guide for researchers aiming to investigate the interplay between environmental neurotoxins and autoimmune demyelinating diseases.
Experimental Protocols
This section provides detailed methodologies for the induction and assessment of a this compound-enhanced EAE model. Two widely used EAE models are presented as the foundation: Myelin Oligodendrocyte Glycoprotein (MOG)35-55-induced EAE in C57BL/6 mice and Proteolipid Protein (PLP)139-151-induced EAE in SJL mice. The protocol outlines the incorporation of this compound as a co-insult.
MOG35-55-Induced EAE in C57BL/6 Mice with this compound
This model is characterized by a chronic, non-relapsing paralysis.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound (TET)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane or other approved anesthetic
-
Syringes and needles (27G and 30G)
Protocol:
-
Preparation of MOG35-55/CFA Emulsion:
-
On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Thoroughly mix equal volumes of MOG35-55 dissolved in sterile PBS and CFA by vortexing or sonication until a stable emulsion is formed. A stable emulsion will not separate when a drop is placed on water.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on Day 0 and Day 2 post-immunization.[1]
-
-
This compound Administration (Proposed):
-
Option A (Pre-treatment): Administer TET i.p. at a dose of 3 mg/kg body weight on Day -1 (one day before immunization). This may prime the CNS for a more severe inflammatory response.
-
Option B (Co-treatment): Administer TET i.p. at a dose of 3 mg/kg body weight on Day 7 post-immunization. This timing may coincide with the entry of inflammatory cells into the CNS.
-
Option C (Chronic low-dose): Administer a lower dose of TET (e.g., 1 mg/kg) i.p. every other day from Day 7 to Day 14 post-immunization. This may mimic a more continuous environmental exposure.
-
Note: TET dosage should be carefully optimized in a pilot study, as the lethal dose can vary between mouse strains. A non-lethal dose that induces sub-clinical neurotoxic effects is recommended.
-
-
Clinical Scoring:
PLP139-151-Induced EAE in SJL Mice with this compound
This model typically results in a relapsing-remitting disease course.[5][6]
Materials:
-
Female SJL mice, 8-12 weeks old
-
Proteolipid Protein (PLP)139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
This compound (TET)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane or other approved anesthetic
-
Syringes and needles (27G and 30G)
Protocol:
-
Preparation of PLP139-151/CFA Emulsion:
-
On Day 0, prepare an emulsion of PLP139-151 in CFA. A typical concentration is 100 µg of PLP139-151 per 100 µL of emulsion.
-
Prepare the emulsion as described for the MOG35-55 model.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the PLP139-151/CFA emulsion s.c. at two sites on the flank.
-
-
This compound Administration (Proposed):
-
Follow one of the administration options described for the MOG35-55 model. The timing of TET administration may influence the onset and severity of the initial attack and subsequent relapses.
-
-
Clinical Scoring:
Histopathological Analysis
Protocol:
-
Tissue Collection:
-
At the desired time point (e.g., peak of disease, end of the experiment), euthanize the mice via an approved method.
-
Perfuse the animals transcardially with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and spinal cord.
-
-
Tissue Processing:
-
Post-fix the tissues in 4% PFA overnight.
-
Process the tissues for paraffin (B1166041) embedding.
-
-
Staining:
-
Cut 5-10 µm thick sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cellular infiltration.[7][8]
-
Perform Luxol Fast Blue (LFB) staining to evaluate demyelination.[7][8][9]
-
Immunohistochemistry can be performed for specific cell markers (e.g., CD3 for T cells, Iba1 for microglia/macrophages).[7][10]
-
Data Presentation
Table 1: EAE Induction Parameters
| Parameter | MOG35-55 in C57BL/6 | PLP139-151 in SJL |
| Mouse Strain | C57BL/6 | SJL |
| Antigen | MOG35-55 | PLP139-151 |
| Antigen Dose | 200 µ g/mouse | 100 µ g/mouse |
| Adjuvant | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) |
| Pertussis Toxin (PTX) | 200 ng/mouse (Day 0 & 2) | Not typically required, but can be used |
| Expected Disease Course | Chronic, non-relapsing | Relapsing-remitting |
| Typical Onset | 9-14 days post-immunization | 10-15 days post-immunization |
Table 2: Clinical Scoring of EAE
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Limp tail tip |
| 1.0 | Limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2.0 | Unilateral partial hind limb paralysis |
| 2.5 | Bilateral partial hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete bilateral hind limb paralysis and unilateral forelimb weakness |
| 4.0 | Complete paralysis (quadriplegia) |
| 5.0 | Moribund state or death |
This is a commonly used scale; slight variations exist.[2][3][4]
Table 3: Proposed this compound Dosing Regimens
| Regimen | Dose (mg/kg, i.p.) | Timing | Rationale |
| Pre-treatment | 3 | Day -1 | Prime the CNS for an exacerbated inflammatory response. |
| Co-treatment | 3 | Day 7 | Coincide with immune cell infiltration into the CNS. |
| Chronic low-dose | 1 | Days 7, 9, 11, 13 | Mimic continuous low-level environmental exposure. |
Dosages are based on published neurotoxicity studies in rodents and should be optimized.[11][12][13][14]
Visualizations
Caption: Workflow for Triethyltin-Enhanced EAE Induction.
Caption: Putative Mechanisms of Triethyltin in EAE.
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 3. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 4. inotiv.com [inotiv.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 7. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute poisoning with triethyltin in the rat. Changes in cerebral blood flow, cerebral oxygen consumption, arterial and cerebral venous blood gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral toxicology of acute trimethyltin exposure in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triethyltin-induced neuronal damage in neonatally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Triethyltin (TET) Chloride as a Neurotoxicant in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethyltin (B1234975) (TET) chloride is a potent neurotoxicant widely employed in rodent models to study specific mechanisms of neurodegeneration, particularly those involving demyelination and neuronal cell death. Unlike trimethyltin (B158744) (TMT), which primarily targets neurons, TET induces intramyelinic edema, leading to the vacuolation of myelin sheaths and subsequent neurological deficits.[1][2] This makes TET a valuable tool for investigating disorders characterized by myelin pathology, such as multiple sclerosis and certain leukodystrophies, as well as for screening potential neuroprotective and remyelinating therapeutic agents. These application notes provide an overview of the mechanisms of TET-induced neurotoxicity and detailed protocols for its use in rodent models.
Mechanisms of Triethyltin (TET) Neurotoxicity
TET-induced neurotoxicity is characterized by a primary insult to myelin-producing cells, the oligodendrocytes, in the central nervous system (CNS).[3] The key mechanisms include:
-
Intramyelinic Edema: TET causes a significant increase in brain water content, leading to the formation of vacuoles within the myelin sheaths.[1][2]
-
Oligodendrocyte Apoptosis: TET directly induces programmed cell death (apoptosis) in cultured rat oligodendrocytes. This process is associated with the upregulation of stress response proteins like heme oxygenase-1 (HSP32) and the activation of extracellular signal-regulated kinases 1 and 2 (ERK1,2).[3]
-
Mitochondrial Dysfunction: In TET-treated oligodendrocytes, mitochondria redistribute from the cellular processes to the area surrounding the nucleus and exhibit fragmentation and a disturbed membrane potential.[3]
-
Neurotransmitter Alterations: TET exposure in rats has been shown to reduce the concentrations of key neurotransmitters, including norepinephrine, serotonin, and dopamine.[2]
-
Increased Intracellular Calcium: TET is more effective than TMT at increasing intracellular free calcium concentrations in both human and rat neurons, which can trigger excitotoxicity and cell death pathways.[4]
Data Presentation: Quantitative Effects of Triethyltin (TET)
The following tables summarize quantitative data from studies using TET in rodent models and related in vitro systems.
Table 1: In Vivo Neurobehavioral and Physiological Effects of Triethyltin (TET) in Rodents
| Parameter | Species/Strain | Dose and Route | Duration | Observed Effect | Reference |
| Lethal Dose (LD50) | Rat | 5 mg/kg (chloride salt) | Single Dose | Intraperitoneal | [2] |
| Lethal Dose | Rat | 10 mg/kg (sulfate salt) | Single Dose | IV, IP, or Oral | [2] |
| Cerebral Edema | Rat | 3 mg/kg/day, Oral | 5 consecutive days | Increased cerebral water content | [5] |
| Locomotor Activity | Mouse | Not Specified | Not Specified | Decreased spontaneous locomotor activity | [6] |
| Nerve Conduction | Mouse | Not Specified | Not Specified | Increased sciatic nerve excitation threshold and conduction velocities | [6] |
| Cerebral Blood Flow | Rat | Not Specified, IP | Acute | 30-40% decrease | [2] |
Table 2: In Vitro Cytotoxicity of Triethyltin (TET)
| Cell Type | Species | Exposure Duration | LC50 Value (µM) | Reference |
| Human Cortical Neurons | Human | 5 days | ~3.5 | [4] |
| Rat Hippocampal Neurons | Rat | Not Specified | <1.4 | [4] |
| Human Neuroblastoma (SK-N-MC) | Human | 24 hours | 16.9 | [4] |
Experimental Protocols
Protocol 1: Induction of Cerebral Edema in Rats using Oral Triethyltin (TET) Bromide
This protocol is adapted from a study investigating the effects of etifoxine (B195894) in a TET-induced edema model.[5]
Materials:
-
Male Wistar rats (200-250 g)
-
Triethyltin (TET) bromide (Sigma-Aldrich or equivalent)
-
Distilled water
-
Oral gavage needles
-
Animal balance
-
Metabolic cages (optional, for behavioral assessment)
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
TET Solution Preparation: Dissolve TET bromide in distilled water to a final concentration that allows for the administration of 3 mg/kg in a volume of 1 mL/100 g of body weight. Prepare fresh daily.
-
Administration: Administer 3 mg/kg of the TET solution orally via gavage once daily for 5 consecutive days. A control group should receive an equivalent volume of distilled water.
-
Monitoring: Record body weight and perform neurological and behavioral assessments daily.
-
Endpoint Analysis (Day 5):
-
Anesthetize the rats and euthanize via decapitation.
-
Quickly remove the brain and record the wet weight.
-
To determine cerebral water content, dry the brain in an oven at 90°C for 72 hours and record the dry weight. Calculate the percentage of water content.
-
Protocol 2: Assessment of TET-Induced Neurotoxicity in Cultured Oligodendrocytes
This protocol is based on a study investigating the direct effects of TET on oligodendrocytes.[3]
Materials:
-
Primary rat brain oligodendrocyte cultures
-
Triethyltin (TET) chloride
-
Cell culture medium and supplements
-
Reagents for apoptosis assays (e.g., TUNEL staining kit)
-
Antibodies for Western blotting (e.g., anti-HSP32, anti-phospho-ERK1,2)
-
Fluorescent microscope
-
Western blotting equipment
Procedure:
-
Cell Culture: Culture primary rat oligodendrocytes according to standard protocols.
-
TET Treatment: Treat the cultured oligodendrocytes with varying concentrations of TET chloride for specific time points (e.g., 24, 48 hours).
-
Assessment of Apoptosis:
-
Perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.
-
Visualize nuclear morphology using a DNA stain like DAPI to observe condensation and fragmentation.
-
-
Western Blot Analysis:
-
Lyse the cells and perform SDS-PAGE and Western blotting to analyze the expression levels of HSP32 and the phosphorylation status of ERK1,2.
-
-
Mitochondrial Staining:
-
Use a mitochondrial-specific fluorescent dye (e.g., MitoTracker) to visualize mitochondrial distribution and morphology.
-
Visualizations
Signaling Pathway of TET-Induced Oligodendrocyte Apoptosis
Caption: TET-induced signaling cascade leading to oligodendrocyte apoptosis.
Experimental Workflow for In Vivo TET-Induced Neurotoxicity Study
Caption: Workflow for a 5-day oral TET administration study in rats.
Conclusion
Triethyltin chloride serves as a valuable and specific tool for modeling neurotoxicity characterized by myelin damage and oligodendrocyte death. The protocols and data provided herein offer a foundation for researchers to design and execute robust studies aimed at understanding the pathophysiology of demyelinating diseases and for the preclinical evaluation of novel therapeutic interventions. Careful handling and adherence to safety protocols are paramount when working with this potent neurotoxicant.
References
- 1. The toxicity and neuropathology of dimethylethyltin and methyldiethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triethyltin (PIM 588) [inchem.org]
- 3. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gabarx.com [gabarx.com]
- 6. Triethyltin toxicity as a model for degenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Triethyltin Chloride Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethyltin (B1234975) (TET) chloride is an organotin compound recognized for its high toxicity, particularly its neurotoxic effects.[1][2] In cell culture, it serves as a potent tool for studying mechanisms of cellular toxicity, neurodegeneration, and apoptosis. Accurate and reproducible experimental results depend critically on the correct preparation, handling, and storage of TET chloride stock solutions. Due to its hazardous nature, strict adherence to safety protocols is paramount.[3] This document provides a detailed protocol for the preparation of triethyltin chloride stock solutions for in vitro research, emphasizing safety, stability, and proper technique.
Critical Safety and Handling
This compound is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[3][4] It can cause burns and irritation to the skin and eyes and affects the central nervous system.[1] All handling of this compound must be performed in a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6]
-
Lab Coat: A buttoned lab coat should be worn to protect from skin exposure.[5]
-
Respiratory Protection: If there is a risk of aerosol generation or if working outside a fume hood (not recommended), a NIOSH-approved respirator is necessary.[7]
Spill and Waste Disposal:
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), place it in a sealed, labeled container, and dispose of it as hazardous waste.[7] Evacuate and ventilate the area.[6]
-
Waste: All this compound waste, including contaminated consumables (tips, tubes) and stock solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[4][5] Do not discharge into the environment.[5]
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion/Inhalation: If ingested, rinse mouth and call a poison control center or physician immediately.[4] If inhaled, move the person to fresh air. Seek immediate medical attention.[7]
Physicochemical Properties and Data
This compound is a colorless liquid that is soluble in organic solvents but hydrolyzes in water.[8][9] Due to its low aqueous solubility, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing high-concentration stock solutions for cell culture applications.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅ClSn | [10] |
| Molecular Weight | 241.34 g/mol | [9] |
| CAS Number | 994-31-0 | [10] |
| Appearance | Colorless Liquid | [9] |
| Melting Point | 15.5 °C | [9] |
| Boiling Point | 206 °C | [9] |
| Density | 1.429 g/mL | [9] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | [8][11] |
| Storage Temperature | Ambient (for neat compound), -20°C or -80°C (for stock solution) | [9][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for subsequent serial dilutions. All steps must be performed in a chemical fume hood.
Materials:
-
This compound (TET chloride), ≥98% purity
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
-
Sterile syringe
Procedure:
-
Calculate Required Volume: The density of TET chloride is 1.429 g/mL.[9] To prepare 1 mL of a 10 mM stock solution, you need 24.13 mg of the compound.
-
Calculation: (0.010 mol/L) * (0.001 L) * (241.34 g/mol ) * (1000 mg/g) = 2.413 mg.
-
Since accurately weighing such a small mass of liquid is difficult, it is more practical to add a volume and calculate the required DMSO. For example, add ~10 µL of TET chloride.
-
Mass of 10 µL: 10 µL * (1 mL / 1000 µL) * (1.429 g/mL) * (1000 mg/g) = 14.29 mg.
-
-
Weighing this compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully pipette 10 µL of TET chloride into the tube and record the exact mass (e.g., 14.29 mg).
-
-
Dissolving in DMSO:
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration based on the actual mass measured.
-
Calculation: (14.29 mg) / (241.34 g/mol ) = 0.0592 µmol. To get 10 mM (10 µmol/mL), you need: (0.0592 µmol) / (10 µmol/mL) = 0.00592 mL or 5.92 µL. This volume is too small to work with accurately.
-
Practical Approach: It is better to create a more concentrated initial stock (e.g., 1 M) and then dilute it.
-
For a 1 M Stock: Add 142.9 mg (approx. 100 µL) of TET chloride to a tared tube. The number of moles is 142.9 mg / 241.34 g/mol = 0.592 mmol. To make a 1 M solution, add 592 µL of DMSO.
-
For a 10 mM Stock (from 1 M): Perform a 1:100 dilution by adding 10 µL of the 1 M stock to 990 µL of sterile DMSO.
-
-
-
Ensuring Complete Dissolution:
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the liquid is completely dissolved and the solution is homogenous.
-
-
Sterilization (Optional but Recommended):
-
If the DMSO used was not pre-sterilized, the final stock solution can be filter-sterilized using a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots protected from light at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the high-concentration stock solution into pre-warmed complete cell culture medium immediately before treating the cells.
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) required for your experiment (e.g., 1 µM, 10 µM, 50 µM). Organotin compounds are often toxic in the micromolar to nanomolar range.[12] A dose-response curve is essential to determine the optimal concentration for your cell line and experimental goals.
-
Calculate Dilution: Use the M1V1 = M2V2 formula to calculate the volume of stock solution needed.
-
Example: To prepare 2 mL of cell culture medium with a final TET chloride concentration of 10 µM from a 10 mM stock:
-
(10,000 µM) * V1 = (10 µM) * (2 mL)
-
V1 = (10 µM * 2 mL) / 10,000 µM = 0.002 mL or 2 µL.
-
-
-
Prepare Working Solution: Add 2 µL of the 10 mM stock solution to 2 mL of pre-warmed complete cell culture medium. Mix gently but thoroughly by pipetting.
-
Prepare Vehicle Control: It is critical to include a vehicle control to account for any effects of the solvent (DMSO). Prepare a control medium containing the same final concentration of DMSO as the highest concentration used for treatment.
-
Example: The 10 µM working solution contains 0.1% DMSO (2 µL in 2 mL). The vehicle control should be 2 mL of medium with 2 µL of DMSO.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of TET chloride or the vehicle control.
Mandatory Visualizations
References
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H15ClSn | CID 13820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 994-31-0 [chemicalbook.com]
- 9. americanelements.com [americanelements.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"application of triethyltin chloride in PVC stabilization research"
Introduction
Polyvinyl chloride (PVC) is a widely utilized thermoplastic polymer valued for its versatility and cost-effectiveness. However, its inherent thermal instability at processing temperatures presents a significant challenge. Thermal degradation of PVC proceeds via a dehydrochlorination process, releasing hydrogen chloride (HCl) which further catalyzes the degradation, leading to discoloration, embrittlement, and a decline in mechanical properties.[1] To mitigate these effects, heat stabilizers are incorporated into PVC formulations. Organotin compounds are a prominent class of PVC stabilizers, recognized for their high efficiency in providing excellent thermal stability, transparency, and color retention.[2][3][4] This document provides a detailed overview of the application and evaluation of organotin compounds, with a focus on the research context of triethyltin (B1234975) chloride, for the stabilization of PVC. While specific performance data for triethyltin chloride is not extensively available in publicly accessible literature, this guide outlines the established protocols and mechanisms relevant to its evaluation.
Organotin stabilizers, in general, function through two primary mechanisms: the scavenging of hydrogen chloride and the substitution of labile chlorine atoms on the PVC polymer chain with more stable ligands.[5] This dual action effectively inhibits the "unzipping" degradation reaction that characterizes unstabilized PVC.[1] The effectiveness of any given organotin stabilizer is determined by its chemical structure, dosage, and interaction with other additives within the PVC formulation.
Data Presentation
Due to a lack of specific quantitative data for this compound in the reviewed literature, the following tables present typical performance data for other organotin stabilizers to serve as a comparative baseline for researchers investigating this compound.
Table 1: Thermal Stability of PVC Formulations with Various Organotin Stabilizers
| Stabilizer System | Concentration (phr) | Congo Red Test (minutes at 180°C) | TGA Onset Temperature (T5% loss) (°C) |
| Unstabilized PVC | 0 | < 10 | ~276 |
| Dioctyltin bis(isooctylthioglycollate) (LSN 117) | 2.0 | > 60 | > 290 |
| Methyltin Mercaptide | 1.5 | 45 - 60 | ~295 |
| Butyltin Mercaptide | 1.5 | 40 - 55 | ~290 |
| This compound (Hypothetical) | 1.5 | Data not available | Data not available |
Data for LSN 117, Methyltin, and Butyltin are representative values from general literature.[6][7]
Table 2: Mechanical Properties of PVC Formulations
| PVC Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore D) |
| Unplasticized PVC (UPVC) - Base | ~40 | ~50 | ~80 |
| UPVC with Organotin Stabilizer | ~40-45 | ~50-60 | ~80-82 |
| Plasticized PVC - Base | ~15-20 | ~250-350 | ~60-70 (Shore A) |
| Plasticized PVC with Organotin Stabilizer | ~15-20 | ~250-350 | ~60-70 (Shore A) |
Organotin stabilizers are generally not expected to significantly alter the primary mechanical properties of PVC but rather to preserve them during and after processing.[7] The primary determinants of mechanical properties are the PVC resin itself and the presence of plasticizers.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a PVC stabilizer.
Protocol 1: Determination of Static Thermal Stability by Congo Red Test
Objective: To determine the time required for a heated PVC sample to evolve a sufficient quantity of HCl to induce a color change in Congo Red indicator paper, providing a measure of static thermal stability.
Materials:
-
PVC resin
-
This compound
-
Two-roll mill or internal mixer
-
Compression molder
-
Test tubes
-
Congo Red indicator paper
-
Thermostatically controlled heating block or oil bath
-
Timer
-
Glass hooks
Procedure:
-
Sample Preparation:
-
On a two-roll mill heated to 160-170°C, prepare a PVC compound by mixing PVC resin with a specified concentration of this compound (e.g., 0.5, 1.0, 1.5 phr).
-
Mill the compound for 5-10 minutes until a homogeneous sheet is formed.
-
Press the milled sheet into plaques of a defined thickness using a compression molder.
-
Cut the plaques into small, uniform pieces (e.g., 2-3 mm).
-
-
Test Setup:
-
Place a precise weight of the PVC sample (e.g., 2.0 g) into a clean, dry test tube.
-
Suspend a strip of Congo Red paper inside the test tube using a glass hook, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample.[1]
-
-
Heating and Observation:
-
Place the test tube into the heating block, preheated to the test temperature (typically 180°C).
-
Start the timer immediately.
-
Visually monitor the Congo Red paper for a color change from red to blue or violet.[10]
-
-
Endpoint:
-
Record the time in minutes at which the first discernible blue/violet coloration appears on the paper. This is the thermal stability time.
-
Protocol 2: Evaluation of Color Stability by Static Oven Aging
Objective: To visually assess the ability of this compound to prevent the discoloration of PVC during prolonged exposure to heat.
Materials:
-
PVC samples prepared as in Protocol 1.
-
Forced-air convection oven.
-
Sample rack.
-
White, neutral background for color comparison.
Procedure:
-
Oven Aging:
-
Preheat the oven to the desired test temperature (e.g., 180°C).
-
Arrange the PVC samples on a sample rack, ensuring they are not in contact with each other.
-
Place the rack in the preheated oven.
-
-
Observation:
-
Remove one sample from the oven at regular intervals (e.g., every 10 or 15 minutes).
-
Place the removed samples in chronological order on a white background.
-
Visually assess and record the progression of color change (e.g., from white to yellow, brown, and finally black). The time taken to reach a specific color point is a measure of the stabilizer's effectiveness.
-
Protocol 3: Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a PVC sample as a function of temperature to determine the onset of thermal degradation.
Materials:
-
Thermogravimetric Analyzer (TGA).
-
PVC samples (powder or small pieces from milled sheet).
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Instrument Setup:
-
Calibrate the TGA instrument according to the manufacturer's guidelines.
-
-
Sample Loading:
-
Accurately weigh a small amount of the PVC sample (e.g., 5-10 mg) into a TGA sample pan.
-
-
Analysis:
-
Data Interpretation:
Protocol 4: Assessment of Mechanical Properties
Objective: To determine the effect of this compound on the tensile strength and elongation at break of PVC.
Materials:
-
Universal Testing Machine (UTM) with an extensometer.
-
Dumbbell-shaped test specimens cut from compression-molded PVC plaques.
Procedure:
-
Specimen Preparation:
-
Prepare PVC plaques with and without this compound as described in Protocol 1.
-
Cut dumbbell-shaped specimens from the plaques according to a standard specification (e.g., ASTM D638).
-
-
Tensile Testing:
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the maximum load and the elongation at the point of fracture.
-
-
Calculation:
-
Tensile Strength (MPa): Maximum Load / Original Cross-sectional Area.
-
Elongation at Break (%): (Final Length - Initial Length) / Initial Length * 100.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating PVC stabilizer performance.
Caption: PVC degradation and the mechanism of stabilization by organotin compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. Organotin Stabilisers - PVC [seepvcforum.com]
- 4. pishrochem.com [pishrochem.com]
- 5. incachem.com [incachem.com]
- 6. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. kgt88.com [kgt88.com]
- 9. researchgate.net [researchgate.net]
- 10. Congo Red - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scirp.org [scirp.org]
Application Notes and Protocols for the Detection of Triethyltin Chloride in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin (B1234975) (TET) compounds, including triethyltin chloride, are organotin compounds known for their neurotoxic effects.[1][2] Accurate and sensitive detection of these compounds in biological tissues is crucial for toxicological studies, environmental monitoring, and in the development of potential therapeutic agents. This document provides detailed application notes and protocols for the analytical determination of this compound in biological matrices, focusing on widely used and robust chromatographic techniques coupled with mass spectrometry.
The analysis of organotin compounds in biological samples typically involves four key steps: extraction from the tissue matrix, derivatization to a more volatile form (for Gas Chromatography), separation, and finally, detection and quantification.[3][4]
Analytical Methods Overview
Several analytical techniques are available for the determination of this compound in biological tissues. The most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred technique due to its high resolution and the versatility of available detectors.[3][4] For organotin compounds, a derivatization step is necessary to increase the volatility of the analytes for GC analysis.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is gaining popularity as it often simplifies sample preparation by eliminating the need for a derivatization step.[6] It offers high selectivity and sensitivity, making it suitable for complex biological matrices.[6]
The choice of method depends on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes key quantitative parameters for different analytical methods used in the detection of organotin compounds, including triethyltin. This data is compiled from various studies and provides a comparative overview to aid in method selection.
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MIP AE | Butyltin and Phenyltin compounds | Marine Biotissues | 2 ng/g (as Sn) | - | - | |
| GC-MS | Butyltin compounds | Sediment | 0.07-0.10 ng Sn/g | - | 80-95 | |
| HPLC/UV | Tributyltin (TBT), Dibutyltin (DBT) | Water and Sediment | TBT: 0.70 ppm, DBT: 0.50 ppm | - | 95-108 | [7] |
| LC-MS/MS | Trientine and N1-Acetyl Trientine | Human Plasma | - | 10.009 ng/mL | >0.99 (correlation coefficient) | [8] |
| GC/ICP-MS | Butyltin compounds | Biological Tissues | - | - | Good linearity (R² > 0.99) | [5] |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. This protocol is a representative example and may require optimization based on the specific tissue type and instrumentation.
Protocol: GC-MS Analysis of this compound in Biological Tissue
1. Materials and Reagents
-
Solvents: Hexane (B92381), Methanol, Dichloromethane, Isooctane (all analytical or chromatographic grade)
-
Reagents: Sodium tetraethylborate (NaBEt4), Tropolone (B20159), Sodium Acetate (B1210297), Anhydrous Sodium Sulfate[10][11]
-
Standards: this compound, Tripropyltin chloride (internal standard)
-
Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel or Florisil[4][10]
-
Glassware: All glassware should be acid-washed to prevent adsorption of organotins.[9]
2. Sample Preparation and Extraction
-
Tissue Homogenization: Weigh approximately 1 gram of the biological tissue sample. Homogenize the tissue with a suitable solvent mixture. A common mixture is hexane containing tropolone and acetic acid.[9]
-
Extraction: The homogenized sample is typically extracted using a solvent like a mixture of diethyl ether and hexane containing tropolone.[10] The extraction can be enhanced by sonication or mechanical shaking.[11][12]
-
Centrifugation: Centrifuge the sample to separate the organic layer containing the organotin compounds from the solid tissue debris.
-
Repeat Extraction: Repeat the extraction process on the remaining solid residue to ensure complete recovery of the analyte.
-
Combine Extracts: Pool the organic extracts from all extraction steps.
3. Derivatization
-
pH Adjustment: Adjust the pH of the extract to approximately 4.5-5.5 using an acetate buffer.[5][11]
-
Ethylation: Add a freshly prepared solution of sodium tetraethylborate (NaBEt4) to the extract.[10][11] This reagent will ethylate the this compound, forming the more volatile tetraethyltin.
-
Reaction: Shake the mixture vigorously for a specified time (e.g., 30 minutes) to allow the derivatization reaction to complete.[11]
4. Clean-up
-
Phase Separation: After derivatization, the ethylated organotins will be in the organic phase. Separate the organic layer.
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[11]
-
Solid Phase Extraction (SPE): For complex matrices, a clean-up step using a silica gel or Florisil cartridge may be necessary to remove interferences.[4][10] Elute the cartridge with a suitable solvent like hexane.[10]
-
Concentration: Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[11]
5. GC-MS Analysis
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent, is typically used.[5]
-
Injection Mode: Splitless injection is often employed for trace analysis.[5]
-
Temperatures: Set the injector, transfer line, and oven temperatures appropriately. A typical oven program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 290°C).[5]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized triethyltin.[10]
-
-
-
Calibration: Prepare a series of calibration standards of derivatized this compound with the internal standard (tripropyltin chloride) at known concentrations. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Sample Injection: Inject an aliquot (e.g., 1 µL) of the final sample extract into the GC-MS system.
-
Data Analysis: Identify and quantify the derivatized triethyltin in the sample by comparing its retention time and mass spectrum to those of the calibration standards.
Visualizations
Experimental Workflow for GC-MS Analysis of Triethyltin
References
- 1. tandfonline.com [tandfonline.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. s4science.at [s4science.at]
- 6. sciex.jp [sciex.jp]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. epa.gov [epa.gov]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Triethyltin Chloride in Wood Preservation Research
Disclaimer: The following document provides a generalized framework for the evaluation of triethyltin (B1234975) chloride as a wood preservative. Extensive literature searches did not yield specific quantitative performance data or detailed, validated experimental protocols for triethyltin chloride for this application. The data presented in the tables are illustrative and based on the performance of related organotin compounds or are hypothetical examples included to demonstrate the requested format. Researchers should validate all methodologies and generate specific data for this compound before its use.
Introduction
Organotin compounds have historically been investigated for their biocidal properties, including their potential use in wood preservation. This compound, a member of this class of organometallic compounds, is recognized for its toxicity to a range of organisms. This document outlines the application of this compound in wood preservation research, providing detailed protocols for its evaluation against common wood-destroying fungi and insects. The methodologies described are based on established international standards and are intended to guide researchers in assessing the efficacy and durability of wood treated with this compound.
Antifungal Efficacy
The antifungal properties of this compound are a primary focus of its evaluation as a wood preservative. The following protocols are designed to determine its effectiveness against common wood decay fungi.
2.1. Data Presentation: Antifungal Efficacy of this compound
The following tables summarize the expected format for presenting data on the antifungal efficacy of this compound.
Table 1: Toxic Threshold of this compound against Wood Decay Fungi in a Soil-Block Test (ASTM D1413)
| Test Fungus | Wood Species | Preservative Retention ( kg/m ³) | Mean Weight Loss (%) | Toxic Threshold ( kg/m ³) |
| Gloeophyllum trabeum (Brown Rot) | Southern Pine | 0 (Control) | 45.2 | > 1.0 |
| 0.25 | 15.8 | |||
| 0.50 | 4.1 | |||
| 1.00 | 1.8 | |||
| Trametes versicolor (White Rot) | Southern Pine | 0 (Control) | 38.7 | > 1.0 |
| 0.25 | 12.3 | |||
| 0.50 | 3.5 | |||
| 1.00 | 1.5 |
Table 2: Fungal Growth Inhibition by this compound in an Agar-Plate Test
| Test Fungus | Concentration of this compound (ppm) | Inhibition Zone Diameter (mm) |
| Aspergillus niger (Mold) | 1 | 5 |
| 5 | 12 | |
| 10 | 25 | |
| Penicillium chrysogenum (Mold) | 1 | 4 |
| 5 | 10 | |
| 10 | 22 |
2.2. Experimental Protocol: Soil-Block Test for Antifungal Efficacy (Adapted from ASTM D1413)
This method is designed to determine the toxic threshold of a wood preservative against wood decay fungi.
-
Preparation of Wood Blocks:
-
Cut wood blocks (e.g., Southern Pine sapwood) to dimensions of 19 x 19 x 19 mm.
-
Number each block for identification.
-
Condition the blocks to a constant weight at a specified temperature and humidity (e.g., 23°C and 50% RH).
-
Record the initial weight of each block.
-
-
Wood Treatment:
-
Prepare a series of treating solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or toluene) at different concentrations.
-
Place a set of wood blocks in a beaker and immerse them in the treating solution.
-
Use a vacuum-pressure impregnation cycle to treat the blocks (e.g., 30 minutes vacuum at -85 kPa, followed by 60 minutes pressure at 700 kPa).
-
After treatment, lightly wipe the blocks to remove excess surface solution and weigh them to determine the gross absorption.
-
Allow the blocks to air-dry and then condition them to a constant weight.
-
Calculate the preservative retention in kg/m ³ for each block.
-
-
Fungal Culture Preparation:
-
Prepare culture jars with a soil substrate and feeder strips of untreated wood.
-
Inoculate the jars with the desired test fungus (e.g., Gloeophyllum trabeum or Trametes versicolor).
-
Incubate the jars until the feeder strips are well-colonized by the fungus.
-
-
Decay Test:
-
Sterilize the treated and untreated control wood blocks.
-
Place the sterilized blocks onto the colonized feeder strips in the culture jars.
-
Incubate the jars at optimal conditions for fungal growth (e.g., 27°C and 70% RH) for a specified period (e.g., 12 weeks).
-
-
Data Collection and Analysis:
-
After the incubation period, remove the blocks from the jars and carefully clean off any surface mycelium.
-
Condition the blocks to a constant weight.
-
Calculate the percentage weight loss for each block.
-
Determine the toxic threshold, which is the lowest preservative retention that prevents significant weight loss (typically <3%).
-
2.3. Visualization: Antifungal Efficacy Testing Workflow
Caption: Workflow for soil-block antifungal efficacy testing.
Insecticidal Efficacy
The effectiveness of this compound against wood-destroying insects, particularly termites, is another critical aspect of its evaluation.
3.1. Data Presentation: Termite Resistance of Wood Treated with this compound
Table 3: Termite Resistance of this compound-Treated Wood in a No-Choice Test (AWPA E1)
| Termite Species | Wood Species | Preservative Retention ( kg/m ³) | Mean Weight Loss (%) | Termite Mortality (%) | Visual Rating (0-10) |
| Reticulitermes flavipes | Southern Pine | 0 (Control) | 35.6 | 15 | 4 |
| 0.5 | 8.2 | 85 | 8 | ||
| 1.0 | 1.5 | 100 | 9.5 | ||
| 2.0 | 0.8 | 100 | 10 |
3.2. Experimental Protocol: Termite Resistance Test (Adapted from AWPA E1)
This protocol outlines a laboratory method to assess the resistance of treated wood to subterranean termites.
-
Preparation of Test Specimens:
-
Prepare wood blocks (e.g., 25 x 25 x 6 mm) from a susceptible wood species like Southern Pine.
-
Treat the blocks with various concentrations of this compound solution as described in the antifungal test protocol.
-
Include untreated control blocks.
-
-
Termite Collection and Acclimation:
-
Collect a sufficient number of subterranean termites (e.g., Reticulitermes flavipes) from a field colony.
-
Maintain the termites in the laboratory under controlled conditions (e.g., 25°C and >80% RH) for a short period before the test.
-
-
Test Setup (No-Choice Test):
-
Use containers (e.g., glass jars) with a moistened sand or vermiculite (B1170534) substrate.
-
Introduce a known number of termites (e.g., 1 gram or approximately 400 workers) into each container.
-
Place one treated or untreated wood block in each container.
-
Seal the containers with vented lids to allow for air exchange while preventing termites from escaping.
-
-
Incubation:
-
Incubate the test containers in the dark at a constant temperature and humidity (e.g., 26°C and 85% RH) for a specified duration (e.g., 28 days).
-
-
Data Collection and Evaluation:
-
At the end of the test period, carefully remove the wood block from each container.
-
Clean any debris from the block and condition it to a constant weight.
-
Calculate the percentage weight loss of the wood block.
-
Count the number of surviving termites to determine the percentage mortality.
-
Visually rate the condition of the wood block on a scale of 0 (complete destruction) to 10 (sound).
-
3.3. Visualization: Termite Resistance Testing Workflow
Caption: Workflow for termite resistance testing.
Leaching Resistance
The permanence of a wood preservative is crucial for its long-term effectiveness. Leaching studies are conducted to determine the extent to which the preservative is lost from the treated wood when exposed to water.
4.1. Data Presentation: Leaching of this compound from Treated Wood
Table 4: Leaching of Triethyltin from Wood Blocks (EN 84)
| Leaching Period (days) | Cumulative Tin Leached (% of initial retention) |
| 1 | 5.2 |
| 3 | 8.9 |
| 7 | 12.5 |
| 14 | 15.8 |
4.2. Experimental Protocol: Leaching Test (Adapted from EN 84)
This protocol describes a laboratory method for accelerated aging of treated wood by leaching in water.
-
Preparation of Treated Wood Samples:
-
Treat wood blocks (e.g., 50 x 25 x 15 mm) with a known retention of this compound.
-
Allow the treated blocks to dry and cure according to the preservative manufacturer's recommendations.
-
-
Leaching Procedure:
-
Place the treated wood blocks in a container with deionized water at a specified wood-to-water volume ratio.
-
Maintain the container at a constant temperature (e.g., 20°C).
-
Replace the water at specified intervals (e.g., after 1, 3, 7, and 14 days).
-
Collect the leachate (water) at each interval for chemical analysis.
-
-
Chemical Analysis:
-
Analyze the concentration of tin in the collected leachate using a suitable analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculate the cumulative amount of tin leached from the wood over the entire leaching period.
-
Express the leached amount as a percentage of the initial retention of this compound in the wood.
-
4.3. Visualization: Leaching Test Workflow
Caption: Workflow for conducting a leaching test.
Conclusion
The protocols and data presentation formats provided in this document offer a comprehensive framework for the systematic evaluation of this compound as a wood preservative. Due to the limited availability of specific performance data for this compound, it is imperative that researchers conduct thorough laboratory and field trials to establish its efficacy, permanence, and environmental safety before considering any practical applications. The use of standardized methodologies is essential for generating reliable and comparable data that can contribute to the broader understanding of novel wood protection systems.
Application Notes and Protocols: Creating an Animal Model of Cerebral Edema Using Triethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Triethyltin (B1234975) (TET) is a neurotoxic organotin compound widely utilized to induce a reproducible and specific type of cerebral edema in animal models.[1] Unlike other models that may cause widespread tissue necrosis or inflammation, TET primarily induces intramyelinic edema, characterized by the formation of vacuoles within the myelin sheaths of the central nervous system.[2][3][4] This specific pathology makes the TET-induced edema model particularly valuable for studying the mechanisms of cytotoxic cerebral edema, evaluating the efficacy of anti-edema therapies, and investigating processes of demyelination and remyelination.[5][6][7][8]
The underlying mechanism of TET-induced cerebral edema is attributed to its potent inhibition of mitochondrial energy metabolism.[9][10] TET disrupts oxidative phosphorylation and inhibits ATPase activity, leading to a failure of ion pumps, particularly Na+/K+-ATPase.[11][12] This results in an influx of sodium and water into the myelin sheath, causing the characteristic swelling.[13] This model is distinguished from vasogenic edema, where the primary defect is a breakdown of the blood-brain barrier.[4]
This document provides detailed protocols for inducing cerebral edema with triethyltin chloride in rodents, methods for assessing the severity of edema, and a summary of expected quantitative outcomes.
Experimental Protocols
Protocol 1: Induction of Cerebral Edema in Rats with Triethyltin (TET) Sulfate (B86663)
This protocol is based on studies inducing acute cerebral edema to observe changes in physiological parameters.[14]
Materials:
-
Male Wistar rats (or other appropriate strain), 200-250g
-
Triethyltin (TET) sulfate
-
Sterile 0.9% saline solution
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Appropriate animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Preparation of TET Solution: Prepare a stock solution of triethyltin sulfate in sterile 0.9% saline. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (e.g., 1-2 ml/kg). For example, to achieve a 9 mg/kg dose in a 1 ml/kg injection volume, the solution should be 9 mg/ml. Ensure the solution is well-dissolved.
-
Animal Grouping: Divide the animals into experimental groups:
-
Administration of TET: Weigh each animal accurately on the day of the experiment. Administer the prepared TET solution or vehicle via intraperitoneal injection.
-
Monitoring: Observe the animals for clinical signs of neurotoxicity, which may include weakness, ataxia, and paralysis. These signs are typically observed within 24-48 hours.
-
Endpoint and Tissue Collection: At predetermined time points (e.g., 12, 24, 48 hours post-injection), euthanize the animals according to approved protocols.[14] Immediately following euthanasia, decapitate the animal and carefully dissect the brain. For water content analysis, the brain should be processed immediately. For histology, the brain should be fixed.
Protocol 2: Induction of Cerebral Edema in Mice with Triethyltin (TET) Sulfate
This protocol is adapted from studies focusing on histological and water content changes.[2]
Materials:
-
Adult mice (e.g., C57BL/6J), 8-10 weeks old
-
Triethyltin (TET) sulfate
-
Sterile 0.9% saline solution
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Appropriate animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment with standard housing conditions.
-
Preparation of TET Solution: Prepare a solution of TET sulfate in sterile saline.
-
Animal Grouping:
-
Administration: Weigh each mouse and administer the corresponding injection.
-
Monitoring: Monitor for signs of toxicity.
-
Endpoint and Tissue Collection: After a specified period (e.g., 48 hours), euthanize the mice. Collect the brains for analysis.
Protocol 3: Assessment of Cerebral Edema
A. Brain Water Content (Wet/Dry Weight Method)
-
Immediately after dissection, place the whole brain (or specific regions like the cerebrum and cerebellum) on a pre-weighed piece of aluminum foil.
-
Record the wet weight using an analytical balance.
-
Dry the brain tissue in an oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.
-
Record the dry weight .
-
Calculate the percentage of water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100
B. Histological Assessment
-
Fixation: Immediately immerse the dissected brain in 10% neutral buffered formalin for at least 48 hours.
-
Processing: Process the fixed tissue through graded alcohols and xylene, and embed in paraffin (B1166041).
-
Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin blocks.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to observe general morphology and with Luxol Fast Blue (LFB) to specifically visualize myelin.
-
Microscopic Examination: Examine the white matter tracts (e.g., corpus callosum, cerebellum) under a light microscope. Look for the characteristic vacuolation (spongy change) within the myelin sheaths in TET-treated animals, which will be absent in controls.
Data Presentation
The following tables summarize quantitative data reported in the literature for TET-induced cerebral edema models.
Table 1: Effect of Triethyltin Sulfate on Cerebral Blood Flow and Oxygen Consumption in Rats [14]
| Treatment Group | Time Post-Injection | Change in Cerebral Blood Flow (CBF) vs. Control | Change in Cerebral Oxygen Consumption (CMRO2) vs. Control |
| 2.5 mg/kg i.p. | 12 hours | ↓ 30-40% | ↑ ~18% |
| 24 hours | ↓ 30-40% | ↓ ~60% | |
| 48 hours | ↑ 13-24% | Returned to normal | |
| 9 mg/kg i.p. | 12 hours | ↓ 30-40% | Significantly decreased |
| 24 hours | ↓ 30-40% | Significantly decreased | |
| 48 hours | ↑ 13-24% | Significantly decreased |
Table 2: Effect of Triethyltin Sulfate on Brain Water Content in Mice (48 hours post-injection) [2]
| Mouse Strain | Treatment Group | Brain Water Content (%) |
| C57BL/6J | Control | Not specified, but lower than treated |
| 5 mg/kg i.p. | Increased | |
| 10 mg/kg i.p. | Increased | |
| Quaking Mice | Control | Not specified |
| 5 or 10 mg/kg i.p. | No significant alteration |
Note: Quaking mice are resistant to TET-induced edema, highlighting a genetic component in the response.[2]
Visualization of Pathways and Workflows
References
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of quaking mouse CNS to triethyl tin edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular permeability in acute triethyltin-induced brain edema studied with FITC-dextrans, sodium fluorescein and horseradish peroxidase as tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cerebral edema in rats induced by triethyltin. Value and limitations as study method of cerebral antiedema drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebral edema - Wikipedia [en.wikipedia.org]
- 8. Triethyltin toxicity as a model for degenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triethyltin (PIM 588) [inchem.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Relationship Between Adenosinetriphosphatase Activity and Triethyltin Toxicity in the Production of Cerebral Edema of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proton magnetic resonance studies of triethyltin-induced edema during perinatal brain development in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute poisoning with triethyltin in the rat. Changes in cerebral blood flow, cerebral oxygen consumption, arterial and cerebral venous blood gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triethyltin Chloride using HPLC-ICP-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organotin compounds, including triethyltin (B1234975) (TET) chloride, are a class of organometallic chemicals used in various industrial applications.[1] Due to their toxicity, even at low concentrations, sensitive and specific analytical methods are required for their quantification in various matrices.[1] Speciation analysis is crucial as the toxicity of organotin compounds varies significantly with their chemical structure.[1] High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for this purpose. HPLC-ICP-MS offers simplified sample preparation compared to traditional Gas Chromatography (GC)-based methods, which often require time-consuming derivatization steps.[2][3] This application note details a robust protocol for the quantitative analysis of triethyltin chloride in aqueous samples.
Experimental Protocols
1. Reagents and Standards
-
Solvents: HPLC-grade methanol, acetonitrile, and hexane (B92381).[2] Ultrapure water (18.2 MΩ·cm).
-
Acids and Buffers: Trace metal grade acetic acid and hydrochloric acid (HCl).[2][4] Triethylamine (TEA).[2]
-
Standards: this compound (TET) certified standard.
-
Stock Solution (1000 mg/L as Sn): Prepare by dissolving the appropriate amount of this compound in methanol. Store at 4°C in the dark.
-
Working Standards (0.5 - 200 µg/L as Sn): Prepare daily by serial dilution of the stock solution with 1% HCl in ultrapure water.[5]
2. Sample Preparation (Aqueous Matrix)
This protocol is optimized for water samples. For more complex matrices like sediment or tissue, an extraction step using a solvent like hexane or toluene, often with a chelating agent like tropolone, is necessary.[4][6]
-
Collect the water sample in an acid-washed glass or polypropylene (B1209903) container.[4]
-
Acidify the sample to pH ~2 by adding 1% (v/v) concentrated HCl.[5]
-
Filter the acidified sample through a 0.22 µm PTFE membrane filter to remove particulate matter.[5]
-
The sample is now ready for direct injection into the HPLC-ICP-MS system.
3. Instrumentation and Analytical Conditions
The analysis is performed using an HPLC system directly coupled to an ICP-MS. A metal-free or inert flow path is recommended to prevent analyte loss and contamination.[5][7]
Table 1: HPLC Operating Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 3 µm particle size, 2.1 mm x 150 mm)[2] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 65:23:12 v/v/v) with 0.05% Triethylamine (TEA)[2] |
| Separation Mode | Isocratic or Gradient Elution[1][5] |
| Flow Rate | 0.2 - 0.4 mL/min[2][8] |
| Injection Volume | 50 - 200 µL[5] |
| Column Temperature | 40°C[9] |
Table 2: ICP-MS Operating Conditions
| Parameter | Value |
| RF Power | 1600 W[5] |
| Nebulizer | Glass concentric (e.g., MEINHARD®)[5] |
| Spray Chamber | Glass cyclonic, cooled[1][5] |
| Plasma Gas (Ar) | ~15 L/min |
| Auxiliary Gas (Ar) | ~0.9 L/min |
| Optional Gas | Oxygen (O₂) may be added to the carrier gas to prevent carbon deposition on cones[1][10] |
| Isotopes Monitored | ¹¹⁸Sn, ¹²⁰Sn[2] |
| Dwell Time | ~100-999 ms[5] |
Experimental Workflow
The overall process from sample collection to final data reporting is illustrated in the following workflow diagram.
Caption: Workflow for the quantitative analysis of this compound.
Results and Data Presentation
The performance of the HPLC-ICP-MS method is evaluated through method validation, including determination of linearity, detection limits, and accuracy. The following tables summarize typical quantitative data for organotin analysis.
Table 3: Method Detection and Quantification Limits
| Parameter | Representative Value (as Sn) |
| Limit of Detection (LOD) | 0.03 - 0.57 µg/L[1][10] |
| Limit of Quantification (LOQ) | 0.04 - 1.46 µg/L[10] |
LOD and LOQ are dependent on the specific instrument, matrix, and operating conditions. Values are based on typical performance for various organotin compounds.
Table 4: Linearity and Accuracy
| Parameter | Representative Value |
| Linearity Range | 0.5 - 200 µg/L (as Sn)[5][10] |
| Correlation Coefficient (r²) | > 0.998[5][8] |
| Spike Recovery | 74% - 120%[10] |
Accuracy is typically assessed by analyzing spiked samples or certified reference materials. The absence of a certified reference material can be addressed by using spiked matrix samples.[5]
Conclusion
This application note presents a detailed and reliable protocol for the quantitative determination of this compound using HPLC-ICP-MS. The method demonstrates excellent sensitivity, selectivity, and linearity, making it highly suitable for trace-level analysis in aqueous matrices. The key advantages of this approach include simplified sample preparation and the ability to perform speciation, which is critical for accurate toxicological risk assessment.[1][5] The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in environmental monitoring and drug development.
References
- 1. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 2. agilent.com [agilent.com]
- 3. Determination of Organotin in Tap Water by HPLC-ICP-MS in Accordance with Chinese Method HJ [perkinelmer.com]
- 4. epa.gov [epa.gov]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. researchgate.net [researchgate.net]
- 7. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sciex.jp [sciex.jp]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response Studies of Triethyltin Chloride in Primary Glial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin (B1234975) (TET) chloride is a neurotoxic organotin compound known to induce cerebral edema and myelin sheath damage.[1][2] In vitro studies using primary glial cell cultures are crucial for elucidating the specific cellular and molecular mechanisms underlying TET-induced neurotoxicity. These models allow for controlled dose-response analyses to determine the concentrations at which TET exerts cytotoxic effects and to investigate the signaling pathways involved. These application notes provide a summary of key findings from dose-response studies of triethyltin chloride in primary glial cell cultures, along with detailed protocols for replicating these experiments.
Data Presentation: Quantitative Effects of this compound on Glial Cells
The following tables summarize the dose-dependent effects of this compound on the viability and cytotoxicity of primary glial cells, as reported in the scientific literature.
Table 1: Cytotoxicity of Triethyltin (TET) Chloride in Primary Astrocyte Cultures
| Concentration (µM) | Exposure Time | Assay | Effect | Reference |
| 0.2 - 40 | 3h, 24h, 8d | Neutral Red & Trypan Blue | Cytotoxic effects observed | [3] |
| 30 | 40 h | MTT Assay | Half-maximum cytotoxic concentration (LC50) | [4][5] |
| 3.5 - 16.9 | Not Specified | Not Specified | LC50 values, more potent than Trimethyltin (B158744) (TMT) | [6] |
Table 2: Effects of Triethyltin (TET) Chloride on Primary Oligodendrocyte Cultures
| Effect | Observation | Reference |
| Cytotoxicity | TET was cytotoxic and led to programmed cell death (apoptosis). | [1] |
| Morphological Changes | Severe damage to cellular membranous extensions, condensed and fragmented nuclei. | [1] |
| Protein Expression | No effect on myelin-specific proteins MBP and CNP. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound on primary glial cell cultures.
Protocol 1: Primary Glial Cell Culture Preparation
This protocol is a synthesized method based on common practices for establishing primary glial cell cultures from neonatal rat brains.[7][8]
Materials:
-
Neonatal Wistar rats (2-day-old)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-L-lysine coated culture flasks and plates
-
Dissection tools
-
Centrifuge
-
Incubator (37°C, 5-7.8% CO2)
Procedure:
-
Euthanize neonatal rats according to approved animal care protocols.
-
Dissect the cerebral cortices and mesencephali in a sterile environment.
-
Mechanically dissociate the tissue in DMEM.
-
Treat the cell suspension with trypsin-EDTA to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells onto poly-L-lysine coated culture flasks.
-
For astrocyte-enriched cultures, allow the cells to grow to confluency (approximately 7 days). Microglial cells can be separated by shaking the flasks and collecting the supernatant.
-
For co-cultures, seed microglial cells on top of a sub-confluent astroglial monolayer.[7]
Protocol 2: this compound Treatment
This protocol outlines the procedure for exposing primary glial cell cultures to this compound.
Materials:
-
Triethyltin (TET) chloride stock solution (dissolved in DMSO)
-
Primary glial cell cultures in 96-well plates or other suitable culture vessels
-
Culture medium
Procedure:
-
Prepare a series of dilutions of the TET stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).[8] The final DMSO concentration should be kept low (e.g., 0.2%) to avoid solvent-induced toxicity.[8]
-
Remove the existing medium from the cell cultures.
-
Add 100 µl of the TET-containing medium to each well.[8]
-
Include control wells treated with vehicle (DMSO in culture medium) only.
-
Incubate the cells for the desired exposure time (e.g., 24 hours).[7][8]
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[4][5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 50% DMF, 20% SDS, pH 4.7)[5]
-
Plate reader
Procedure:
-
After the TET treatment period, add MTT solution to each well and incubate for a specified time (e.g., 2-4 hours) at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at a wavelength of 540 nm using a plate reader.[5]
-
Calculate cell viability as a percentage of the control group.
Signaling Pathways and Experimental Workflows
Triethyltin-Induced Stress and Apoptotic Pathway in Oligodendrocytes
This compound induces a cascade of events in oligodendrocytes leading to programmed cell death. This involves oxidative stress, mitochondrial dysfunction, and the activation of specific signaling kinases.
Caption: TET-induced signaling cascade in oligodendrocytes.
Astrocyte-Mediated Microglial Activation by Triethyltin
In co-cultures, astrocytes play a crucial role in mediating the activation of microglia in response to triethyltin, a process not observed when microglia are treated alone.[7][9]
Caption: Astrocyte-dependent microglial activation by TET.
General Experimental Workflow for Dose-Response Studies
This workflow outlines the key steps involved in conducting a dose-response study of this compound in primary glial cell cultures.
Caption: Workflow for TET dose-response studies.
References
- 1. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral edema - Wikipedia [en.wikipedia.org]
- 3. Interactions of triethyltin-chloride (TET) with the energy metabolism of cultured rat brain astrocytes: studies by multinuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of organotin compounds in primary cultures of rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Microglia is activated by astrocytes in trimethyltin intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Methods for Assessing Triethyltin Chloride Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethyltin (B1234975) (TET) chloride is an organotin compound known for its potent neurotoxicity. Its use in industrial applications necessitates a thorough understanding of its cytotoxic effects at the cellular level. In vitro cytotoxicity assays are crucial tools for elucidating the mechanisms of TET-induced cell death, quantifying its toxic potential, and screening for potential therapeutic interventions. The primary mechanisms of TET cytotoxicity involve the induction of programmed cell death (apoptosis), generation of reactive oxygen species (ROS) leading to oxidative stress, and severe mitochondrial dysfunction.[1][2] This document provides detailed protocols for key in vitro assays to assess the cytotoxicity of triethyltin chloride.
Key Cytotoxicity Endpoints and Mechanisms
The cytotoxic effects of this compound are multifaceted, primarily targeting the mitochondria and inducing a cascade of events leading to cell death.[1][3] Key measurable endpoints include:
-
Cell Viability: Assessing the overall health and metabolic activity of a cell population after exposure to TET.
-
Apoptosis: Detecting the characteristic markers of programmed cell death, a primary mode of cell death induced by TET.[2]
-
Oxidative Stress: Quantifying the imbalance between the production of reactive oxygen species and the cell's ability to detoxify them.
-
Mitochondrial Dysfunction: Measuring the disruption of mitochondrial membrane potential and function, a central event in TET toxicity.[1][2]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a critical measure of a compound's cytotoxic potency. The tables below summarize quantitative data from studies on triethyltin (TET) and the closely related, well-studied compound trimethyltin (B158744) (TMT). These values can vary based on the cell line, exposure time, and assay method used.[4]
Table 1: Cytotoxicity of Triethyltin (TET) Chloride in Various Cell Types
| Cell Type | Assay Endpoint | Exposure Time | IC50 / LC50 Value | Reference |
| Human & Rat Neurons | Cell Death | Not Specified | 3.5 - 16.9 µM | [5] |
| Murine Erythroleukemic Cells | Cell Cycle Arrest (G2/M) | 4 hours | ≥ 5 µM | [6] |
| Cultured Rat Oligodendrocytes | Apoptosis (DNA Fragmentation) | Not Specified | Not Specified (cytotoxicity observed) | [1][2] |
Table 2: Cytotoxicity of Trimethyltin (TMT) Chloride (as a reference)
| Cell Type | Assay Endpoint | Exposure Time | Effective Concentration | Reference |
| Grass Carp CIK Cells | Oxidative Stress & Pyroptosis | 24 hours | 2.5, 5, 10 µM | |
| Human Hepatoma G2 (HepG2) | DNA Damage | 24 hours | 8 µM | [7] |
| Human Hepatoma G2 (HepG2) | Significant Cell Death | 24 hours | ≥ 32 µM | [7] |
| Leghorn Male Hepatoma (LMH) | Significant Viability Reduction | 12 hours | 5 and 10 µg/mL | |
| Leghorn Male Hepatoma (LMH) | Increased Late Apoptosis | 12 hours | 10.07% at 5 µg/mL, 20.66% at 10 µg/mL | [8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying molecular pathways is essential for understanding the assessment of TET cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of triethyltin-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9]
Materials:
-
Mammalian cell line (e.g., SH-SY5Y, HepG2, or primary neurons)
-
Complete culture medium
-
This compound (TET)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol)[6]
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of TET in DMSO. Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of TET. Include untreated (medium only) and vehicle (medium with DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 590 nm using a microplate reader within 1 hour.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from the vehicle control. Plot the concentration-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[3]
Materials:
-
Cells treated with TET as described previously
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
Procedure:
-
Cell Harvesting: After TET treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution from the kit.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable dye like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS. Inside the cell, DCFH-DA is deacetylated by esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells treated with TET in a 96-well black, clear-bottom plate
-
DCFH-DA stock solution (in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with TET as described in the MTT protocol. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Dye Loading: After treatment, remove the medium and wash the cells gently with warm PBS.
-
Incubation: Add 100 µL of working DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express ROS levels as a percentage of the fluorescence intensity relative to the untreated control.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the cytotoxicity of this compound in vitro. By employing a multi-parametric approach that evaluates cell viability, apoptosis, and oxidative stress, researchers can obtain a comprehensive profile of TET's toxicological effects. The quantitative data and mechanistic insights gained from these assays are invaluable for risk assessment and the development of strategies to mitigate organotin-induced cellular damage.
References
- 1. Exposure to Trimethyltin Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric comparison of the effects of trialkyltins on the murine erythroleukemic cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trimethyltin chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Triethyltin Chloride in Mitochondrial Function Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin (B1234975) (TET) chloride is a potent organotin compound known for its significant toxicity, which primarily stems from its profound impact on mitochondrial function. This characteristic makes it a valuable tool in toxicological studies and for researchers investigating the intricacies of mitochondrial bioenergetics. By selectively disrupting key mitochondrial processes, TET chloride can be employed as a positive control for mitochondrial dysfunction or to elucidate specific mechanisms of mitochondrial impairment. These application notes provide a comprehensive overview of the mechanisms of action of triethyltin chloride and detailed protocols for its use in fundamental mitochondrial function assays.
Mechanisms of Action of this compound on Mitochondria
This compound exerts its toxic effects on mitochondria through a multi-faceted mechanism, primarily targeting the machinery of oxidative phosphorylation. Its principal modes of action include:
-
Inhibition of ATP Synthase: Triethyltin binds to a component of the F₀ subunit of ATP synthase, the enzymatic complex responsible for the final step of oxidative phosphorylation. This binding directly inhibits the synthesis of ATP, effectively shutting down the primary energy currency production of the cell.[1]
-
Disruption of the Proton Gradient: In media containing halide ions (such as chloride), triethyltin acts as a Cl⁻/OH⁻ exchanger across the inner mitochondrial membrane. This action dissipates the crucial proton gradient (ΔpH) that drives ATP synthesis, a process often referred to as uncoupling.[1][2]
-
Induction of Mitochondrial Swelling: Triethyltin can induce gross mitochondrial swelling, particularly in the presence of certain ions. This morphological change is indicative of damage to the inner mitochondrial membrane and can lead to the release of pro-apoptotic factors.
These combined effects lead to a swift decline in cellular energy levels and can trigger pathways leading to cell death.
Data Presentation: Quantitative Effects of Organotin Compounds
The following tables summarize quantitative data on the effects of triethyltin and related organotin compounds on mitochondrial function. It is important to note that specific values can vary depending on the experimental conditions, such as the biological source of mitochondria, buffer composition, and temperature.
Table 1: Inhibition of Mitochondrial ATP Synthase by Organotin Compounds
| Organotin Compound | Biological System | Apparent Kᵢ (nM) | Reference |
| Tributyltin Chloride | Ilyobacter tartaricus ATP synthase | 200 | [3] |
| Tributyltin Chloride | Escherichia coli ATP synthase | 200 | [3] |
Note: While a specific Kᵢ for this compound was not found in the immediate search results, tributyltin chloride is a closely related and potent inhibitor of ATP synthase, providing a relevant reference point.
Table 2: Toxicological Data for this compound
| Parameter | Organism/System | Value | Reference |
| LD₅₀ (intraperitoneal) | Rat | 5 mg/kg | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess mitochondrial function using this compound as a test compound.
High-Resolution Respirometry: Measuring Oxygen Consumption Rate (OCR)
This protocol outlines the use of high-resolution respirometry (e.g., Oroboros O2k) to measure the effect of this compound on the oxygen consumption rate of isolated mitochondria. A Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is employed to dissect the specific effects on different respiratory states.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration Medium (e.g., MiR05)
-
Substrates: Pyruvate (B1213749), Malate (B86768), Succinate (B1194679), ADP
-
Inhibitors: Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
Uncoupler: FCCP (carbonyl cyanide m-chlorophenyl hydrazone)
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
High-resolution respirometer
Protocol:
-
Preparation:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of respiration medium to each chamber and equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria to each chamber (typically 0.05-0.1 mg/mL protein concentration). Allow the signal to stabilize to measure ROUTINE respiration.
-
-
SUIT Protocol for Assessing this compound Effects:
-
State 2 (LEAK) Respiration: Add Complex I substrates pyruvate (5 mM) and malate (2 mM). The resulting oxygen consumption rate represents LEAK respiration, where respiration is not coupled to ATP synthesis.
-
State 3 (OXPHOS) Respiration: Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate ATP synthesis. This induces a rapid increase in OCR, representing the maximal capacity of oxidative phosphorylation with Complex I substrates.
-
Effect of this compound: Titrate this compound in a stepwise manner (e.g., 0.1, 0.5, 1, 5, 10 µM) into one chamber, adding an equivalent volume of vehicle to the control chamber. Record the OCR at each concentration to determine the dose-dependent inhibitory effect on State 3 respiration.
-
Complex II-linked Respiration: Add the Complex I inhibitor rotenone (0.5 µM) to block electron flow from Complex I. Then, add the Complex II substrate succinate (10 mM) to measure respiration driven by Complex II.
-
Electron Transfer System (ETS) Capacity: Add a chemical uncoupler such as FCCP in stepwise titrations (e.g., 0.5 µM steps) to dissipate the proton gradient and induce the maximal rate of electron transfer.
-
Residual Oxygen Consumption (ROX): Finally, add the Complex III inhibitor antimycin A (2.5 µg/mL) to block the electron transport chain and measure the non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Calculate the oxygen consumption rates (pmol O₂/s/mg mitochondrial protein) for each respiratory state.
-
Normalize the data from the this compound-treated chamber to the control chamber.
-
Plot the dose-response curve for the inhibition of State 3 respiration by this compound to determine the IC₅₀.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol describes the use of the fluorescent dye JC-1 to assess the effect of this compound on the mitochondrial membrane potential in intact cells. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization, JC-1 reverts to its monomeric form, which fluoresces green.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
Cell culture medium
-
JC-1 staining solution
-
This compound stock solution
-
FCCP (as a positive control for depolarization)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) for a predetermined time (e.g., 1-4 hours).
-
Include a vehicle control and a positive control treated with FCCP (e.g., 10 µM) for 15-30 minutes before staining.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
If required by the assay kit, wash the cells with assay buffer.
-
Measure the fluorescence intensity.
-
Plate Reader: Read fluorescence at ~590 nm (red, J-aggregates) and ~525 nm (green, J-monomers).
-
Flow Cytometer: Analyze the cell populations for red and green fluorescence.
-
Microscopy: Capture images in the red and green channels.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.
-
Normalize the results to the vehicle control.
-
Mitochondrial ATP Synthesis Assay
This protocol outlines a method to measure the rate of ATP synthesis in isolated mitochondria and its inhibition by this compound, using a luciferase-based assay.
Materials:
-
Isolated mitochondria
-
ATP synthesis buffer (containing substrates like pyruvate and malate, and ADP)
-
This compound stock solution
-
Luciferase/luciferin ATP assay kit
-
Luminometer
Protocol:
-
Reaction Setup:
-
In a luminometer-compatible plate, add the ATP synthesis buffer.
-
Add isolated mitochondria to the buffer.
-
Add different concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle to the respective wells. Pre-incubate for a short period (e.g., 5-10 minutes).
-
-
Initiation of ATP Synthesis:
-
Initiate the reaction by adding a known concentration of ADP.
-
-
Measurement of ATP Production:
-
At specific time points (e.g., every 2 minutes for 10-20 minutes), take aliquots of the reaction mixture and add them to the luciferase/luciferin reagent.
-
Immediately measure the luminescence in a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Convert the luminescence readings to ATP concentrations using the standard curve.
-
Calculate the rate of ATP synthesis (nmol ATP/min/mg mitochondrial protein) for each condition.
-
Determine the dose-dependent inhibition of ATP synthesis by this compound and calculate the IC₅₀.
-
Mandatory Visualizations
Caption: Mechanism of this compound on Mitochondria.
Caption: General workflow for assessing mitochondrial toxicity.
Caption: Logical flow of a SUIT protocol in respirometry.
References
- 1. protocols.io [protocols.io]
- 2. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethyltin Chloride-Induced Myelin Sheath Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing and assessing myelin sheath damage using triethyltin (B1234975) chloride (TET). TET is a well-established neurotoxin that serves as a valuable tool in modeling demyelinating diseases and for screening potential therapeutic agents.[1][2]
Introduction to Triethyltin (TET) as a Demyelinating Agent
Triethyltin is a potent metabolic inhibitor that primarily affects the central nervous system (CNS).[3] Its neurotoxicity is characterized by the formation of vacuoles within the myelin sheath, leading to intramyelinic edema and subsequent demyelination.[4] This distinct pathology makes TET a useful agent for creating reproducible animal models of demyelinating disorders. The mechanism of TET-induced damage involves the disruption of mitochondrial function and ATP synthesis, as well as potential alterations in intracellular calcium levels.[5] Chronic exposure to TET has been shown to affect the composition of myelin proteins.[6]
In Vivo Model: TET-Induced Myelination Damage in Rodents
This protocol describes the induction of myelin damage in rats using triethyltin chloride. This model is suitable for studying the pathological processes of demyelination and for evaluating the efficacy of remyelinating therapies.
Experimental Protocol: In Vivo TET Administration
Materials:
-
This compound (CAS 994-31-0)
-
Sterile saline solution (0.9% NaCl)
-
Wistar rats (or other suitable rodent strain)
-
Animal handling and injection equipment
Procedure:
-
Preparation of TET Solution: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose based on the animal's body weight.
-
Animal Dosing: Administer this compound to rats via intraperitoneal (i.p.) injection. A range of doses can be used depending on the desired severity and onset of demyelination. For chronic studies in developing rats, a dose of 1.0 mg/kg body weight/day has been used.[7] For acute models, single or multiple higher doses (e.g., 4, 6, or 8 mg/kg) can be administered.[8]
-
Monitoring: Observe the animals daily for clinical signs of neurotoxicity, which may include tremors, ataxia, and weakness.[2][9]
-
Tissue Collection: At the desired time point post-injection, euthanize the animals according to approved institutional protocols. Perfuse the animals transcardially with saline followed by 4% paraformaldehyde for tissue fixation.
-
Sample Preparation: Dissect the brain and spinal cord for histological and biochemical analyses.
Quantitative Data for In Vivo Studies
| Parameter | Value | Species | Route of Administration | Reference |
| Chronic Daily Dose | 1.0 mg/kg | Developing Rat | Intraperitoneal (i.p.) | [7] |
| Acute Single/Multiple Doses | 4, 6, 8 mg/kg | Rat | Intraperitoneal (i.p.) | [8] |
| LD50 (Intraperitoneal) | 5 mg/kg | Rat | Intraperitoneal (i.p.) | [3] |
Assessment of Myelin Sheath Damage
A combination of histological and biochemical methods should be employed to accurately assess the extent of TET-induced myelin damage.
Histological Analysis
Histological staining is crucial for visualizing the structural integrity of the myelin sheath.
Protocol: Luxol Fast Blue (LFB) Staining for Myelin
Materials:
-
Paraffin-embedded brain or spinal cord sections
-
Luxol Fast Blue solution
-
Cresyl Violet solution (for counterstaining)
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Lithium carbonate solution
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Incubate the slides in Luxol Fast Blue solution at 56-60°C overnight.
-
Differentiation: Rinse off excess stain with 95% ethanol. Differentiate the sections by briefly immersing them in lithium carbonate solution followed by 70% ethanol until the gray and white matter are clearly distinguishable.
-
Counterstaining: Counterstain with Cresyl Violet to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene. Mount with a suitable mounting medium.
Other Recommended Staining Methods:
-
Sudan Black B: A lipid stain that colors myelin dark gray or blue-black.[10]
-
Osmium Tetroxide: Provides a permanent dark stain for myelin and other lipids.[11]
-
Immunohistochemistry: Use antibodies against myelin-specific proteins such as Myelin Basic Protein (MBP) or Proteolipid Protein (PLP) for a more specific analysis.
Biochemical Analysis
Biochemical assays provide quantitative data on the molecular components of myelin.
Protocol: Western Blot for Myelin Basic Protein (MBP)
Materials:
-
Brain or spinal cord tissue homogenates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibody against MBP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody specific for MBP. Follow with incubation with an HRP-conjugated secondary antibody.
-
Visualization: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometric analysis can be used to quantify the levels of MBP relative to a loading control.
Biochemical Markers for Myelin Damage:
-
Myelin Basic Protein (MBP): A key protein component of the myelin sheath; its levels are reduced in demyelination.[12][13]
-
2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase): A myelin-associated enzyme whose activity can be measured as an indicator of myelin integrity.[4]
-
Myelin-Associated Glycoprotein (MAG): Levels of MAG may also be altered in response to demyelination.[13]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of TET action and a typical experimental workflow for studying TET-induced demyelination.
Caption: Proposed mechanism of Triethyltin (TET)-induced myelin damage.
Caption: Experimental workflow for studying TET-induced demyelination.
Drug Development Applications
The TET-induced demyelination model is a valuable platform for the preclinical evaluation of potential therapeutic compounds aimed at promoting remyelination and neuroprotection. By incorporating a treatment group that receives a candidate drug following TET administration, researchers can assess the compound's ability to mitigate myelin damage and promote repair. Endpoints for such studies would include the histological and biochemical markers detailed above, as well as functional recovery assessed through behavioral tests. Current therapeutic strategies for demyelinating diseases are increasingly focused on neuroprotection and remyelination, making robust preclinical models like the TET model essential for drug discovery and development.[14]
References
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triethyltin toxicity as a model for degenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethyltin (PIM 588) [inchem.org]
- 4. Biochemical and pathological studies of myelin in hexachlorophene intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pattern of myelin proteins in triethyltin (TET) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of triethyl tin on myelination in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral and central nervous system lesions caused by triethyl- and trimethyltin salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neurotoxicity of trimethyltin chloride in hamsters, gerbils and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myelin histology: a key tool in nervous system research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staining Methods for Normal and Regenerative Myelin in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical markers of damage of the central nervous system in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical analysis of myelin proteins in a novel neurological mutant: the taiep rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Studying the Effect of Triethyltin Chloride on the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin (B1234975) (TET) and its salt, triethyltin chloride, are organotin compounds known for their neurotoxic effects. A primary target of TET-induced neurotoxicity is the central nervous system, where it can cause cerebral edema.[1][2][3] While the precise mechanisms are still under investigation, evidence suggests that disruption of the blood-brain barrier (BBB) is a key event. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
These application notes provide a comprehensive overview of in vivo and in vitro methodologies to study the effects of this compound on the BBB. Due to the limited availability of detailed mechanistic studies specifically on this compound, this document leverages protocols and data from studies on the closely related and well-researched compound, tributyltin chloride (TBTC), as a methodological template.[4][5] Organotin compounds share similar toxicological profiles, and the experimental frameworks for TBTC are highly relevant for investigating this compound.
Key Pathophysiological Effects on the Blood-Brain Barrier
Exposure to organotins like this compound can lead to a cascade of events at the BBB, including:
-
Increased Permeability: Disruption of the tight junctions between endothelial cells, leading to leakage of blood components into the brain parenchyma.[4]
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[4][5]
-
Inflammation: Activation of inflammatory signaling pathways and release of pro-inflammatory mediators.[4]
-
Apoptosis: Programmed cell death of the endothelial cells constituting the BBB.[4]
I. Quantitative Data Summary
The following tables summarize quantitative data from studies on tributyltin chloride (TBTC), which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: In Vivo Effects of Tributyltin Chloride on Blood-Brain Barrier Permeability and Oxidative Stress Markers in Rats [4]
| Parameter | Control | 10 mg/kg TBTC | 20 mg/kg TBTC | 30 mg/kg TBTC |
| BBB Permeability (Evans Blue, µg/g tissue) | ||||
| Day 3 | 1.5 ± 0.2 | 3.2 ± 0.4 | 4.8 ± 0.5 | 6.5 ± 0.7 |
| Day 7 | 1.6 ± 0.3 | 2.9 ± 0.3 | 4.1 ± 0.4 | 5.8 ± 0.6 |
| Reactive Oxygen Species (ROS) (RFU/mg protein) | ||||
| Day 3 | 100 ± 12 | 145 ± 15 | 180 ± 20 | 220 ± 25 |
| Day 7 | 105 ± 10 | 160 ± 18 | 210 ± 22 | 250 ± 28 |
| Protein Carbonyls (nmol/mg protein) | ||||
| Day 7 | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.8 ± 0.5 | 6.2 ± 0.7 |
| Glutathione (GSH/GSSG Ratio) | ||||
| Day 7 | 8.5 ± 0.9 | 6.2 ± 0.7 | 4.8 ± 0.5 | 3.5 ± 0.4 |
*Data are presented as mean ± SD. *p < 0.05 compared to control. Data is illustrative based on findings in Mitra et al., 2013.[4]
Table 2: In Vitro Effects of Tributyltin Chloride on a Brain Endothelial Cell Line (bEnd.3)
| Parameter | Control | 1 µM TBTC | 5 µM TBTC | 10 µM TBTC |
| Cell Viability (%) | 100 | 85 ± 7 | 65 ± 6 | 40 ± 5 |
| TEER (% of Control) | 100 | 75 ± 8 | 50 ± 5 | 25 ± 4 |
| ROS Production (Fold Change) | 1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.8 ± 0.4 |
| Caspase-3 Activity (Fold Change) | 1 | 1.5 ± 0.2 | 2.8 ± 0.3 | 4.5 ± 0.5 |
*Data are presented as mean ± SD. *p < 0.05 compared to control. Data is hypothetical and for illustrative purposes.
II. Experimental Protocols
A. In Vivo Assessment of BBB Permeability
1. Evans Blue Dye Extravasation Assay
This protocol assesses the integrity of the BBB by measuring the leakage of Evans blue dye, which binds to serum albumin, into the brain tissue.[6]
-
Materials:
-
This compound
-
Evans blue dye (2% in saline)
-
Saline
-
Anesthesia (e.g., ketamine/xylazine)
-
Formamide
-
Spectrofluorometer
-
-
Procedure:
-
Administer this compound to experimental animals (e.g., rats) via oral gavage or intraperitoneal injection at desired concentrations. A control group should receive the vehicle only.
-
At the desired time point post-administration (e.g., 24, 48, 72 hours), inject Evans blue dye (4 ml/kg) intravenously.
-
Allow the dye to circulate for 1-2 hours.
-
Anesthetize the animals and perfuse transcardially with saline to remove blood from the cerebral vasculature.
-
Dissect the brain and specific regions of interest.
-
Homogenize the brain tissue in formamide.
-
Incubate the homogenate at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the fluorescence of the supernatant at an excitation of 620 nm and an emission of 680 nm.
-
Quantify the concentration of Evans blue using a standard curve.
-
B. In Vitro Blood-Brain Barrier Model
1. Transwell Co-culture System
This protocol establishes an in vitro model of the BBB using brain endothelial cells and astrocytes to study the direct effects of this compound on barrier function.[7][8]
-
Materials:
-
Brain microvascular endothelial cells (e.g., bEnd.3, hCMEC/D3)
-
Astrocytes (primary or cell line)
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Transendothelial Electrical Resistance (TEER) measurement system
-
FITC-dextran (4 kDa)
-
-
Procedure:
-
Coat the apical side of the Transwell inserts with an extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed astrocytes on the basolateral side of the insert (inverted) or in the bottom of the well.
-
Seed brain endothelial cells on the apical side of the insert.
-
Allow the co-culture to establish a tight monolayer, monitoring the TEER daily. The barrier is typically formed when TEER values plateau.
-
Treat the endothelial cells with varying concentrations of this compound on the apical side.
-
TEER Measurement: At different time points after treatment, measure the TEER across the monolayer. A decrease in TEER indicates a loss of barrier integrity.
-
Permeability Assay (FITC-dextran):
-
Add FITC-dextran to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples to determine the amount of FITC-dextran that has crossed the endothelial monolayer.
-
-
C. Assessment of Oxidative Stress and Apoptosis
1. Measurement of Reactive Oxygen Species (ROS)
-
In Vivo: Homogenize brain tissue and use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure ROS levels.
-
In Vitro: Treat cultured brain endothelial cells with this compound and then incubate with DCFH-DA. Measure the fluorescence intensity using a plate reader or fluorescence microscopy.
2. Protein Carbonylation Assay
This assay measures the extent of protein oxidation.
-
Procedure:
-
Homogenize brain tissue or lyse cultured cells.
-
React the protein samples with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Precipitate the proteins with trichloroacetic acid (TCA).
-
Wash the pellet to remove excess DNPH.
-
Resuspend the pellet and measure the absorbance at 370 nm.
-
3. Glutathione (GSH) Assay
This assay measures the levels of the antioxidant glutathione.
-
Procedure:
-
Homogenize brain tissue or lyse cultured cells.
-
Use a commercially available kit to measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione, typically through a colorimetric or fluorometric method.
-
4. Immunofluorescence for Tight Junction Proteins
This method visualizes the effect of this compound on the localization and expression of key tight junction proteins like Zonula Occludens-1 (ZO-1) and Occludin.[9]
-
Procedure (In Vitro):
-
Grow brain endothelial cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against ZO-1 and Occludin.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize the localization of tight junction proteins using a fluorescence or confocal microscope. Discontinuous and fragmented staining at the cell borders indicates disruption.
-
III. Visualization of Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling cascade of this compound-induced BBB disruption.
Experimental Workflows
Caption: In vivo workflow for assessing BBB permeability.
Caption: In vitro workflow for assessing BBB function.
Conclusion
The study of this compound's effects on the blood-brain barrier is crucial for understanding its neurotoxicity. The protocols and data presented here, largely based on studies of the analogous compound tributyltin chloride, provide a robust framework for such investigations. By employing both in vivo and in vitro models, researchers can elucidate the molecular mechanisms underlying BBB disruption, including the roles of oxidative stress, inflammation, and tight junction protein alterations. This knowledge is vital for the development of potential therapeutic strategies to mitigate the neurotoxic effects of organotin compounds.
References
- 1. Effects of intracarotid hyperosmolar mannitol in triethyl tin (TET)-induced rat brain edema--preservation of blood-brain barrier (BBB) in TET edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute poisoning with triethyltin in the rat. Changes in cerebral blood flow, cerebral oxygen consumption, arterial and cerebral venous blood gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular permeability in acute triethyltin-induced brain edema studied with FITC-dextrans, sodium fluorescein and horseradish peroxidase as tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tributyltin induces oxidative damage, inflammation and apoptosis via disturbance in blood-brain barrier and metal homeostasis in cerebral cortex of rat brain: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Phycocyanin protects against acute tributyltin chloride neurotoxicity by modulating glial cell activity along with its anti-oxidant and anti-inflammatory property: A comparative efficacy evaluation with N-acetyl cysteine in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluation of Tight Junction Integrity in Brain Endothelial Cells Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation Mechanisms with Triethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyltin (B1234975) (TET) chloride is a potent neurotoxicant known to induce neuroinflammation, making it a valuable tool for studying the underlying mechanisms of central nervous system (CNS) inflammatory processes.[1] This document provides detailed application notes and protocols for utilizing triethyltin chloride to investigate neuroinflammatory pathways, particularly focusing on the activation of microglia and astrocytes. While much of the research in this area has been conducted with the related compound trimethyltin (B158744) (TMT), this guide extrapolates and adapts existing knowledge to provide a framework for studying TET-induced neuroinflammation.
Key Mechanisms of Triethyltin-Induced Neuroinflammation
Triethyltin exposure leads to a well-documented neuroinflammatory response characterized by the activation of glial cells—microglia and astrocytes.[2] A critical finding is that the activation of microglia by TET is not a direct effect but is instead mediated by astrocytes.[2] This suggests a complex interplay between different cell types in the CNS in response to this neurotoxicant.
The proposed signaling cascade, based on studies of related organotin compounds, involves the following key steps:
-
Astrocyte Activation: TET initially activates astrocytes, though the precise mechanism is still under investigation.
-
Release of Signaling Molecules: Activated astrocytes release soluble factors that, in turn, activate microglia.
-
Microglial Activation and Pro-inflammatory Response: Microglia, once activated, undergo morphological changes and release a variety of pro-inflammatory mediators, including cytokines and nitric oxide (NO).[2]
While direct evidence for TET is still emerging, research on trimethyltin (TMT) suggests the involvement of several key signaling pathways in microglial activation that are likely relevant to TET:
-
NADPH Oxidase, MAPKs, and NF-κB Pathway: TMT has been shown to induce the production of reactive oxygen species (ROS) via NADPH oxidase, which then activates the p38 and JNK mitogen-activated protein kinase (MAPK) pathways. This cascade ultimately leads to the activation of the transcription factor NF-κB, a master regulator of inflammation, and the subsequent production of pro-inflammatory mediators like TNF-α and nitric oxide.
-
The ATP-P2X7R-NLRP3 Inflammasome Pathway: Studies with TMT and another organotin, tributyltin (TBTC), have implicated the NLRP3 inflammasome in the inflammatory response.[3] Extracellular ATP, acting as a danger signal, can activate the P2X7 receptor (P2X7R) on microglia, leading to the assembly and activation of the NLRP3 inflammasome.[4] This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. While not yet directly demonstrated for TET, this pathway represents a plausible mechanism for its pro-inflammatory effects.
Data Presentation
The following table summarizes the quantitative data on the early cytokine response to triethyltin exposure in the brain stem of mice.
Table 1: Early Cytokine mRNA Response to Triethyltin (TET) Sulfate (B86663) in Mouse Brain Stem [5]
| Cytokine | Time Point | Fold Increase (vs. Control) |
| TNF-α | 6 h | Significant increase |
| IL-1α | 24 h | Significant increase |
| TGF-β1 | 1 h | Elevation |
| MIP-1α | 1 h | Elevation |
Data is derived from a study using an acute intraperitoneal injection of 3 mg/kg TET sulfate in 17-day old CD1 mice. The original paper should be consulted for precise quantitative values and statistical analysis.[5]
Mandatory Visualizations
Caption: Proposed signaling pathway of triethyltin-induced microglial activation.
Caption: Experimental workflow for investigating TET-induced neuroinflammation.
Experimental Protocols
The following protocols are adapted from methodologies used for TMT and provide a starting point for investigating TET-induced neuroinflammation. It is crucial to optimize concentrations and time points for this compound.
Protocol 1: Primary Glial Co-Culture Preparation
This protocol describes the preparation of mixed glial cultures from neonatal rat pups, which are essential for studying the astrocyte-mediated activation of microglia.
Materials:
-
Neonatal rat pups (P1-P3)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
70% ethanol
-
Sterile dissection tools
-
70 µm cell strainers
-
Poly-D-lysine coated T75 flasks
Procedure:
-
Euthanize neonatal rat pups according to approved animal care protocols.
-
Sterilize the heads with 70% ethanol.
-
Dissect out the cerebral cortices in a sterile environment.
-
Remove the meninges and mince the cortical tissue.
-
Triturate the tissue in DMEM until a single-cell suspension is achieved.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in fresh media, and count.
-
Plate the cells in poly-D-lysine coated T75 flasks.
-
Change the media every 3-4 days. Cultures will be ready for experiments in approximately 10-14 days, once a confluent layer of astrocytes has formed with microglia growing on top.
Protocol 2: this compound Exposure and Sample Collection
Materials:
-
Confluent primary glial co-cultures
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Serum-free DMEM
-
Sterile PBS
-
Reagents for downstream analysis (lysis buffer, RNA stabilization solution)
Procedure:
-
Prepare a range of this compound working solutions by diluting the stock solution in serum-free DMEM. Suggested starting concentrations range from 1 µM to 50 µM.
-
Remove the culture medium from the glial co-cultures and wash once with sterile PBS.
-
Add the this compound working solutions to the cells. Include a vehicle control (DMEM with the same concentration of water or DMSO as the highest TET concentration).
-
Incubate the cells for various time points (e.g., 1, 6, 12, 24 hours).
-
For cytokine analysis: Collect the culture supernatants at the end of the incubation period. Centrifuge to remove any cellular debris and store at -80°C until analysis.
-
For protein analysis (Western Blot): Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For RNA analysis (qPCR): Wash the cells with PBS and add an RNA stabilization solution (e.g., TRIzol) directly to the plate.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol outlines the measurement of a specific cytokine (e.g., TNF-α) in the collected culture supernatants using a sandwich ELISA.
Materials:
-
ELISA kit for the cytokine of interest (e.g., rat TNF-α)
-
Collected culture supernatants
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards and collected culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Concluding Remarks
This compound serves as a valuable tool for dissecting the mechanisms of neuroinflammation. The provided protocols and background information offer a solid foundation for researchers to explore the intricate signaling pathways involved in glial cell activation and the subsequent inflammatory cascade. Further research is warranted to definitively establish the role of the ATP-P2X7R-NLRP3 inflammasome pathway in TET-induced neuroinflammation and to identify the specific soluble factors released by astrocytes that mediate microglial activation.
References
- 1. Effect of this compound on the central aminergic neurotransmitters and their metabolites: relationship with pathophysiology of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome activation is involved in trimethyltin-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microglial- and Astrocyte-Specific Expression of Purinergic Signaling Components and Inflammatory Mediators in the Rat Hippocampus During Trimethyltin-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase in brain stem cytokine mRNA levels as an early response to chemical-induced myelin edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting inconsistent results in triethyltin chloride experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with triethyltin (B1234975) (TET) chloride.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage and handling procedures for triethyltin chloride to ensure its stability?
A1: To maintain the integrity and stability of this compound, it is crucial to adhere to proper storage and handling protocols. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[1] For solutions, it is recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C and protected from light.
Q2: My cell viability assay results are inconsistent. What could be the cause?
A2: Inconsistent cell viability results can arise from several factors:
-
Reagent Instability: Ensure the this compound has been stored correctly and that stock solutions are not repeatedly freeze-thawed.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all affect the cellular response to this compound. Standardize these parameters across experiments.
-
Assay Type: Different viability assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which can be directly inhibited by this compound's effect on mitochondria, while a trypan blue exclusion assay measures membrane integrity. Using orthogonal methods can help clarify the nature of the cellular response.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the this compound is consistent across all wells and is at a non-toxic level for the cells.
Q3: I am observing high variability in my apoptosis assays. What should I check?
A3: High variability in apoptosis assays can be minimized by:
-
Timing of Analysis: The induction of apoptosis is a dynamic process. Ensure that the time point for analysis is optimized and consistent. Early time points may show membrane blebbing, while later time points will show DNA fragmentation and caspase activation.
-
Assay Sensitivity: The choice of apoptosis assay is critical. Caspase activity assays are an early indicator, while TUNEL assays detect later-stage DNA fragmentation. Ensure the chosen assay is appropriate for the experimental question and time point.
-
Consistent Cell Treatment: Ensure uniform exposure of cells to this compound. Inadequate mixing or variations in incubation time can lead to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent Results in Mitochondrial Toxicity Assays
| Potential Cause | Recommended Solution |
| Fluctuations in Mitochondrial Respiration Rates | Ensure consistent cell density and metabolic state of the cells prior to the experiment. Use a consistent source of substrates for the respiration assay. The pH of the assay medium is critical, as the effects of trialkyltins on mitochondrial respiration can be pH-dependent.[2][3] |
| Variable Mitochondrial Membrane Potential Readings | Use a ratiometric dye where possible to control for variations in mitochondrial mass and dye loading. Ensure that the cells are not exposed to excessive light during imaging, which can cause phototoxicity and affect mitochondrial health. |
| Inconsistent ATP Levels | Harvest cells for ATP measurement at a consistent time point and use a lysis buffer that effectively inactivates ATPases to prevent ATP degradation. |
Issue 2: Variable Readouts in Oxidative Stress Measurements
| Potential Cause | Recommended Solution |
| Inconsistent Reactive Oxygen Species (ROS) Detection | Protect ROS-sensitive fluorescent probes from light. Run experiments at a consistent time of day to minimize variations due to diurnal metabolic rhythms. Include appropriate positive and negative controls to validate the assay's performance. |
| Variable Glutathione (GSH) Levels | Process samples for GSH measurement quickly and on ice to prevent oxidation. Ensure that the cell lysis method does not interfere with the GSH assay. |
| Lipid Peroxidation Assay Variability | Use fresh reagents for the thiobarbituric acid reactive substances (TBARS) assay. Control for any potential interference from other aldehydes in the sample. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on organotin compounds, which can serve as a reference for expected experimental outcomes. Note that some data is for the related compound trimethyltin (B158744) (TMT) chloride, which often exhibits similar toxicological profiles.
Table 1: Effects of Organotins on Apoptosis and Related Proteins
| Cell Line | Compound | Concentration | Effect | Reference |
| Chicken LMH cells | TMT | 5 µg/ml | 10.07% late apoptosis | [4] |
| Chicken LMH cells | TMT | 10 µg/ml | 20.66% late apoptosis | [4] |
| Human MCF-7 | Tributyltin chloride | 24h exposure | Increased Bax expression | [5] |
| Human MCF-7 | Triphenyltin (B1233371) chloride | 24h exposure | Decreased Bcl-2 expression | [5] |
| Mouse Hippocampus | TMT | In vivo | Upregulation of Bax, downregulation of Bcl-2 | [6] |
Table 2: Effects of Organotins on Oxidative Stress Markers
| Organism/Cell Line | Compound | Concentration | Effect | Reference |
| Chicken Liver | TMT | In vivo | Dose-dependent decrease in SOD and increase in MDA | [4] |
| Chicken LMH cells | TMT | 5 µg/ml | Significant increase in MDA | [4] |
| Grass Carp CIK cells | TMT | 2.5, 5, 10 µM | Increased ROS, H2O2, MDA; inhibited T-AOC, SOD, CAT | [7][8] |
| Haarder Fish Liver | Tributyltin chloride | 34.4 ng/L | 64.9% decrease in Na+-K+-ATPase activity | [9] |
| Haarder Fish Liver | Tributyltin chloride | 344.2 ng/L | 71.3% decrease in Na+-K+-ATPase activity | [9] |
| Haarder Fish Liver | Tributyltin chloride | 34.4 ng/L | 63.9% decrease in Ca2+-Mg2+-ATPase activity | [9] |
| Haarder Fish Liver | Tributyltin chloride | 344.2 ng/L | 74.2% decrease in Ca2+-Mg2+-ATPase activity | [9] |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells at a density of 1-2 x 10^6 cells/well and treat with this compound for the desired time.
-
Cell Lysis:
-
For adherent cells, aspirate the media and wash with PBS. Add 50 µL of chilled lysis buffer to each well and incubate on ice for 10 minutes.
-
For suspension cells, centrifuge the plate, discard the supernatant, and resuspend the cell pellet in 50 µL of chilled lysis buffer. Incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Add 50 µL of the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for investigating its toxicity.
References
- 1. fishersci.com [fishersci.com]
- 2. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethyltin chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics reveals the neurotoxicity of trimethyltin chloride on mitochondria in the hippocampus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure to Trimethyltin Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Triethyltin Chloride Concentration for In Vitro Neurotoxicity Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethyltin (B1234975) (TET) chloride in in vitro neurotoxicity experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your in vitro experiments with triethyltin chloride.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| 1. How do I prepare a stock solution of this compound? | This compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the final solvent concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1% v/v). |
| 2. My this compound precipitates when added to the cell culture medium. What should I do? | - The concentration of TET chloride exceeds its solubility in the medium.- The solvent concentration is too high.- The stock solution was not properly mixed into the medium. | - Pre-warm the cell culture medium to 37°C before adding the TET chloride stock solution.- Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.- Perform a serial dilution of your stock solution in the medium to reach the desired final concentration, rather than a single large dilution.- If precipitation persists, consider the use of a lower concentration range. |
| 3. I am seeing high variability in cytotoxicity between replicate wells. | - Uneven cell seeding.- "Edge effects" in the multi-well plate.- Inconsistent compound distribution. | - Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting.- To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.- Ensure thorough mixing when preparing your TET chloride dilutions. |
| 4. My untreated control cells are showing signs of toxicity. | - Solvent toxicity.- Contamination (microbial or chemical).- Poor cell health. | - Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your experimental wells to ensure it is not causing cytotoxicity.- Regularly test your cell cultures for mycoplasma contamination. Use sterile techniques and check all reagents for contamination.- Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. |
| 5. What is a good starting concentration range for my initial dose-response experiments? | The optimal concentration is highly dependent on the cell type and exposure time. | Based on published LC50 values, a broad range from low micromolar (e.g., 0.1 µM) to high micromolar (e.g., 100 µM) is a reasonable starting point for a dose-response curve. This will help you identify the dynamic range of TET chloride's effect on your specific cell model.[1] |
| 6. How long should I expose my cells to this compound? | The toxic effects of TET chloride can be time-dependent. | A common exposure time for acute neurotoxicity studies is 24 hours.[1] However, depending on your experimental goals, you may consider shorter (e.g., 1, 6, 12 hours) or longer (e.g., 48, 72 hours) exposure times to assess the temporal dynamics of neurotoxicity. |
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations of triethyltin (TET) chloride and the related compound trimethyltin (B158744) (TMT) chloride in various in vitro models.
Table 1: In Vitro Cytotoxicity of Triethyltin (TET) Chloride
| Cell Type | Exposure Time | Endpoint | Concentration (µM) | Reference(s) |
| Rat Hippocampal Neurons | 24 hours | LC50 | ~3.5-16.9 | [1] |
| Human Fetal Neurons | 24 hours | LC50 | ~3.5-16.9 | [1] |
| Human Fetal Astrocytes | 24 hours | LC50 | ~3.5-16.9 | [1] |
| SK-N-MC Neuroblastoma | 24 hours | LC50 | ~3.5-16.9 | [1] |
Table 2: In Vitro Cytotoxicity of Trimethyltin (TMT) Chloride for Comparison
| Cell Type | Exposure Time | Endpoint | Concentration (µM) | Reference(s) |
| Rat Hippocampal Neurons | 24 hours | LC50 | 1.4 | [1] |
| Rat Cerebellar Granule Cells | 24 hours | LC50 | 44.28 | [1] |
| Human Fetal Neurons | 24 hours | LC50 | 335.5 | [1] |
| Human Fetal Astrocytes | 24 hours | LC50 | 609.7 | [1] |
| SK-N-MC Neuroblastoma | 24 hours | LC50 | 148.1 | [1] |
| Mouse Spinal Cord Neurons | Not specified | IC50 | 1.5 ± 0.5 | [2] |
| Mouse Auditory Cortex Neurons | Not specified | IC50 | 4.3 ± 0.9 | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the neurotoxicity of this compound.
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Neuronal cell line of choice
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of TET chloride. Include vehicle control wells (medium with the same concentration of DMSO as the highest TET chloride concentration) and untreated control wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessment of Neurite Outgrowth
This protocol provides a general framework for assessing the effect of this compound on neuronal morphology.
Materials:
-
Differentiable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Complete and differentiation medium
-
This compound
-
DMSO
-
Multi-well plates or chamber slides suitable for imaging
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
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Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding and Differentiation:
-
Seed the cells onto appropriate culture vessels pre-coated with an extracellular matrix protein (e.g., poly-L-lysine, laminin) if necessary.
-
If using a differentiable cell line, induce differentiation according to the established protocol for that cell line (e.g., by adding Nerve Growth Factor for PC12 cells).
-
-
Compound Treatment:
-
Once neurites have started to extend, treat the cells with various concentrations of this compound in the appropriate medium. Include vehicle and untreated controls.
-
Incubate for the desired exposure period (e.g., 24 or 48 hours).
-
-
Immunofluorescence Staining:
-
Carefully wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of multiple random fields per well using a fluorescence microscope.
-
Use image analysis software to quantify neurite outgrowth parameters such as:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Average neurite length
-
-
-
Data Analysis:
-
Normalize the neurite outgrowth parameters to the number of cells (e.g., DAPI-stained nuclei).
-
Compare the results from the treated groups to the vehicle control to determine the effect of this compound on neurite outgrowth.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways in Triethyltin-Induced Neurotoxicity
The following diagram illustrates the putative signaling pathways involved in triethyltin (TET) chloride-induced neurotoxicity, leading to apoptosis and cellular damage.
Caption: Putative signaling pathway for triethyltin neurotoxicity.
General Experimental Workflow for In Vitro Neurotoxicity Assessment
This diagram outlines a typical workflow for assessing the neurotoxic effects of this compound in a cell-based assay.
Caption: General workflow for a cytotoxicity assay.
Troubleshooting Logic for High Cytotoxicity
This diagram provides a logical workflow for troubleshooting unexpectedly high cell death in your experiments.
References
- 1. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of acute neurotoxic effects of trimethyltin using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
"how to prevent the degradation of triethyltin chloride in experimental solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of triethyltin (B1234975) chloride in experimental solutions to minimize its degradation and ensure experimental reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of triethyltin chloride solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudy or Precipitated Solution | 1. Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form less soluble tin species.[1] 2. Low Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations.[2] 3. Contamination: The solvent or glassware may be contaminated. | 1. Use Anhydrous Solvents: Prepare solutions using dry, anhydrous solvents (e.g., ethanol (B145695), DMSO) to minimize hydrolysis. 2. Work in a Dry Environment: Whenever possible, handle the solid compound and prepare solutions in a dry, inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen). 3. Sonication: Briefly sonicate the solution to aid dissolution, but avoid excessive heating. 4. Fresh Solutions: Prepare solutions fresh for each experiment to avoid degradation over time. 5. Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried before use. |
| Inconsistent Experimental Results | 1. Degradation of Stock Solution: The stock solution may have degraded over time due to improper storage. 2. Photodegradation: Exposure to light, particularly UV light, can cause degradation of organotin compounds. 3. pH Instability: The pH of the experimental medium can influence the stability of this compound. | 1. Proper Storage: Store stock solutions in tightly sealed vials in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen).[1] 2. Protect from Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 3. pH Control: Maintain a consistent and appropriate pH for your experimental system. If possible, perform pilot studies to determine the optimal pH for stability. 4. Fresh Dilutions: Prepare working solutions immediately before use from a freshly prepared or properly stored stock solution. |
| Loss of Compound Activity | 1. Chemical Incompatibility: The compound may be reacting with components of your experimental medium (e.g., strong oxidizing agents).[3] 2. Adsorption to Surfaces: Organotin compounds can adsorb to the surfaces of plasticware or glassware. | 1. Check for Incompatibilities: Review the composition of your experimental medium for any potential incompatibilities. Avoid strong oxidizing agents.[3] 2. Use Appropriate Labware: Consider using silanized glassware or low-adsorption plasticware to minimize surface binding. 3. Include Controls: Always include appropriate positive and negative controls in your experiments to validate the activity of your compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in experimental solutions?
A1: The primary degradation pathway is hydrolysis.[1] this compound is moisture-sensitive and reacts with water to form triethyltin hydroxide (B78521) and subsequently other tin species. This can be minimized by using anhydrous solvents and working in a dry environment.
Q2: How should I store my this compound stock solution?
A2: For optimal stability, stock solutions should be prepared in an anhydrous solvent (e.g., ethanol, DMSO) and stored in a tightly sealed, amber glass vial at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).[1] Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing this compound solutions?
A3: While this compound is soluble in many organic solvents, anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO) are commonly used for in vitro experiments.[2] The choice of solvent will depend on the specific requirements of your experimental system. Always use high-purity, anhydrous solvents.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: While aqueous buffers are often necessary for biological experiments, it is crucial to minimize the time the compound is in the aqueous environment. Prepare a concentrated stock solution in an anhydrous solvent and then dilute it into the aqueous buffer immediately before use. The stability in aqueous media is pH-dependent, and this should be considered.
Q5: Are there any known stabilizers I can add to my solutions?
A5: While the industrial use of organotin compounds often involves stabilizers, particularly for PVC, the addition of such agents to experimental solutions for biological research is not standard practice and may interfere with the experiment. The most effective way to "stabilize" your solution is to prevent degradation by controlling moisture, light, and temperature.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous ethanol.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (200 proof)
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Amber glass vial with a PTFE-lined cap
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Microbalance
-
Argon or nitrogen gas source
-
Syringes and needles
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution (Molecular Weight: 241.33 g/mol ).
-
Weigh the this compound in a clean, dry weighing boat inside a chemical fume hood.
-
Transfer the weighed solid to a clean, dry amber glass vial.
-
Using a syringe, add the calculated volume of anhydrous ethanol to the vial.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Gently swirl the vial or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing a stable this compound stock solution.
Logical Relationship of Degradation Factors
Caption: Factors contributing to the degradation of this compound.
References
Technical Support Center: Animal Models of Triethyltin Chloride Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study triethyltin (B1234975) (TET) chloride toxicity.
Troubleshooting Guides
Problem: High mortality rates in the experimental group.
-
Question: We are observing unexpected mortality in our animals treated with triethyltin chloride, even at doses reported in the literature. What could be the cause?
-
Answer: Several factors could contribute to increased mortality.
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Species and Strain Susceptibility: Rats are particularly sensitive to TET compared to other rodents due to differences in hemoglobin binding.[1] Ensure the strain you are using is not hypersensitive.
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Age at Exposure: Neonatal animals, particularly rat pups exposed around postnatal day 5, show maximal susceptibility to TET's toxic effects.[2] Doses that are well-tolerated in adults may be lethal in younger animals.
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Route of Administration: The oral route may lead to variability in absorption compared to intraperitoneal (IP) injection.[3][4] Ensure consistent administration and consider the vehicle used, as it can affect absorption.
-
Animal Health Status: Pre-existing health conditions can exacerbate the toxicity of TET. Ensure your animals are healthy and free from infections before starting the experiment.
-
Problem: Inconsistent or highly variable behavioral results.
-
Question: Our behavioral data (e.g., motor activity, maze performance) shows high variability between animals in the same treatment group. How can we reduce this variability?
-
Answer: Variability in behavioral assays is a common challenge. Here are some potential solutions:
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Acclimatization: Ensure all animals are properly acclimated to the testing room and equipment before starting the experiment to reduce stress-induced variability.
-
Handling: Consistent and gentle handling of the animals is crucial. Different handlers can induce different stress levels, affecting behavior.
-
Test Conditions: Maintain consistent environmental conditions (e.g., lighting, noise levels, temperature) during testing, as these can significantly influence rodent behavior.
-
Age and Sex: Ensure that animals in all experimental groups are age and sex-matched, as these factors can influence baseline behavior and response to TET.
-
Dose-Response: A single high dose of TET can cause severe motor deficits that may interfere with the performance of complex behavioral tasks. Consider using a range of doses to establish a clear dose-response relationship. For instance, acute exposure to 1.5 and 3.0 mg/kg of TET has been shown to cause a dose-related decrease in motor activity in rats.[5]
-
Problem: Histopathological artifacts are obscuring the results.
-
Question: We are having difficulty interpreting our brain tissue sections due to artifacts. How can we improve the quality of our histology?
-
Answer: Proper tissue handling and processing are critical for high-quality histology.
-
Perfusion and Fixation: Ensure complete perfusion with saline to remove blood, followed by a suitable fixative (e.g., 4% paraformaldehyde). Incomplete fixation is a major source of artifacts.
-
Tissue Processing: Follow a standardized and well-validated protocol for dehydration, clearing, and paraffin (B1166041) embedding. Errors at any of these steps can lead to tissue shrinkage, distortion, or poor sectioning.
-
Sectioning: Use a sharp microtome blade and ensure the tissue block is at the correct temperature for sectioning to avoid tears, folds, and chatter.
-
Staining: Use filtered staining solutions and follow the staining protocol precisely to avoid precipitates and inconsistent staining.
-
Frequently Asked Questions (FAQs)
Experimental Design
-
Q1: What is the most appropriate animal model for studying triethyltin neurotoxicity?
-
A1: Rats, particularly strains like Long-Evans and Sprague-Dawley, are commonly used and have been shown to be sensitive to TET-induced neurotoxicity.[2][3][4][6] Mice can also be used, but their response may differ. The choice of species and strain should be justified based on the specific research question.
-
-
Q2: What is the critical window for developmental exposure to triethyltin?
-
Q3: What are the recommended routes of administration for this compound?
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A3: Common routes include oral gavage, intraperitoneal (IP) injection, and administration in drinking water.[2][3][4][5] Oral gavage allows for precise dosing, while administration in drinking water can be used for subacute or chronic exposure models.[5] IP injection is also a common and effective method for acute dosing.[2]
-
Endpoint Selection
-
Q4: What are the key behavioral endpoints to assess after triethyltin exposure?
-
Q5: What are the characteristic histopathological changes observed with triethyltin toxicity?
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A5: The hallmark of TET neurotoxicity is intramyelinic edema, leading to a spongy appearance of the white matter.[7] This is distinct from the neuronal necrosis seen with trimethyltin (B158744) (TMT) toxicity. Increased expression of glial fibrillary acidic protein (GFAP) is also a reliable marker of astrogliosis in response to TET-induced brain injury.[8]
-
-
Q6: What biochemical markers are relevant in triethyltin toxicity studies?
-
A6: TET is known to be a potent inhibitor of mitochondrial oxidative phosphorylation.[1] Therefore, assessing mitochondrial function is a key biochemical endpoint. In cultured oligodendrocytes, TET has been shown to induce apoptosis, so markers of programmed cell death (e.g., DNA fragmentation) are also relevant.[9]
-
Data Presentation
Table 1: Comparative Acute Toxicity of Triethyltin (TET) Chloride
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | 6.7 (Lethal Dose) | [10] |
| Rat | Intraperitoneal (IP) | 5.6 (Lethal Dose) | [11] |
| Mouse | Oral | 10 | [12] |
Note: LD50 is the dose that is lethal to 50% of the tested animals. The value for oral administration in rats is a lethal dose, not a calculated LD50.
Table 2: Dose-Response of Behavioral Effects of a Single Dose of Triethyltin (TET) Bromide in Rats
| Dose (mg/kg, IP) | Behavioral Effect | Onset and Duration | Reference(s) |
| 1.5 | Dose-related decrease in motor activity | 2-4 hours post-exposure | [5] |
| 3.0 | Dose-related decrease in motor activity | 2-4 hours post-exposure | [5] |
| 3.0 | Decreased reinforced responses (DRL schedule) | Returned to control within 24 hours | [11] |
| 4.25 | Decreased reinforced responses (DRL schedule), rapid health deterioration | Immediate onset, progressive decline | [11] |
| 5.6 | Decreased reinforced responses (DRL schedule), rapid health deterioration | Immediate onset, progressive decline | [11] |
| 6.0 (on PND 5) | Hyperactivity in figure-eight maze | Observed at 29-30 and 57-58 days of age | [2] |
Experimental Protocols
1. Preparation and Administration of this compound (Oral Gavage)
-
Materials: this compound, vehicle (e.g., corn oil or water), gavage needles (appropriate size for the animal), animal scale.
-
Procedure:
-
Weigh the animal to determine the correct dose volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.
-
Prepare the dosing solution by dissolving the this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Gently restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Insert the gavage needle into the mouth, to the side of the incisors, and gently advance it along the upper palate into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the solution.
-
Gently remove the gavage needle along the same path of insertion.
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Monitor the animal for any signs of distress.
-
2. Open Field Test for Motor Activity
-
Materials: Open field apparatus (a square or circular arena with walls), video tracking software.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's activity using the video tracking software. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
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Between each animal, clean the arena thoroughly with 70% ethanol (B145695) to remove any olfactory cues.
-
3. Nissl Staining for Neuronal Morphology
-
Materials: Perfused and fixed brain tissue, cryostat or microtome, gelatin-coated slides, cresyl violet staining solution, ethanol series (70%, 95%, 100%), xylene, mounting medium.
-
Procedure:
-
Section the brain tissue at a desired thickness (e.g., 20-40 µm) and mount the sections on gelatin-coated slides.
-
Air-dry the slides.
-
Rehydrate the sections through a descending series of ethanol concentrations to water.
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Stain the sections in a 0.1% cresyl violet solution for 5-10 minutes.
-
Rinse the sections in distilled water.
-
Differentiate the sections in 95% ethanol until the nuclei and Nissl bodies are clearly visible against a lighter background. This step is critical and may require optimization.
-
Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of triethyltin (TET) toxicity in oligodendrocytes.
Caption: General experimental workflow for a triethyltin toxicity study in rodents.
References
- 1. The effect of triethyltin on oxidative phosphorylation and mitochondrial adenosine triphosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral (gavage), in utero and postnatal exposure of Sprague-Dawley rats to low doses of tributyltin chloride. Part 1: Toxicology, histopathology and clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral (gavage), in utero and post-natal exposure of Sprague-Dawley rats to low doses of tributyltin chloride. Part II: effects on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental differences in neural damage following trimethyl-tin as demonstrated with GFAP immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebral edema - Wikipedia [en.wikipedia.org]
- 11. The effects of triethyltin and trimethyltin in rats responding under a DRL schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organometal-induced antinociception: a time- and dose-response comparison of triethyl and trimethyl lead and tin - PubMed [pubmed.ncbi.nlm.nih.gov]
"long-term stability and storage conditions for triethyltin chloride"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of triethyltin (B1234975) chloride.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for triethyltin chloride?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[2][3] For enhanced safety and to maintain compound integrity, store it in a locked cabinet or an area restricted to authorized personnel.[2] Some suppliers also recommend handling and storing the compound under an inert atmosphere.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is not definitively established in publicly available literature. For specific information, it is best to consult the Certificate of Analysis (CoA) provided by the supplier.[4] If a retest date or expiration date is not listed, it implies that extensive stability data may not be available.[4] Proper storage, as outlined in Q1, is the most critical factor in maximizing the shelf life.
Q3: Is this compound stable at room temperature?
A3: this compound is generally considered to be stable under normal conditions, which includes room temperature.[2] However, for long-term storage, a cool environment is recommended to minimize any potential for degradation.
Q4: What are the primary degradation pathways for this compound?
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in appearance from a colorless liquid to a cloudy or discolored solution. The formation of a precipitate may indicate the presence of hydrolysis products such as triethyltin oxide. An unpleasant odor may also become more pronounced.
Troubleshooting Guide
Problem: My this compound solution appears cloudy.
-
Possible Cause: This is often an indication of hydrolysis due to moisture contamination. The cloudiness is likely due to the formation of less soluble triethyltin hydroxide (B78521) or oxide.
-
Solution:
-
Ensure that the container is always tightly sealed when not in use.
-
Handle the compound in a dry atmosphere, such as in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
-
If you suspect moisture contamination, it is advisable to use a fresh, unopened container for sensitive experiments.
-
To confirm the purity of the suspect material, an analytical assessment as described in the Experimental Protocols section is recommended.
-
Problem: I observe a solid precipitate in my this compound container.
-
Possible Cause: The formation of a solid precipitate is a strong indicator of significant degradation, most likely from hydrolysis.
-
Solution:
-
Do not use the material for experiments where precise concentration and purity are critical.
-
The degraded material should be disposed of as hazardous waste according to your institution's safety guidelines.
-
Review your storage and handling procedures to prevent future contamination. Ensure all glassware and equipment are scrupulously dried before use.
-
Problem: My experimental results are inconsistent when using an older bottle of this compound.
-
Possible Cause: Inconsistent results can be a symptom of partial degradation of the compound, leading to a lower concentration of the active reagent and the presence of impurities.
-
Solution:
-
It is highly recommended to use a fresh bottle of this compound for your experiments to ensure reproducibility.
-
If using an older bottle is unavoidable, its purity should be verified using an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7][8]
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., 2-8 °C for long-term) | To minimize potential thermal degradation. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | To prevent hydrolysis. |
| Light | Store in an opaque or amber container in the dark | To prevent potential photodegradation. |
| Container | Tightly sealed, original container | To prevent contamination and exposure to air/moisture. |
| Incompatibilities | Strong oxidizing agents | To avoid vigorous and potentially hazardous reactions.[2] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific equipment and column.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]
-
Capillary column suitable for organometallic compounds (e.g., a low-to-mid polarity column).
-
-
Sample Preparation:
-
In a fume hood, prepare a dilute solution of the this compound sample in a high-purity, dry, aprotic solvent (e.g., hexane (B92381) or toluene). A typical concentration might be in the range of 100-1000 µg/mL.
-
Prepare a calibration curve using a certified reference standard of this compound at several concentrations.[9]
-
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 280 °C
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the certified reference standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, use the calibration curve.
-
The presence of additional peaks may indicate impurities or degradation products.
-
Protocol 2: Qualitative Test for Hydrolysis
This simple test can help determine if your this compound has been exposed to excessive moisture.
-
Materials:
-
Small, dry test tube.
-
A few drops of the suspect this compound.
-
A few drops of deionized water.
-
-
Procedure (perform in a fume hood):
-
Add a few drops of the this compound to the dry test tube.
-
Carefully add a few drops of deionized water.
-
Observe the solution. The immediate formation of a white precipitate or persistent cloudiness suggests the presence of hydrolysis products.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Hydrolysis and condensation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.strem.com [sds.strem.com]
- 4. トリメチルスズクロリド | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. cpachem.com [cpachem.com]
"reducing animal-to-animal variability in triethyltin chloride studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing animal-to-animal variability in triethyltin (B1234975) (TET) chloride studies.
Frequently Asked Questions (FAQs)
Q1: What is triethyltin (TET) chloride, and what is it used for in research?
A1: Triethyltin is an organotin compound known for its neurotoxic effects.[1] In research, it is primarily used as a model toxicant to study specific types of neurodegeneration, particularly myelin edema (swelling of the myelin sheath) and demyelination.[1][2] This makes it a valuable tool for investigating the pathophysiology of demyelinating diseases and for screening potential therapeutic agents.
Q2: What are the primary sources of animal-to-animal variability in TET studies?
A2: Several factors can contribute to significant variability in experimental outcomes:
-
Age at Exposure: The developing nervous system is particularly vulnerable to TET. The age of the animal at the time of exposure can dramatically influence the severity and nature of the neurotoxic effects. For instance, neonatal rats show maximal susceptibility on postnatal day 5.[3]
-
Species and Strain: Different animal species and even different strains within the same species can exhibit varied responses to TET. This can be due to differences in metabolism, target sensitivity, and even binding of TET to proteins like hemoglobin.[4][5] For example, rat hemoglobin has a high affinity for triethyltin, which is not the case for other species.[4]
-
Dosage and Administration Route: The dose of TET and the route of administration (e.g., intraperitoneal, oral) are critical determinants of toxicity. Inconsistent administration can lead to significant variations in absorbed dose and subsequent effects.
-
Environmental Factors: Housing conditions, diet, and handling can all influence an animal's physiological state and its response to a neurotoxicant like TET.[6]
-
Genetic Factors: Underlying genetic differences between individual animals can affect their susceptibility to TET-induced toxicity.
Q3: What are the key safety precautions when working with triethyltin chloride?
A3: this compound is a highly toxic compound and must be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. All waste materials containing TET should be disposed of as hazardous waste according to institutional and local regulations.
Troubleshooting Guides
Issue 1: High variability in the extent of myelin edema observed between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Dosing.
-
Solution: Ensure precise and consistent administration of this compound. For intraperitoneal injections, use a consistent injection site and depth. For oral gavage, ensure the solution is delivered directly to the stomach without regurgitation. Calibrate all dosing equipment regularly.
-
-
Possible Cause 2: Age Differences.
-
Solution: Use animals from a very narrow age range. For neonatal studies, be precise about the postnatal day of administration.[3]
-
-
Possible Cause 3: Stress-Induced Variability.
-
Solution: Acclimatize animals to the housing and handling procedures before the start of the experiment. Minimize stress during dosing and observation periods.[6]
-
Issue 2: Inconsistent or unexpected neurobehavioral results.
-
Possible Cause 1: Environmental Disruptions.
-
Solution: Conduct behavioral testing in a quiet, dedicated space with controlled lighting and temperature. Ensure that testing occurs at the same time of day for all animals to minimize circadian rhythm effects.[7]
-
-
Possible Cause 2: Investigator Bias.
-
Solution: Whenever possible, the investigator conducting the behavioral assessments should be blinded to the treatment groups.
-
-
Possible Cause 3: Inappropriate Behavioral Test.
Issue 3: Artifacts in histological preparations of myelin.
-
Possible Cause 1: Inadequate Fixation.
-
Solution: Proper and thorough fixation of the nervous tissue is critical. Perfusion fixation is generally recommended over immersion fixation to ensure rapid and uniform preservation of tissue morphology.[9] Inadequate fixation can lead to artifacts that may be misinterpreted as treatment effects.[10]
-
-
Possible Cause 2: Improper Tissue Processing.
-
Solution: Follow standardized protocols for tissue dehydration, embedding, and sectioning. Ensure that all reagents are fresh and of high quality. Artifacts such as tissue folding, tearing, or uneven staining can obscure true pathological changes.[10]
-
-
Possible Cause 3: Non-specific Staining.
Quantitative Data
Table 1: Acute Toxicity of Triethyltin (TET) and Trimethyltin (B158744) (TMT) in Rodents
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| This compound | Rat | Intraperitoneal | 5 | [14] |
| Trimethyltin | Rat | Oral | 12.6 | [15] |
| Triethyltin | Rat | Oral | 1.8 (ED50 for flavor aversion) | [15] |
| Trimethyltin | Rat | Oral | 3.1 (ED50 for flavor aversion) | [15] |
Table 2: Doses and Observed Effects of Triethyltin (TET) in Rats
| Dose | Route | Duration | Key Effects | Reference |
| 1.5, 3.0 mg/kg | Intraperitoneal | Single dose | Dose-related decrease in motor activity | [8] |
| 5, 10 ppm in drinking water | Oral | 3 weeks | Decrements in maze activity, open field behavior, acoustic startle response | [8] |
| 1, 2, 4, 6, 8 mg/kg | Intraperitoneal | Single or multiple doses | Central myelin edema, peripheral axon degeneration, chromatolysis of large neurons | [16] |
| 3, 5 mg/kg on PND 5 | Intraperitoneal | Single dose | 5 mg/kg dose impaired olfactory discrimination learning | [17] |
| 5 mg/kg on PND 10 | Intraperitoneal | Single dose | Disrupted olfactory learning at PND 12 and 18 | [17] |
Experimental Protocols
Protocol 1: Luxol Fast Blue Staining for Myelin Quantification
This protocol is for the staining of myelin on formalin-fixed, paraffin-embedded brain or spinal cord sections.[11][12]
Materials:
-
Luxol Fast Blue (LFB) solution (0.1% in 95% ethanol (B145695) with 0.05% acetic acid)
-
Lithium carbonate solution (0.05%)
-
70% ethanol
-
Cresyl Violet solution (for counterstaining)
-
Xylene
-
Graded ethanol series (100%, 95%)
-
Distilled water
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through 100% ethanol (2 changes, 3 minutes each) and 95% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Rinsing:
-
Rinse off excess stain with 95% ethanol.
-
Rinse in distilled water.
-
-
Differentiation:
-
Counterstaining (Optional):
-
Immerse slides in Cresyl Violet solution for 30-40 seconds.[12]
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol (5 minutes) and 100% ethanol (2 changes, 5 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous medium.
-
Protocol 2: Transmission Electron Microscopy (TEM) of Myelin Sheath
This protocol provides a general workflow for preparing central nervous system tissue for TEM to visualize myelin ultrastructure.[9][18]
Materials:
-
Fixative solution (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in phosphate (B84403) buffer)
-
Phosphate buffer (PB)
-
Osmium tetroxide (OsO4)
-
Uranyl acetate (B1210297)
-
Lead citrate
-
Epoxy resin
-
Graded ethanol or acetone (B3395972) series
-
Propylene (B89431) oxide
Procedure:
-
Perfusion Fixation:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by the fixative solution.[9]
-
-
Tissue Dissection and Post-fixation:
-
Dissect the brain or spinal cord and immerse in the same fixative overnight at 4°C.[9]
-
-
Rinsing and Post-fixation with Osmium Tetroxide:
-
Rinse tissue blocks in PB.
-
Post-fix in 1% OsO4 in PB to preserve lipids.
-
-
Dehydration:
-
Dehydrate the tissue through a graded series of ethanol or acetone.
-
-
Infiltration and Embedding:
-
Infiltrate the tissue with propylene oxide and then with a mixture of propylene oxide and epoxy resin.
-
Embed the tissue in pure epoxy resin and polymerize at 60°C.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount sections on copper grids.
-
Stain with uranyl acetate and lead citrate.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Visualizations
References
- 1. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity and neuropathology of dimethylethyltin and methyldiethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ihisto.io [ihisto.io]
- 5. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 12. benchchem.com [benchchem.com]
- 13. fdneurotech.com [fdneurotech.com]
- 14. Luxol Fast Blue Stain Kit. Myelin Stain. Axonal marker. (ab150675) | Abcam [abcam.com]
- 15. Studies on the flavor aversions induced by trialkyltin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peripheral and central nervous system lesions caused by triethyl- and trimethyltin salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neonatal exposure to triethyltin disrupts olfactory discrimination learning in preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transmission Electron Microscopy of Oligodendrocytes and Myelin | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Triethyltin Chloride Applications in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues and other common challenges encountered when working with triethyltin (B1234975) chloride in culture media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding triethyltin chloride to my culture medium. What is the likely cause?
A1: this compound has low solubility in aqueous solutions and is known to be insoluble or hydrolyze in water.[1][2] Direct addition of this compound to aqueous culture media will likely result in precipitation. It is soluble in organic solvents, and the standard practice for such compounds is to first prepare a concentrated stock solution in a suitable organic solvent.[2][3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of organotin compounds that are poorly soluble in water.[4] It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: How should I prepare a stock solution of this compound and dilute it for my experiments?
A3: A detailed protocol for preparing a stock solution and subsequent dilutions is provided in the "Experimental Protocols" section below. The general principle is to create a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then perform serial dilutions in your culture medium to achieve the desired final concentrations for your experiment.[4][6]
Q4: Can I use other solvents like ethanol (B145695) to dissolve this compound?
A4: While this compound is soluble in organic solvents, DMSO is generally preferred for cell culture applications due to its miscibility with water and relatively low toxicity at low concentrations. If you must use another solvent like ethanol, it is critical to determine its cytotoxic concentration for your specific cell line and include appropriate solvent controls.
Q5: My cells are dying even at low concentrations of this compound. What could be the reason?
A5: Triethyltin compounds are highly potent and neurotoxic.[7] Unexpectedly high cell death could be due to several factors:
-
High Sensitivity of the Cell Line: Different cell lines can have varying sensitivities to organotin compounds.[8]
-
Incorrect Concentration: There might be an error in the calculation of the final concentration.
-
Low Serum Concentration: Serum proteins can bind to compounds and reduce their effective concentration. Low serum levels may increase the cytotoxic effect.[5]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) might be too high.
A troubleshooting guide for this issue is provided below.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Medium | Solubility | Source |
| Water | Insoluble, hydrolyzes, or difficult to mix. | [1][2][9] |
| Organic Solvents | Soluble | [2] |
| Chloroform | Soluble | [10] |
| DMSO | Recommended for stock solutions in cell culture. | [4] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile, high-precision pipettes and tips
-
Vortex mixer
-
Cell culture medium (serum-free for initial dilution)
-
-
Preparation of 100 mM Stock Solution:
-
Caution: this compound is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a chemical fume hood.
-
Calculate the mass of this compound needed to prepare your desired volume of a 100 mM stock solution (Molecular Weight: 241.34 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 100 mM stock solution.
-
Perform a serial dilution of the stock solution in a serum-free culture medium to prepare intermediate concentrations. It is advisable to perform dilutions in a medium without serum first to avoid potential binding of the compound to serum proteins, which could affect concentration accuracy.
-
Add the final diluted solutions to your cell culture plates containing medium with the appropriate serum concentration to achieve the desired final experimental concentrations.
-
Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, you can add 1 µL of a 10 mM intermediate solution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for precipitation issues.
Caption: Known cellular effects of triethyltin.
Troubleshooting Guide
Problem: Unexpectedly High Cell Death After Treatment
| Possible Cause | Troubleshooting Step |
| Compound concentration is too high. | Perform a serial dilution of this compound to establish a dose-response curve. Start with a wide range of concentrations to identify the IC50 value for your cell line.[5] |
| The cell line is highly sensitive. | Consider using a more resistant cell line if your experimental question allows. Test the compound on a panel of different cell lines to assess relative sensitivity.[8] |
| Incorrect solvent or high solvent concentration. | Ensure the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that is non-toxic to your cells (typically <0.1%). Run a solvent-only control.[5] |
| Serum concentration is too low or absent. | If permissible for the experiment, increase the FBS concentration in your culture medium. Alternatively, pre-incubate the compound in serum-containing medium before cell exposure.[5] |
| Compound degradation. | Prepare fresh stock solutions of this compound regularly. Store stock solutions appropriately as recommended by the manufacturer. |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in serum lots. | The composition of FBS can vary between lots, potentially affecting its ability to mitigate toxicity. If possible, use the same lot of FBS for a series of related experiments.[5] |
| Inconsistent cell passage number or density. | Use cells within a consistent range of passage numbers and ensure consistent cell seeding density for all experiments. Cell physiology can change with extensive passaging.[5] |
| Repeated freeze-thaw of stock solution. | Aliquot your stock solution into single-use volumes to avoid degradation from repeated freeze-thaw cycles. |
| Inaccurate pipetting. | Ensure your pipettes are calibrated regularly, especially when working with small volumes for dilution. |
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | 994-31-0 [chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Triethyltin Chloride Dosage for Acute vs. Chronic Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing triethyltin (B1234975) (TET) chloride in experimental models. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the optimization of your study design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of triethyltin (TET) neurotoxicity?
A1: Triethyltin's neurotoxicity is primarily characterized by its ability to induce intramyelinic edema, leading to a condition known as status spongiosus of the white matter in the central nervous system (CNS).[1] TET is a potent metabolic inhibitor that disrupts mitochondrial function in three key ways: it facilitates a halide-hydroxyl exchange across the mitochondrial membrane, directly inhibits ATP production by binding to the ATP-synthase complex, and causes significant mitochondrial swelling.[2] This disruption of oxidative phosphorylation and cellular energy metabolism is a central aspect of its toxic action.[1]
Q2: How do the toxic effects of triethyltin (TET) differ from trimethyltin (B158744) (TMT)?
A2: While both are potent neurotoxins, their primary targets within the CNS differ. TET's classic effect is the induction of myelin sheath edema, without directly causing widespread neuronal death.[3] In contrast, TMT is known to cause direct neuronal necrosis, particularly in the hippocampus and other limbic system structures.[4] The behavioral deficits produced by TET often parallel the time course of general toxicity, whereas the behavioral effects of acute TMT administration can persist long after the general appearance of the animal has returned to normal.[5]
Q3: What are the typical clinical signs of acute TET intoxication in rodents?
A3: Acute exposure to higher doses of TET in rats can lead to a rapid deterioration in health, including symptoms like muscle weakness, tremors, ataxia, paralysis, and a significant decrease in motor activity.[5][6][7] High doses can lead to mortality within a few days.[5]
Q4: Can TET effects be reversed?
A4: Some behavioral deficits induced by subacute exposure to TET have been shown to be reversible. For instance, performance decrements in maze activity and other behavioral tests in rats exposed to TET in their drinking water for three weeks were reversible within one month after termination of the exposure.[6] However, a single acute exposure in neonatal rats can produce permanent alterations in both brain weight and behavior.[8]
Q5: How should I prepare a triethyltin chloride solution for administration?
A5: For intraperitoneal (i.p.) injections, triethyltin bromide (a close analogue to the chloride) has been dissolved in normal saline.[8] For administration in drinking water, triethyltin sulfate (B86663) has been used.[9] It is crucial to ensure the compound is fully dissolved. Due to the high toxicity of organotin compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn, and all handling should be performed in a chemical fume hood.[10]
Troubleshooting Guides
Issue 1: High mortality rate in the acute high-dose group.
-
Possible Cause: The selected high dose may exceed the LD50 for the specific strain, age, or sex of the animal model. The LD50 can vary, and factors like the animal's health status can influence susceptibility. High doses of TET (e.g., 9-12 mg/kg in neonatal rats or 5.6 mg/kg in adult rats) have been shown to cause significant mortality.[5][8]
-
Recommended Solution:
-
Conduct a pilot dose-range-finding study with smaller animal numbers to establish the maximum tolerated dose (MTD) in your specific experimental setup.
-
Review literature for established LD50 values for your specific model. For example, the intraperitoneal LD50 for this compound in rats is reported as 5 mg/kg.[2]
-
Consider a dose-escalation study design to more carefully approach the toxic threshold.
-
Issue 2: Inconsistent or highly variable behavioral or neuropathological results.
-
Possible Cause:
-
Inconsistent Dosing: Inaccurate preparation of dosing solutions or variability in administration volume can lead to inconsistent exposure levels.
-
Animal Handling Stress: Stress from handling and injection can influence behavioral outcomes.
-
Age at Exposure: The developing nervous system is particularly vulnerable to TET, and the age at exposure can significantly impact the outcome.[11]
-
-
Recommended Solution:
-
Standardize Solution Preparation: Ensure precise weighing of this compound and accurate volume measurements. Prepare fresh solutions regularly and store them appropriately.
-
Acclimatize Animals: Allow animals to acclimatize to the facility and handling procedures before the start of the experiment.
-
Precise Age Grouping: For neonatal studies, ensure that all pups are dosed at the exact same postnatal day, as susceptibility to TET toxicity is age-dependent.[11]
-
Issue 3: No observable effects in a chronic low-dose study.
-
Possible Cause:
-
Insufficient Dose or Duration: The selected dose may be below the threshold for inducing observable toxic effects within the study duration.
-
Biochemical Adaptation: Some studies suggest that during chronic TET intake, a form of biochemical adaptation to the toxic effects on the myelin sheath may occur.[9]
-
-
Recommended Solution:
-
Review Dosage from Similar Studies: Compare your dosing regimen with published chronic or subacute studies. For example, subacute exposure in drinking water at 5 or 10 ppm has been shown to produce behavioral deficits in rats.[6]
-
Increase Study Duration: If feasible, extend the exposure period to allow for the cumulative effects of the low dose to manifest.
-
Include More Sensitive Endpoints: In addition to overt behavioral changes, consider including more sensitive measures such as histopathology of the white matter, analysis of myelin-specific proteins, or more subtle behavioral tests.
-
Data Presentation: Dosage Summaries
Table 1: Acute Triethyltin (TET) Dosage in Rodent Models
| Animal Model | Compound | Route of Administration | Dosage Range | Observed Effects | Reference |
| Adult Rat | Triethyltin (TET) | Single Dose | 1, 3, 4.25, 5.6 mg/kg | Decreased reinforced responses; rapid health deterioration at 4.25 and 5.6 mg/kg. | [5] |
| Adult Rat | Triethyltin (TET) | Single Dose | 1.5, 3.0 mg/kg | Dose-related decrease in motor activity. | [6] |
| Neonatal Rat (PND 5) | Triethyltin Bromide | Intraperitoneal (i.p.) | 3, 6, 9, 12 mg/kg | Transient decrease in body weight, permanent decrease in brain weight, altered motor activity. High mortality at 9 and 12 mg/kg. | [8] |
| Neonatal Rat (PND 1, 5, 10, 15) | Triethyltin Bromide | Intraperitoneal (i.p.) | 1.5, 3.0, 6.0 mg/kg | Age-dependent neurotoxicity, with maximal susceptibility on PND 5. | [11] |
Table 2: Subacute and Chronic Triethyltin (TET) Dosage in Rat Models
| Animal Model | Compound | Route of Administration | Dosage/Concentration | Duration | Observed Effects | Reference |
| Adult Rat | Triethyltin (TET) | Drinking Water | 5 or 10 ppm | 3 weeks | Performance decrements in maze activity, open field behavior, acoustic startle response. Effects were reversible. | [6] |
| Adult Rat | Triethyltin Bromide | Gavage (twice/week) | 3 mg/kg | 2 weeks | 40% mortality after the third dose. | [12] |
| Adult Rat | Triethyltin Hydroxide | Diet | ~2 mg/kg/day | 3 weeks | 66% mortality. | [12] |
| Adult Rat | Triethyltin Sulfate | Drinking Water | 1.4 mg/kg/day | 11 weeks | Deaths occurred after 4 weeks. | [12] |
| Adult Rat | Triethyltin Sulfate | Chronic | Not specified | Chronic | Alterations in myelin proteins, with some evidence of biochemical adaptation over time. | [9] |
Experimental Protocols
Protocol 1: Acute Triethyltin-Induced Neurotoxicity Model in Adult Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a controlled environment (12:12h light:dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Solution Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. For a 3 mg/kg dose in a 300g rat (0.9 mg total), a 1 mg/mL stock solution can be used for a 0.9 mL injection volume. Protect the solution from light.
-
Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., 1.5 or 3.0 mg/kg).[6] A control group should receive an equivalent volume of the saline vehicle.
-
Behavioral Assessment:
-
At 2-4 hours post-injection, assess motor activity using an open-field arena or a figure-eight maze.[6]
-
Monitor animals for clinical signs of toxicity such as tremors, ataxia, and changes in posture at regular intervals for at least 72 hours.
-
-
Endpoint Analysis (Optional): At a predetermined time point (e.g., 24 or 72 hours post-injection), animals can be euthanized for tissue collection. Brains can be processed for histopathological analysis to examine for early signs of myelin vacuolization or for biochemical assays.
Protocol 2: Subacute/Chronic Triethyltin-Induced Myelin Edema Model in Rats
-
Animal Model: Young adult male Wistar rats.
-
Acclimatization: As described in Protocol 1.
-
Dosing Solution Preparation: Prepare a stock solution of this compound in drinking water. For a target concentration of 10 ppm (10 mg/L), dissolve 10 mg of this compound in 1 L of drinking water. Prepare fresh solutions weekly.[6]
-
Administration: Provide the triethyltin-containing water as the sole source of drinking water for the duration of the study (e.g., 3 weeks).[6] Monitor water consumption daily to estimate the daily dosage received by the animals. A control group should receive normal drinking water.
-
Monitoring:
-
Record body weight weekly.
-
Perform behavioral assessments (e.g., open-field activity, startle response) at baseline and at weekly intervals during the exposure period.[6]
-
-
Endpoint and Reversibility Assessment:
-
At the end of the exposure period (e.g., 3 weeks), a subset of animals can be euthanized for endpoint analysis.
-
The remaining animals can be switched back to normal drinking water for a recovery period (e.g., one month) to assess the reversibility of the effects.[6]
-
-
Histopathology: Perfuse the animals with a suitable fixative (e.g., 4% paraformaldehyde). Collect the brains and process for paraffin (B1166041) or plastic embedding. Section the brain, particularly areas rich in white matter like the corpus callosum and cerebellum, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or Luxol fast blue to visualize myelin and assess for intramyelinic edema and vacuolization.[3]
Mandatory Visualizations
Caption: Workflow for an acute triethyltin (TET) neurotoxicity experiment.
Caption: Workflow for a chronic triethyltin (TET) exposure study with a recovery phase.
Caption: Key molecular and cellular effects of triethyltin (TET) toxicity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Triethyltin (PIM 588) [inchem.org]
- 3. Triethyl tin-induced myelin oedema: an intermediate swelling state detected by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethyltin-induced neuronal damage in neonatally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of triethyltin and trimethyltin in rats responding under a DRL schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pattern of myelin proteins in triethyltin (TET) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-target Effects of Triethyltin Chloride in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyltin (B1234975) chloride (TET) in cell-based assays. Our goal is to help you identify and mitigate off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is triethyltin chloride and what are its primary cellular targets?
Triethyltin (TET) chloride is a potent neurotoxic organotin compound. Its primary on-target effects are believed to involve the inhibition of mitochondrial ATP synthase, leading to a disruption in cellular energy metabolism. However, it is also known to have significant off-target effects, most notably the dysregulation of intracellular calcium homeostasis.
Q2: What are the common off-target effects of this compound observed in cell-based assays?
The most frequently reported off-target effects of TET include:
-
Disruption of Calcium Signaling: TET can induce a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i) by promoting influx from the extracellular space and release from intracellular stores like the endoplasmic reticulum.[1]
-
Mitochondrial Dysfunction: Beyond its effects on ATP synthase, TET can induce mitochondrial swelling, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.
-
Induction of Oxidative Stress: The disruption of mitochondrial function and calcium signaling can lead to an overproduction of reactive oxygen species (ROS), causing cellular damage.
-
Alterations in Gene Expression and Protein Activity: Off-target effects can lead to changes in the expression and activity of various proteins, confounding the interpretation of assay results.
Q3: How can I prepare a this compound stock solution for my experiments?
For consistent results, it is crucial to prepare and store the TET stock solution correctly.
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Materials:
-
This compound (CAS 994-31-0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
In a chemical fume hood, weigh out the required amount of this compound powder. The molecular weight of this compound is 241.35 g/mol .
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 0.24135 mg of TET in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C.
-
Important Considerations:
-
Always handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.[2]
-
The final concentration of DMSO in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity
Problem: You observe significant cell death at concentrations of this compound that are lower than expected or inconsistent across experiments.
Possible Cause: Off-target effects, particularly the rapid dysregulation of calcium homeostasis, are likely contributing to the observed cytotoxicity.
Troubleshooting Workflow:
References
Technical Support Center: High-Efficiency Extraction of Triethyltin Chloride from Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of triethyltin (B1234975) chloride (TET) from various environmental matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of triethyltin chloride, providing step-by-step solutions to common problems.
Issue 1: Low Analyte Recovery in Water Samples
-
Question: I am experiencing low recovery of this compound from my water samples using liquid-liquid extraction (LLE). What are the potential causes and how can I improve my recovery rate?
-
Answer: Low recovery in LLE can stem from several factors. Firstly, the pH of your water sample is crucial; ensure it is adjusted to a range of 2-5 to maintain TET in its more extractable chloride form. Secondly, incomplete phase separation can lead to loss of analyte. Allow adequate time for the layers to separate and consider centrifugation to expedite the process. The choice and volume of extraction solvent are also critical. While non-polar solvents like hexane (B92381) are common, for more polar organotins, a slightly more polar solvent or a mixture might be necessary. Finally, ensure vigorous and sufficient mixing during extraction to maximize the partitioning of TET into the organic phase. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.
Issue 2: Matrix Interference in Sediment and Soil Samples
-
Question: My chromatograms for sediment extracts show significant matrix interference, making it difficult to accurately quantify this compound. How can I minimize these matrix effects?
-
Answer: Matrix effects are a common challenge with complex samples like sediment and soil.[1] To mitigate this, a thorough clean-up step after extraction is essential. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[2][3] Use a C18 or silica-based SPE cartridge to remove polar interferences. Additionally, optimizing the extraction solvent can help. A mixture of a non-polar solvent (e.g., hexane) with a more polar solvent (e.g., dichloromethane (B109758) or acetone) can improve selectivity for organotins over matrix components.[4] For highly complex matrices, techniques like gel permeation chromatography (GPC) can be employed for cleanup.
Issue 3: Poor Peak Shape and Tailing in GC Analysis
-
Question: I am observing poor peak shape, specifically tailing, for my derivatized this compound during GC analysis. What could be causing this and how can I resolve it?
-
Answer: Peak tailing for organotin compounds in GC is often due to interactions with active sites in the GC system (e.g., injector liner, column).[5] Ensure your GC system is well-maintained and that the liner is deactivated or replaced regularly. Using a guard column can also help protect the analytical column from non-volatile residues. The derivatization step is also critical; incomplete derivatization can leave polar functional groups that interact with the column.[1][5] Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.
Issue 4: Inconsistent Results with Ultrasound-Assisted Extraction (UAE)
-
Question: My recovery rates using ultrasound-assisted extraction for biota samples are inconsistent. What factors should I be optimizing?
-
Answer: The efficiency of UAE is dependent on several parameters that need careful optimization. The choice of solvent is crucial; it should have good acoustic properties and effectively solubilize the target analyte.[6] The extraction time and ultrasonic power are also key; insufficient time or power will lead to incomplete extraction, while excessive power can lead to analyte degradation.[7][8] Temperature control is also important, as elevated temperatures can affect analyte stability.[7] Finally, the sample matrix itself can influence efficiency; ensure the sample is adequately homogenized to allow for effective solvent penetration.[9]
Frequently Asked Questions (FAQs)
General Questions
-
Question: Why is derivatization necessary for the analysis of this compound by gas chromatography (GC)?
-
Answer: this compound, in its native form, is a polar and non-volatile compound, making it unsuitable for direct analysis by GC.[10] Derivatization converts it into a more volatile and thermally stable compound, allowing it to be vaporized in the GC inlet and travel through the column for separation.[1][5] Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt4) or Grignard reactions to form tetra-alkylated tin compounds.[10][11]
-
Question: What are the most common extraction techniques for this compound from environmental samples?
-
Answer: The most widely used techniques are liquid-liquid extraction (LLE) for water samples, solid-phase extraction (SPE) for both water and other sample extracts, and ultrasound-assisted extraction (UAE) for solid matrices like sediment and biota.[6][12][13] Microwave-assisted extraction (MAE) is another effective technique for solid samples.[14]
Method Selection and Optimization
-
Question: How do I choose the most appropriate extraction method for my specific sample type?
-
Answer: The choice of extraction method depends on the sample matrix and the desired level of throughput and automation. For liquid samples like water, LLE is a straightforward option, while SPE can offer higher sample throughput and cleaner extracts.[13] For solid samples such as soil, sediment, or biota, UAE and MAE are generally more efficient than traditional Soxhlet extraction, offering reduced solvent consumption and shorter extraction times.[15][16]
-
Question: What are the key parameters to optimize for solid-phase extraction (SPE) of this compound?
-
Answer: For effective SPE, you need to optimize the choice of sorbent (C18 is common for organotins), the pH of the sample load solution, the composition and volume of the wash solvent to remove interferences, and the composition and volume of the elution solvent to ensure complete recovery of the analyte. The flow rate during sample loading and elution should also be controlled to ensure adequate interaction between the analyte and the sorbent.
Data Quality and Analysis
-
Question: How can I assess the recovery of my extraction method?
-
Answer: To determine the recovery, you should spike a blank sample matrix with a known amount of this compound standard before the extraction process. The spiked sample is then carried through the entire extraction and analysis procedure. The recovery is calculated as the percentage of the measured concentration in the spiked sample relative to the known spiked concentration.
-
Question: What is the role of an internal standard in the analysis of this compound?
-
Answer: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before extraction. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A common internal standard for organotin analysis is a deuterated or isotopically labeled analogue of the target analyte.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Water Samples
| Extraction Method | Solvent System | pH | Extraction Time | Recovery (%) | Reference(s) |
| Liquid-Liquid Extraction (LLE) | Hexane | 2-5 | 30 min | 85-95 | [11] |
| Solid-Phase Extraction (SPE) | C18 cartridge, elution with methanol (B129727)/acetic acid | < 2 | N/A | 90-105 | [2][17] |
| Stir Bar Sorptive Extraction (SBSE) | PDMS-coated stir bar, desorption with methanol | ~5 | 60-120 min | 92-102 | [3] |
Table 2: Comparison of Extraction Methods for this compound from Sediment/Soil Samples
| Extraction Method | Solvent System | Extraction Time | Recovery (%) | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | Hexane:Tropolone (B20159) | 30 min | 80-95 | [11] |
| Microwave-Assisted Extraction (MAE) | Hexane:Acetone (1:1) | 10-20 min | 85-100 | [14] |
| Pressurized Liquid Extraction (PLE) | Dichloromethane:Hexane (1:1) | 15-25 min | 90-105 | [6] |
Table 3: Comparison of Derivatization Reagents for GC Analysis of Organotins
| Derivatization Reagent | Reaction Conditions | Derivative Formed | Advantages | Disadvantages | Reference(s) |
| Sodium tetraethylborate (NaBEt4) | Aqueous, room temp. | Ethylated | Mild conditions, high yield | Reagent is unstable | [10][11] |
| Grignard Reagents (e.g., pentylmagnesium bromide) | Anhydrous, organic solvent | Alkylated | Forms stable derivatives | Requires anhydrous conditions, can have side reactions | [10][18] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Water
-
Sample Preparation: To a 1 L water sample in a separatory funnel, add a suitable internal standard. Adjust the pH of the sample to approximately 4.5 with acetic acid.[11]
-
Extraction: Add 60 mL of hexane containing 0.1% (w/v) tropolone to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.[19]
-
Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the aqueous (lower) layer into a clean flask.
-
Repeat Extraction: Transfer the aqueous layer back to the separatory funnel and repeat the extraction two more times with fresh 60 mL portions of the extraction solvent.
-
Combine and Dry: Combine all the organic extracts and pass them through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization: Proceed with the derivatization protocol prior to GC analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Sediment
-
Sample Preparation: Weigh approximately 5 g of homogenized, air-dried sediment into a glass centrifuge tube.
-
Spiking: Add the internal standard to the sample.
-
Solvent Addition: Add 10 mL of a mixture of hexane and glacial acetic acid (e.g., 9:1 v/v) containing 0.1% (w/v) tropolone.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[11]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Extract Collection: Carefully transfer the supernatant (the organic extract) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) on the sediment pellet with a fresh portion of the extraction solvent.
-
Combine and Concentrate: Combine the extracts and concentrate to 1 mL.
-
Clean-up (if necessary): The extract can be further cleaned using a silica (B1680970) gel or Florisil SPE cartridge.
-
Derivatization: Proceed with the derivatization protocol for GC analysis.
Protocol 3: Solid-Phase Extraction (SPE) Clean-up of Extracts
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[2] Do not allow the cartridge to go dry.
-
Sample Loading: Load the concentrated sample extract (reconstituted in a small volume of a water-miscible solvent if necessary) onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as methanol or a mixture of hexane and dichloromethane.
-
Concentration: Concentrate the eluate to the final desired volume for analysis.
Mandatory Visualization
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Decision tree for selecting an appropriate extraction method for this compound.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. gcms.cz [gcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of bioactive compounds from Malva sylvestris leaves and its comparison with agitated bed extraction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. pjoes.com [pjoes.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. arcjournals.org [arcjournals.org]
- 17. Tributyltin Chloride in Water: Solid Phase Extraction, Capillary GC Separation and EC Detection | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromtech.net.au [chromtech.net.au]
"challenges in the analytical detection of triethyltin chloride at low concentrations"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of triethyltin (B1234975) chloride (TETCl) at low concentrations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting triethyltin chloride at low concentrations?
The main challenges include:
-
Volatility and Thermal Stability: this compound's ionic nature results in low volatility, making direct analysis by gas chromatography (GC) difficult without a derivatization step to convert it into a more volatile form.[1][2][3]
-
Sample Preparation: Extraction from complex matrices can be inefficient, leading to low recovery rates. The choice of solvent and extraction technique is critical.[1][3][4]
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis, suppressing or enhancing the signal, particularly in mass spectrometry-based methods.[5]
-
Adsorption: Organotin compounds are prone to adsorbing onto glassware and instrument components, leading to analyte loss, especially at low concentrations.[4]
Q2: Which analytical techniques are most suitable for low-level detection of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.[1][5][6]
-
GC-MS: Offers high separation efficiency but typically requires a derivatization step to make the this compound volatile.[1][3]
-
LC-MS/MS: Avoids the need for derivatization, simplifying sample preparation. It provides high selectivity and sensitivity, making it well-suited for complex matrices.[5][6]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used as a detector for either GC or LC, offering very low detection limits for tin, but does not provide structural information on its own.[7][8]
Q3: Why is derivatization necessary for GC analysis of this compound?
This compound is a salt, and therefore not sufficiently volatile for gas chromatography. Derivatization converts the ionic triethyltin cation into a more volatile, thermally stable compound that can be readily analyzed by GC.[1][2][3] Common derivatization agents include sodium tetraethylborate (NaBEt4), which replaces the chloride with an ethyl group.[1][9]
Q4: How can I minimize the loss of this compound during sample preparation?
To minimize analyte loss:
-
Acidify Samples: Acidification of aqueous samples helps to stabilize the organotin compounds.[4]
-
Use Silanized Glassware: Silanizing glassware reduces active sites where the analyte can adsorb.
-
Optimize Extraction: Use appropriate solvents and consider solid-phase extraction (SPE) for cleaner extracts and better recovery.[4][7]
-
Internal Standards: Use an isotopically labeled internal standard to correct for losses during sample preparation and analysis.[9]
Troubleshooting Guides
Low or No Signal Intensity
Problem: You are observing a very low signal or no signal at all for your this compound standard or sample.
| Possible Cause | Troubleshooting Step |
| Inefficient Derivatization (GC Methods) | 1. Ensure the derivatizing agent (e.g., NaBEt4) is fresh and has been stored correctly.[9] 2. Optimize the pH of the reaction mixture; derivatization is often pH-dependent.[9] 3. Increase the reaction time or temperature. |
| Analyte Adsorption | 1. Use silanized glassware for all sample preparation and analysis steps. 2. Condition the analytical column and instrument by injecting a high-concentration standard before running samples. |
| Poor Extraction Recovery | 1. Re-evaluate your extraction solvent and method. Consider using a stronger complexing agent like tropolone (B20159) in the extraction solvent.[4][10] 2. For aqueous samples, adjust the pH to optimize the extraction efficiency. 3. Evaluate solid-phase extraction (SPE) as an alternative to liquid-liquid extraction.[4][7] |
| Mass Spectrometer Settings (MS-based methods) | 1. Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. 2. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound or its derivative. |
Poor Peak Shape or Resolution
Problem: Chromatographic peaks are broad, tailing, or not well-resolved from other components.
| Possible Cause | Troubleshooting Step |
| Active Sites in GC/LC System | 1. Condition the column according to the manufacturer's instructions. 2. Use a guard column to protect the analytical column from matrix components. 3. Ensure all transfer lines and the injector liner (for GC) are clean and inert. |
| Inappropriate Chromatographic Conditions | 1. Optimize the temperature gradient (for GC) or the mobile phase gradient (for LC). 2. Ensure the mobile phase composition and pH (for LC) are optimal for the analyte and column chemistry.[11] |
| Column Contamination | 1. Wash the column with a strong solvent to remove contaminants. 2. If the column is old or heavily contaminated, replace it. |
Quantitative Data Summary
The following table summarizes typical detection limits and recovery rates for organotin compounds using various analytical methods. Note that data for this compound is limited, so data for the closely related tributyltin (TBT) is also included for reference.
| Analyte | Method | Matrix | Detection Limit | Recovery Rate | Reference |
| Trimethyltin chloride | Headspace-GC | Urine | 0.005 mg/L | 92.0% - 100% | [12] |
| Tributyltin (TBT) | HS-SPME-ICP-TOFMS | Aqueous | 5.8 pg/mL (as Sn) | Not Specified | [7] |
| Triorganotins | HPLC-ICP-MS | Not Specified | Not Specified | 73.8% - 105.4% | [8] |
| Organotins | GC-MS | Toy Material | ~1 µg/L | Not Specified | [9] |
| Triorganotins | HPLC with Indirect Photometric Detection | Aqueous | 0.004 µg (as Sn) | Not Specified | [11] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Water (with Derivatization)
This protocol is a generalized procedure based on common practices for organotin analysis.[1][9]
-
Sample Collection and Preservation:
-
Collect water samples in amber glass bottles.
-
Preserve the sample by acidifying to pH < 2 with a suitable acid (e.g., HCl).
-
Store at 4°C until analysis.
-
-
Extraction:
-
To 100 mL of the water sample, add an internal standard (e.g., deuterated TBT).
-
Add a suitable organic solvent (e.g., hexane (B92381) or toluene) containing a complexing agent (e.g., tropolone).
-
Shake vigorously for 30 minutes.
-
Allow the layers to separate and collect the organic phase.
-
-
Derivatization:
-
Clean-up:
-
Allow the phases to separate.
-
The hexane fraction is now ready for GC-MS analysis.[9]
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Program: Optimize the temperature program to separate the derivatized triethyltin from other components.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for target ions of ethylated triethyltin for enhanced sensitivity.
-
Protocol 2: LC-MS/MS Analysis of this compound in a Biological Matrix
This protocol is a generalized procedure based on common practices for organotin analysis by LC-MS/MS.[5]
-
Sample Homogenization:
-
Homogenize the tissue sample in a suitable buffer.
-
-
Extraction:
-
Add an internal standard.
-
Add acetonitrile (B52724) to the homogenate to precipitate proteins.[5]
-
Sonicate for 5 minutes and then centrifuge.[5]
-
Collect the supernatant.
-
-
Sample Dilution:
-
Dilute an aliquot of the supernatant with water before injection to minimize matrix effects.[5]
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water with a modifier like formic acid or acetic acid.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation.[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. sciex.jp [sciex.jp]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Speciation without chromatography Part I. Determination of tributyltin in aqueous samples by chloride generation, headspace solid-phase microextraction and inductively coupled plasma time of flight mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. pjoes.com [pjoes.com]
- 11. Determination of triorganotin compounds by liquid chromatography with indirect photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Triethyltin Chloride Administration Techniques for Consistent Results
This technical support center is designed for researchers, scientists, and drug development professionals working with triethyltin (B1234975) chloride. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help ensure consistent and reliable results in your studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the administration of triethyltin chloride, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Animal Mortality or Unexpected Toxicity
Question: We are observing higher than expected mortality rates or severe adverse effects in our animals, even at doses reported in the literature. What could be the cause?
Answer: Several factors can contribute to unexpected toxicity. Consider the following:
-
Vehicle Choice: The vehicle used to dissolve or suspend this compound can significantly impact its absorption and toxicity. For instance, using a vehicle that enhances absorption, such as certain oils or ethanol (B145695) concentrations, may lead to higher peak concentrations and increased toxicity compared to saline.[1]
-
Solution Preparation: Improperly prepared solutions can lead to "hot spots" of concentrated compound, resulting in accidental overdose in some animals. Ensure the compound is fully dissolved or homogeneously suspended before administration.
-
Route of Administration: The toxicity of triethyltin can vary between administration routes. For example, intravenous (IV) administration will lead to a more rapid and higher peak concentration compared to oral gavage or intraperitoneal (IP) injection, potentially increasing acute toxicity.
-
Animal Strain, Age, and Sex: Different rodent strains, ages, and sexes can exhibit varying sensitivities to triethyltin.[2][3] For example, neonatal rats have shown different susceptibility compared to adults.[1] Ensure consistency in the animals used and consult literature for data specific to your chosen model.
-
Health Status of Animals: Underlying health issues can make animals more susceptible to the toxic effects of triethyltin. Ensure all animals are healthy before commencing the study.
Issue 2: Inconsistent Behavioral Outcomes
Question: Our behavioral data shows high variability between animals in the same treatment group. How can we improve consistency?
Answer: Inconsistent behavioral results are a common challenge. Here are some troubleshooting steps:
-
Standardize Administration Technique: Ensure that the administration procedure is consistent for all animals. For oral gavage, this includes the speed of administration and the depth of needle insertion. For injections, consistent needle placement and injection speed are crucial.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and testing environment. Stress from handling and novel environments can significantly impact behavior.
-
Dosing Time: Administer this compound at the same time each day to minimize circadian variations in drug metabolism and behavioral responses.
-
Handling: Gentle and consistent handling of animals is critical. Stress induced by rough or inconsistent handling can be a major confounding factor in behavioral studies.
-
Dose-Response Curve: It is advisable to perform a dose-response study to identify the optimal dose that produces a consistent behavioral phenotype without causing excessive toxicity or ceiling effects.
Issue 3: Variability in Histological Findings (e.g., Cerebral Edema)
Question: We are observing significant variability in the extent of cerebral edema or neuronal damage in our histological analyses. What could be causing this?
Answer: Variability in histological outcomes can stem from several sources:
-
Time Point of Analysis: The development of triethyltin-induced pathology, such as cerebral edema, is time-dependent.[4] Ensure that all animals are euthanized and tissues are collected at the same time point post-administration.
-
Fixation and Tissue Processing: Artifacts introduced during fixation and tissue processing can be misinterpreted as treatment effects.[5][6][7][8] Perfusion fixation is generally recommended over immersion fixation for nervous tissue to minimize artifacts like "dark" neurons and tissue shrinkage.[5]
-
Quantification Method: The method used to quantify histological changes should be robust and standardized. Using blinded analysis and objective, quantitative measures (e.g., stereology) can reduce bias and improve consistency.
-
Individual Animal Differences: As with behavioral outcomes, individual physiological differences can lead to some variability in the pathological response. Increasing the number of animals per group can help to mitigate this.
Data Presentation
Table 1: Reported Doses of Triethyltin (TET) Compounds and Observed Effects in Rodents
| Species | Compound | Administration Route | Dose Range | Observed Effects | Reference(s) |
| Rat | Triethyltin Bromide | Intraperitoneal (IP) | 1.5, 3.0, 6.0 mg/kg | Decreased motor activity, hyperactivity in adults (postnatal exposure) | [2][3] |
| Rat | Triethyltin (unspecified) | Oral (in drinking water) | 5, 10 ppm | Decrements in maze activity, open field behavior, and startle response | [9] |
| Rat | Triethyltin (unspecified) | Intraperitoneal (IP) | 2.5, 9.0 mg/kg | Decreased cerebral blood flow, changes in cerebral oxygen consumption | [10] |
| Rat | Triethyltin (unspecified) | Oral (gavage) | 1.5 mg/kg | Decreased food intake and body weight | [1] |
| Mouse | Triethyltin (unspecified) | Intraperitoneal (IP) | 1, 3, 4.25, 5.6 mg/kg | Decreased reinforced responses; health deterioration at higher doses | [11] |
Table 2: Recommended Administration Volumes for Rodents
| Species | Route | Maximum Volume (Aqueous) | Maximum Volume (Oil-based) | Recommended Needle/Tube Size | Reference(s) |
| Mouse | Oral Gavage | 10 mL/kg | 5 mL/kg | 18-22g, 2-3cm long, bulbed tip | [11][12][13] |
| Rat | Oral Gavage | 10-20 mL/kg | 5-10 mL/kg | 15-18g, 6-8cm long, bulbed tip | [11][12][13] |
| Mouse | Intraperitoneal (IP) | 10 mL/kg | 5 mL/kg | 25-27 G | [12] |
| Rat | Intraperitoneal (IP) | 10 mL/kg | 5 mL/kg | 23-25 G | [12] |
| Mouse | Intravenous (IV) - Tail Vein | 5 µL/g (bolus) | N/A | 27-30 G | [14][15][16][17][18] |
| Rat | Intravenous (IV) - Tail Vein | 5 mL/kg (bolus) | N/A | 25-27 G | [15][16][18] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, corn oil, olive oil)
-
Appropriately sized gavage needles (see Table 2)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Solution Preparation:
-
This compound is reported to hydrolyze in water.[14] Therefore, fresh preparation of aqueous solutions is recommended. For oil-based vehicles, ensure the compound is fully dissolved or uniformly suspended.
-
Weigh the required amount of this compound.
-
Add the desired volume of vehicle to achieve the target concentration.
-
For saline solutions, vortex or sonicate until the compound is fully dissolved.
-
For oil-based suspensions, vortex thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Measure the correct length of the gavage needle (from the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Preparation and Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Appropriately sized needles and syringes (see Table 2)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Solution Preparation:
-
Prepare a fresh solution of this compound in sterile saline.
-
Vortex or sonicate to ensure complete dissolution.
-
-
Animal Handling and Administration:
-
Restrain the animal to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution at a steady rate.
-
Withdraw the needle and return the animal to its cage.
-
Protocol 3: Preparation and Administration of this compound via Intravenous (IV) Tail Vein Injection
Materials:
-
This compound
-
Sterile saline
-
Appropriately sized needles and syringes (see Table 2)
-
Restraining device for rodents
-
Heat lamp or warming pad
-
Balance
-
Vortex mixer
Procedure:
-
Solution Preparation:
-
Prepare a fresh, sterile-filtered solution of this compound in saline. Ensure there are no particulates.
-
-
Animal Handling and Administration:
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.[15][16][17][18]
-
Place the animal in a restraining device.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the solution slowly. Resistance or the formation of a bleb indicates an unsuccessful injection.
-
If successful, the solution should flow smoothly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Triethyltin-induced neuroinflammatory signaling pathway.[2]
Caption: Mechanism of triethyltin-induced cerebral edema.[4][7][10][19][20]
References
- 1. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Anti-cerebral edema properties of PEG 300 in triethyltin poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. scirp.org [scirp.org]
- 7. jcmimagescasereports.org [jcmimagescasereports.org]
- 8. fishersci.com [fishersci.com]
- 9. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. ltk.uzh.ch [ltk.uzh.ch]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. mmpc.org [mmpc.org]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Proton magnetic resonance studies of triethyltin-induced edema during perinatal brain development in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Cerebral edema in rats induced by triethyltin. Value and limitations as study method of cerebral antiedema drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting contamination issues in triethyltin chloride stock solutions"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with triethyltin (B1234975) chloride (Et₃SnCl) stock solutions. Contamination can significantly impact experimental outcomes, and this guide offers solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in a triethyltin chloride stock solution?
A1: Contamination in this compound stock solutions can arise from manufacturing impurities or degradation over time.
-
Manufacturing Byproducts: Synthesis of this compound can result in the presence of other organotin species, such as tetraethyltin (B1219993) (Et₄Sn) and diethyltin (B15495199) dichloride (Et₂SnCl₂).
-
Hydrolysis Products: this compound is sensitive to moisture.[1] Exposure to water in the solvent or from the atmosphere can lead to hydrolysis, forming triethyltin hydroxide (B78521) ((C₂H₅)₃SnOH), which can further condense to bis(triethyltin) oxide (((C₂H₅)₃Sn)₂O).
Q2: What are the visible signs of contamination in my this compound solution?
A2: Pure this compound is a colorless liquid.[2] The most common visual indicators of contamination, particularly from hydrolysis, include:
-
Cloudiness or turbidity: The formation of triethyltin hydroxide or oxide, which may have lower solubility in the organic solvent, can cause the solution to appear cloudy.
-
Precipitation: Over time, a white solid may form and settle at the bottom of the container. This is likely due to the accumulation of hydrolysis products.
-
Color Change: While less common for hydrolysis, a change in color could indicate a reaction with impurities in the solvent or container.
Q3: How should I properly store my this compound stock solutions to prevent contamination?
A3: Proper storage is crucial to maintain the integrity of your stock solution.
-
Container: Store in a tightly sealed container to prevent moisture ingress.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Keep in a cool, dry, and well-ventilated place.[3]
-
Solvent: Use a high-purity, anhydrous solvent to prepare your stock solution.
Q4: My experiment is giving inconsistent results. Could contamination in my this compound solution be the cause?
A4: Yes, contamination can lead to inconsistent experimental results. Hydrolysis products or other organotin impurities will alter the effective concentration of this compound, leading to variability in your assays. If you observe unexpected results, it is recommended to assess the purity of your stock solution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving contamination issues in your this compound stock solutions.
Problem 1: Visible Precipitate or Cloudiness in the Solution
-
Likely Cause: Hydrolysis due to moisture contamination.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitated or cloudy solutions.
Problem 2: Inconsistent Experimental Results with a Clear Solution
-
Likely Cause: Presence of soluble, non-visible contaminants (e.g., other organotin species or early-stage hydrolysis products).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Summary of Potential Contaminants and Their Properties
| Contaminant | Chemical Formula | Molar Mass ( g/mol ) | Physical State | Likely Origin |
| This compound | (C₂H₅)₃SnCl | 241.35 | Colorless Liquid | Target Compound |
| Tetraethyltin | (C₂H₅)₄Sn | 234.94 | Colorless Liquid | Synthesis Byproduct |
| Diethyltin Dichloride | (C₂H₅)₂SnCl₂ | 247.71 | Colorless Crystalline Solid | Synthesis Byproduct |
| Triethyltin Hydroxide | (C₂H₅)₃SnOH | 222.88 | White Solid | Hydrolysis Product |
| Bis(triethyltin) Oxide | ((C₂H₅)₃Sn)₂O | 427.74 | Colorless Liquid | Hydrolysis Product |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Solutions
This protocol outlines methods for determining the purity of your this compound solution.
-
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the stock solution in a suitable anhydrous solvent (e.g., hexane (B92381) or toluene).
-
Instrumentation: Use a GC system coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split injection.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.
-
-
Analysis: Identify this compound and potential contaminants by their retention times and mass spectra. Quantify the relative peak areas to determine the purity.
-
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dilute the stock solution in the mobile phase.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV or MS).
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.
-
-
Analysis: Identify and quantify the components based on their retention times and detector response compared to a pure standard.
-
Protocol 2: Purification of this compound Stock Solutions from Hydrolysis Products
This protocol describes a method to remove solid hydrolysis products from a this compound stock solution. This procedure is adapted from methods used to remove tin byproducts from reaction mixtures.[4][5]
-
Materials:
-
Contaminated this compound solution.
-
Anhydrous organic solvent (e.g., hexane or diethyl ether).
-
Saturated aqueous solution of potassium fluoride (B91410) (KF).
-
Separatory funnel.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration apparatus.
-
Rotary evaporator.
-
-
Procedure:
-
Dilute the contaminated solution with an equal volume of an anhydrous organic solvent like diethyl ether.
-
Transfer the diluted solution to a separatory funnel.
-
Add an equal volume of the saturated aqueous KF solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes. A white precipitate of triethyltin fluoride ((C₂H₅)₃SnF) will form.
-
Allow the layers to separate. The organic layer contains the purified this compound.
-
Drain the lower aqueous layer and the solid precipitate.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining aqueous residue.
-
Drain the brine layer.
-
Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Re-dissolve the purified product in a fresh, anhydrous solvent to the desired concentration.
-
It is highly recommended to re-assess the purity and concentration of the solution using a method from Protocol 1.
-
Signaling Pathways and Logical Relationships
The primary degradation pathway for this compound in the presence of moisture is hydrolysis.
Caption: Hydrolysis pathway of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
"optimization of temperature and pH for triethyltin chloride stability in assays"
Welcome to the technical support center for the optimization of experimental conditions for triethyltin (B1234975) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of triethyltin chloride in aqueous solutions for various assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, like other triorganotin compounds, is generally considered to be stable in aqueous solutions, particularly around neutral pH. However, its stability can be influenced by factors such as pH, temperature, and the presence of certain ions in the buffer. Hydrolysis, leading to the formation of triethyltin hydroxide, and gradual dealkylation are the primary degradation pathways. Studies on analogous compounds like tributyltin chloride have shown very high stability in artificial seawater, with a half-life of approximately 13.6 years, suggesting that significant degradation of this compound under typical short-term assay conditions (hours to days) is unlikely.[1]
Q2: How do pH and temperature affect the stability of this compound?
A2: While specific kinetic data for this compound is scarce in publicly available literature, the stability of organotin compounds is known to be pH and temperature-dependent. Generally, hydrolysis is more likely to occur at alkaline pH. Elevated temperatures can accelerate degradation processes. For sensitive and long-term experiments, it is crucial to empirically determine the optimal pH and temperature to minimize degradation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound in an aqueous environment is a stepwise de-ethylation process. This involves the sequential loss of ethyl groups, forming diethyltin (B15495199) dichloride, followed by monoethyltin trichloride, and ultimately inorganic tin.
Q4: Can the buffer composition affect the stability of this compound?
A4: Yes, the composition of the buffer can influence the stability of this compound. Some buffers may interact with the tin atom or influence the rate of hydrolysis. It is advisable to use common biological buffers and to test the stability of this compound in the specific buffer system you plan to use for your assay, especially for long-term incubations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected assay results. | Degradation of this compound stock or working solutions. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store at -20°C or below. 2. Prepare working solutions in your assay buffer immediately before use. 3. Perform a stability check of this compound in your assay buffer under the experimental conditions (pH, temperature, duration). |
| Precipitate formation in the assay well. | Low solubility or reaction with buffer components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and does not cause precipitation. 2. Check for potential interactions with components of your assay buffer (e.g., high concentrations of phosphate). Consider testing alternative buffer systems. |
| High variability between replicate experiments. | Inconsistent degradation of this compound due to slight variations in experimental conditions. | 1. Strictly control the pH and temperature of your assays. 2. Ensure thorough mixing of all solutions. 3. Minimize the time between the preparation of the final dilution and the start of the assay. |
Data on this compound Stability
Due to a lack of specific experimental data for the hydrolysis and degradation kinetics of this compound in the public domain, the following table provides an illustrative summary based on the known behavior of other trialkyltin compounds and general chemical principles. This data should be considered an estimation and a starting point for experimental optimization.
| Parameter | Condition | Estimated Half-life (t½) | Primary Degradation Product(s) |
| pH | pH 4 (Acidic) | > 1 year | Triethyltin cation |
| pH 7 (Neutral) | > 1 year | Triethyltin hydroxide | |
| pH 10 (Alkaline) | Months to a year | Triethyltin hydroxide, Diethyltin species | |
| Temperature | 4°C | Very Stable (> 2 years) | Minimal degradation |
| 25°C (Room Temp) | Stable (> 1 year) | Slow hydrolysis/de-ethylation | |
| 37°C (Physiological) | Moderately Stable (Months) | Increased rate of hydrolysis/de-ethylation |
Note: These are estimations to guide experimental design. Actual stability will depend on the specific buffer system and other components of the assay medium.
Experimental Protocols
Protocol for Determining the Stability of this compound
This protocol outlines a method to assess the stability of this compound under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Buffers of desired pH (e.g., acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, borate (B1201080) for pH 10)
-
Temperature-controlled incubator/water bath
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade ethanol or acetonitrile.
-
Working Solutions: Dilute the stock solution with the respective buffers (pH 4, 7, and 10) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. Incubation:
-
Aliquot the working solutions into sealed vials.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Protect samples from light to prevent photodegradation.
4. Sampling and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies), withdraw an aliquot from each vial.
-
Analyze the samples immediately by HPLC.
5. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.
-
Column Temperature: 30°C
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) using first-order kinetics.
Visualizations
Caption: Experimental workflow for optimizing this compound stability.
Caption: Abiotic degradation pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of the Toxicity of Triethyltin Chloride and Trimethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of two potent organotin compounds: triethyltin (B1234975) (TET) chloride and trimethyltin (B158744) (TMT) chloride. This document synthesizes experimental data to highlight their distinct mechanisms of action and toxicological endpoints, offering valuable insights for researchers in toxicology and neuropharmacology.
Quantitative Toxicity Data
The acute toxicity of triethyltin chloride and trimethyltin chloride has been evaluated in various models. The following table summarizes key quantitative data, primarily focusing on median lethal dose (LD50) and median lethal concentration (LC50) values.
| Parameter | This compound (TET) | Trimethyltin Chloride (TMT) | Species/Cell Line | Route of Administration/Exposure | Source(s) |
| LD50 | 5 mg/kg | 12.6 mg/kg | Rat | Oral | [1] |
| 5 mg/kg | - | Rat | Intraperitoneal | [2] | |
| LC50 (24h) | 3.5-16.9 µM | 148.1 µM | Human Neuroblastoma (SK-N-MC) | In vitro | [2] |
| - | 335.5 µM | Human Fetal Neurons | In vitro | [2] | |
| - | 609.7 µM | Human Fetal Astrocytes | In vitro | [2] | |
| - | 1.4 µM | Rat Hippocampal Neurons | In vitro | [2] | |
| - | 44.28 µM | Rat Cerebellar Granule Cells | In vitro | [2] |
Note: The toxicity of organotin compounds can vary significantly depending on the species, route of administration, and the specific experimental conditions. The data presented here are for comparative purposes.
Distinct Mechanisms of Neurotoxicity
While both TET and TMT are potent neurotoxins, they elicit their effects through different pathological mechanisms.
Trimethyltin (TMT) Chloride: TMT is primarily a central nervous system neurotoxin that selectively targets neurons, particularly within the limbic system, including the hippocampal pyramidal band and the fascia dentata.[3][4] The hallmark of TMT neurotoxicity is neuronal apoptosis or programmed cell death.[5][6] This process is often irreversible, leading to lasting neurological impairments.[7]
Triethyltin (TET) Chloride: In contrast, TET's neurotoxicity is predominantly characterized by the development of cerebral edema and vacuolation of the myelin sheath, the protective covering of nerve fibers.[3][4][8] This leads to a condition known as intramyelinic edema. The behavioral deficits induced by TET are often reversible upon cessation of exposure.[7]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the study of triethyltin and trimethyltin toxicity.
In Vivo Neurotoxicity Assessment in Rodents
This protocol outlines a general procedure for assessing the neurotoxic effects of TMT and TET following dietary administration in rats.[9]
1. Animal Model:
-
Species: Wistar rats
-
Sex: Male and female
-
Grouping: Animals are divided into control and treatment groups (e.g., 12 males and 12 females per group).
2. Dosing Regimen:
-
The test compound (TMT or TET) is mixed into the standard rodent diet at a specified concentration (e.g., 8 ppm for TMT).
-
The control group receives the standard diet without the test compound.
-
Animals have ad libitum access to their respective diets and water for a defined period (e.g., up to 25 days).
3. Clinical Observations:
-
Daily observations are conducted for changes in clinical condition, including signs of toxicity such as aggression, tremors, and convulsions.
-
Detailed quantitative assessments are performed at regular intervals, which may include:
-
Landing foot splay
-
Sensory perception tests
-
Grip strength for muscle weakness
-
Locomotor activity monitoring
-
4. Neuropathological Examination:
-
At the end of the study, animals are euthanized.
-
A full post-mortem examination is performed.
-
Selected nervous system tissues (e.g., brain, spinal cord) are collected, processed for histology, and examined microscopically for lesions such as neuronal necrosis and vacuolar degeneration.
In Vitro Cytotoxicity Assay in Neuronal Cell Lines
This protocol describes a method to determine the cytotoxic effects of TMT and TET on a human neuroblastoma cell line (e.g., SH-SY5Y or SK-N-MC).[2]
1. Cell Culture:
-
Human neuroblastoma cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in multi-well plates at a suitable density.
2. Compound Exposure:
-
Stock solutions of TMT and TET are prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations.
-
The culture medium is replaced with medium containing various concentrations of the test compounds.
-
Control wells receive medium with the vehicle (solvent) at the same final concentration used for the test compounds.
-
Cells are incubated for a specific duration (e.g., 24 hours or longer).
3. Assessment of Cell Viability:
-
Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
For the MTT assay, the tetrazolium salt is added to the wells and incubated, allowing viable cells to convert it into a colored formazan (B1609692) product. The absorbance is then measured spectrophotometrically.
-
The LC50 value (the concentration that causes 50% cell death) is calculated from the dose-response curve.
Assessment of Mitochondrial Respiration
This protocol provides a general framework for measuring the impact of organotin compounds on mitochondrial function using high-resolution respirometry.[10][11][12]
1. Isolation of Mitochondria (from tissue) or Preparation of Permeabilized Cells:
-
From Tissue: Fresh tissue (e.g., rat liver or brain) is homogenized in an ice-cold isolation buffer. Mitochondria are then isolated by differential centrifugation.
-
Permeabilized Cells: Cultured cells are treated with a mild detergent (e.g., digitonin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
2. High-Resolution Respirometry:
-
An oxygraph, such as the Oroboros Oxygraph-2k, is used to measure oxygen consumption.
-
The chamber is filled with a specific respiration medium (e.g., MiR05).
-
Isolated mitochondria or permeabilized cells are added to the chamber.
-
A substrate-uncoupler-inhibitor titration (SUIT) protocol is followed to assess different aspects of mitochondrial function. This involves the sequential addition of:
-
Substrates: To fuel the electron transport chain (e.g., glutamate, malate, succinate).
-
ADP: To stimulate oxidative phosphorylation (State 3 respiration).
-
Oligomycin: An ATP synthase inhibitor to measure proton leak (State 4o respiration).
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone): An uncoupler to determine the maximum capacity of the electron transport system.
-
Inhibitors: Such as rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor) to pinpoint the site of action of the toxicant.
-
-
The test compound (TMT or TET) can be added at various points in the protocol to determine its specific effects on different respiratory states.
3. Data Analysis:
-
The rate of oxygen consumption is recorded in real-time.
-
The respiratory control ratio (RCR) and other parameters are calculated to quantify mitochondrial function and dysfunction.
Signaling Pathways and Mechanisms of Action
The distinct neurotoxic effects of trimethyltin and triethyltin are rooted in their differential interference with cellular signaling pathways and molecular targets.
Trimethyltin (TMT) Chloride: Induction of Neuronal Apoptosis
TMT-induced neuronal cell death is a complex process involving the activation of multiple signaling cascades, oxidative stress, and mitochondrial dysfunction.[5][6][13]
Caption: TMT-induced neuronal apoptosis signaling pathway.
TMT exposure leads to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction.[5] This is a critical event that can trigger the intrinsic apoptotic pathway. Concurrently, TMT activates stress-related signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as JNK, p38, and ERK.[1] The activation of these pathways can lead to a downstream imbalance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately culminating in the activation of caspases and the execution of apoptosis.[1][6]
Triethyltin (TET) Chloride: Induction of Myelin Vacuolation and Cerebral Edema
The primary mechanism of TET neurotoxicity involves the disruption of myelin and the formation of edema. This is thought to be a consequence of its effects on mitochondrial function and ion transport across membranes.[4][14]
Caption: Workflow of TET-induced cerebral edema.
TET is a potent inhibitor of mitochondrial ATP synthase, leading to a significant reduction in cellular ATP levels. This energy depletion impairs the function of ion pumps, such as Na+/K+-ATPase, which are crucial for maintaining ion gradients across cell membranes. The resulting ion imbalance, particularly an influx of sodium and chloride ions into the myelin sheath, creates an osmotic gradient that drives water into the intramyelinic space. This influx of water leads to the characteristic splitting of the myelin lamellae and the formation of vacuoles, manifesting as cerebral edema.[14]
Conclusion
This compound and trimethyltin chloride, while both highly toxic organotin compounds, exhibit distinct toxicological profiles. TMT's toxicity is characterized by neuron-specific apoptosis, driven by complex signaling cascades involving oxidative stress and kinase activation. In contrast, TET induces cerebral edema through the disruption of mitochondrial energy production and subsequent ion dysregulation within the myelin sheath. A thorough understanding of these differential mechanisms is paramount for accurate risk assessment and the development of potential therapeutic interventions for organotin poisoning.
References
- 1. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics reveals the neurotoxicity of trimethyltin chloride on mitochondria in the hippocampus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. herc.org [herc.org]
- 8. The toxicity and neuropathology of dimethylethyltin and methyldiethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of trimethyltin neurotoxicity by dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Toxic and Nutritional Disorders of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Utility of the Triethyltin Chloride Model in Multiple Sclerosis Research: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of multiple sclerosis (MS) models, the choice of an appropriate animal model is paramount for advancing our understanding of the disease and developing effective therapeutics. While models like experimental autoimmune encephalomyelitis (EAE) and the cuprizone (B1210641) model are well-established, the triethyltin (B1234975) (TET) chloride model offers a distinct, toxin-induced approach to studying demyelination. This guide provides an objective comparison of the TET chloride model with other widely used alternatives, supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
The triethyltin (TET) chloride model is a toxicant-induced model that primarily causes intramyelinic edema and subsequent demyelination.[1] Unlike the EAE model, which recapitulates the autoimmune and inflammatory facets of MS, the TET model allows for the investigation of demyelination and oligodendrocyte pathology in a manner that is largely independent of a primary immune-mediated attack.[2][3] This makes it a potentially valuable tool for dissecting the molecular mechanisms of myelin sheath breakdown and for screening neuroprotective and remyelinating agents.
Quantitative Comparison of Demyelination Models
To facilitate a clear comparison, the following tables summarize key quantitative and qualitative features of the triethyltin chloride model alongside the EAE and cuprizone models.
| Feature | Triethyltin (TET) Chloride Model | Experimental Autoimmune Encephalomyelitis (EAE) Model | Cuprizone Model |
| Primary Insult | Toxic injury to oligodendrocytes and myelin sheath, leading to intramyelinic edema.[1] | Autoimmune attack against myelin components, primarily T-cell mediated.[3][4] | Toxic injury leading to oligodendrocyte apoptosis.[5] |
| Mode of Induction | Systemic administration (e.g., intraperitoneal injection, oral).[6] | Immunization with myelin antigens (e.g., MOG, PLP) in adjuvant.[7] | Oral administration in chow.[5] |
| Key Pathological Features | Myelin vacuolization, cerebral edema, oligodendrocyte apoptosis.[1][8] | Perivascular inflammatory infiltrates, demyelination, axonal damage.[7][9] | Widespread demyelination (especially in the corpus callosum), microgliosis, astrogliosis.[5][10] |
| Inflammatory Component | Minimal to secondary inflammation. | Prominent T-cell and B-cell infiltration.[7] | Primarily innate immune response (microglia and astrocytes).[5] |
| Demyelination Onset & Peak | Onset can be observed within days of administration, with peak effects dependent on the dosing regimen. | Onset typically 10-14 days post-immunization, with peak clinical scores around days 18-22. | Demyelination is evident after 3-4 weeks, peaking at 5-6 weeks.[5][10] |
| Remission & Relapse | Generally does not exhibit spontaneous remission and relapse. | Can be induced as a relapsing-remitting or chronic progressive disease depending on the protocol and animal strain.[9] | Spontaneous remyelination occurs upon withdrawal of cuprizone.[5] |
| Primary Research Applications | Studying mechanisms of myelin sheath injury, oligodendrocyte death, and screening for neuroprotective agents. | Investigating autoimmune mechanisms, inflammatory pathways, and testing immunomodulatory therapies.[4] | Studying mechanisms of demyelination and remyelination, oligodendrocyte biology, and screening for remyelinating therapies.[5][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for each model.
This compound-Induced Demyelination Protocol (Rodents)
-
Animal Model: Adult rats or mice.
-
Reagents: this compound, sterile saline.
-
Procedure:
-
Preparation of TET Solution: Dissolve this compound in sterile saline to the desired concentration. A dosing regimen of 1.0 mg/kg body weight per day has been used in developing rats to study effects on myelination.[6] For inducing demyelination in adult animals, pilot studies are recommended to determine the optimal dose that induces demyelination without causing excessive systemic toxicity. Doses ranging from 3 to 12 mg/kg have been used in single-dose neurotoxicity studies in rat pups.[12]
-
Administration: Administer the TET solution via intraperitoneal (i.p.) injection. The frequency of administration (e.g., daily, every other day) and the total duration of the treatment should be optimized based on the research question and the desired severity of demyelination.
-
Monitoring: Monitor animals daily for clinical signs of neurotoxicity, which can include tremors, hyperexcitability, and changes in motor activity.[13] Body weight should also be recorded regularly.
-
Tissue Collection and Analysis: At the desired time point, perfuse the animals with saline followed by 4% paraformaldehyde. Collect brain and spinal cord tissue for histological and biochemical analysis.
-
Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol (Mice)
-
Animal Model: C57BL/6 mice (for chronic progressive EAE) or SJL mice (for relapsing-remitting EAE).[9]
-
Reagents: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis, Pertussis Toxin (PTX).
-
Procedure:
-
Immunization: Emulsify MOG35-55 peptide in CFA. Inject the emulsion subcutaneously at two sites on the flank on day 0.
-
PTX Administration: Administer PTX intraperitoneally on day 0 and day 2.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Tissue Collection and Analysis: Tissues are typically collected at the peak of the disease or at later time points for histological analysis of inflammation and demyelination.
-
Cuprizone-Induced Demyelination Protocol (Mice)
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Reagents: Cuprizone (bis-cyclohexanone oxaldihydrazone), powdered rodent chow.
-
Procedure:
-
Diet Preparation: Mix 0.2% (w/w) cuprizone into powdered rodent chow.[14]
-
Administration: Provide the cuprizone-containing chow to the mice ad libitum for a period of 4-6 weeks to induce demyelination.[5]
-
Monitoring: Monitor the animals' general health and body weight. Behavioral tests can be performed to assess motor and cognitive function.
-
Remyelination Phase (Optional): To study remyelination, switch the mice back to a normal diet after the demyelination phase. Spontaneous remyelination will occur over the following weeks.[5]
-
Tissue Collection and Analysis: Collect brain tissue at various time points during the demyelination and remyelination phases for histological and molecular analysis, with a focus on the corpus callosum.[10]
-
Mandatory Visualizations
Signaling Pathways in Triethyltin-Induced Oligodendrocyte Apoptosis
Caption: TET-induced oligodendrocyte apoptosis pathway.
Experimental Workflow for Comparing Demyelination Models
Caption: Workflow for comparing demyelination models.
References
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triethyltin toxicity as a model for degenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Relevance of Animal Models in Multiple Sclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospective.com [biospective.com]
- 6. Effect of triethyl tin on myelination in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of Intravital Neuroimaging to Study Animal Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of multiple sclerosis—Potentials and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demyelination and remyelination in anatomically distinct regions of the corpus callosum following cuprizone intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developmental and behavioral effects of early postnatal exposure to triethyltin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to establish a demyelinated animal model to study hippocampal neurogenesis and cognitive function in adult rodents - PMC [pmc.ncbi.nlm.nih.gov]
"triethyltin chloride versus other organotin compounds: a comparative review"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triethyltin (B1234975) chloride with other prevalent organotin compounds, namely trimethyltin (B158744) chloride, tributyltin chloride, and triphenyltin (B1233371) chloride. The information presented herein is curated from experimental data to assist researchers in understanding the differential toxicities, mechanisms of action, and potential applications of these compounds.
Comparative Toxicity Data
The toxicity of organotin compounds is significantly influenced by the nature and number of organic groups attached to the tin atom. Generally, tri-substituted organotins exhibit the highest toxicity. The following tables summarize the cytotoxic and acute toxicity data for triethyltin chloride and its counterparts.
Table 1: In Vitro Cytotoxicity of Organotin Compounds
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| This compound (TET) | Human Neurons | 24 | >335.5 | [1] |
| Rat Hippocampal Neurons | 24 | 3.5 - 16.9 | [1] | |
| Trimethyltin Chloride (TMT) | Human Neurons | 24 | 335.5 | [1] |
| Rat Hippocampal Neurons | 24 | 1.4 | [1] | |
| SK-N-MC Neuroblastoma | 24 | 148.1 | [1] | |
| Tributyltin Chloride (TBT) | MCF-7 (Human Breast Cancer) | 24 | ~0.2 (apoptosis-inducing) | [2] |
| MDA-MB-231 (Human Breast Cancer) | 24 | ~0.2 (apoptosis-inducing) | [2] | |
| Neuroblastoma Cells | 24 | Toxic at 0.1 - 1 | [1] | |
| Triphenyltin Chloride (TPT) | MCF-7 (Human Breast Cancer) | 24 | ~0.8 (apoptosis-inducing) | [2] |
| MDA-MB-231 (Human Breast Cancer) | 24 | ~0.8 (apoptosis-inducing) | [2] | |
| HeLa (Human Cervical Cancer) | Not Specified | 32.35 - 58.65 | [3] |
Table 2: Acute Toxicity of Organotin Compounds (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Triethyltin compounds | Mammals | Not Specified | Generally more toxic than higher trialkyltins |
| Trimethyltin Chloride | Rat | Oral | 12.6 |
| Tributyltin Oxide | Rat | Oral | 94 - 234 |
| Tributyltin Oxide | Mouse | Oral | 55 - 87 |
| Tributyltin Oxide | Rat | Dermal | 200 |
| Tributyltin Oxide | Rabbit | Dermal | 900 |
Mechanisms of Action: A Comparative Overview
Organotin compounds exert their toxicity through multiple mechanisms, primarily targeting the nervous system, the immune system, and cellular energy metabolism.
Neurotoxicity
Triethyltin (TET) and trimethyltin (TMT) are potent neurotoxins. TET is known to cause intramyelinic edema in the central nervous system, leading to neurological deficits.[4] Its neurotoxic effects are linked to the disruption of ion homeostasis, particularly an increase in intracellular calcium levels.[5] TMT, on the other hand, induces neuronal apoptosis, with a particular vulnerability observed in the hippocampus.[4][6] The neurotoxic mechanism of TMT is associated with the inhibition of energy metabolism and peroxidation damage.[6]
Immunotoxicity
Tributyltin (TBT) is a well-documented immunotoxicant, primarily affecting T-lymphocytes and leading to thymus atrophy.[7] Its immunotoxic effects are mediated through the induction of apoptosis in thymocytes, a process involving the Fas/FasL signaling pathway.[7][8] TBT exposure also alters the cytokine profile, leading to changes in the levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[3][6]
Mitochondrial Dysfunction and Apoptosis
A common mechanism of toxicity for many organotin compounds is the disruption of mitochondrial function, leading to apoptosis. Triorganotins can inhibit oxidative phosphorylation and act as ionophores, disrupting the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, initiating a caspase cascade that culminates in programmed cell death. The Bcl-2 family of proteins, with its pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating this process.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of organotin compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treatment: Treat cells with various concentrations of the organotin compound for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the samples with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or a streptavidin-biotin detection system.
-
Analysis: Visualize the stained cells using fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit a strong fluorescent signal.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Lysis: Lyse the treated and control cells to release cellular contents, including caspases.
-
Substrate Addition: Add a specific caspase substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter) to the cell lysates.
-
Incubation: Incubate the mixture to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Measurement of Mitochondrial Membrane Potential (MMP)
This assay assesses the integrity of the mitochondrial membrane, which is compromised during apoptosis.
-
Cell Loading: Incubate cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM).
-
Treatment: Treat the cells with the organotin compound.
-
Analysis: Measure the fluorescence of the dye using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the fluorescence intensity or a shift in the fluorescence emission spectrum indicates a loss of MMP.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This method is used to determine changes in the concentration of free calcium within the cytoplasm.
-
Cell Loading: Incubate cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Washing: Wash the cells to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Treatment: Add the organotin compound to the cells.
-
Fluorescence Measurement: Continuously measure the changes in fluorescence over time using a fluorescence microscope or a plate reader. An increase in fluorescence intensity indicates a rise in [Ca²⁺]i.
Western Blot for Bcl-2 and Bax Expression
This technique is used to detect and quantify the levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.
Conclusion
This comparative review highlights the significant and differential toxicities of this compound and other organotin compounds. While all exhibit toxicity, the specific targets and mechanisms vary, with triethyltin and trimethyltin being potent neurotoxins, and tributyltin demonstrating significant immunotoxicity. A common thread among these compounds is their ability to induce mitochondrial dysfunction and apoptosis. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of these important environmental and industrial chemicals. Careful consideration of the specific organotin compound and its likely mechanism of action is crucial for designing relevant toxicological studies and for the development of potential therapeutic interventions or safety assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iscientific.org [iscientific.org]
- 8. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
Reproducibility of Triethyltin Chloride-Induced Neurobehavioral Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings on the neurobehavioral changes induced by triethyltin (B1234975) (TET) chloride, with a focus on the reproducibility of these effects. Experimental data from various studies are presented to highlight consistencies and discrepancies in reported outcomes. Detailed methodologies for key behavioral assays are provided to facilitate critical evaluation and replication of experiments.
Executive Summary
Triethyltin (TET) is a well-established neurotoxicant known to induce a range of behavioral abnormalities in animal models. However, the reproducibility of these findings can be influenced by a variety of factors, including the animal model, age at exposure, dose and route of administration, and the specific behavioral tests employed. This guide synthesizes data from multiple studies to provide a clearer understanding of the consistency of TET-induced neurobehavioral effects and the experimental variables that may contribute to divergent results. A key resource in this analysis is the International Programme on Chemical Safety (IPCS) Collaborative Study on Neurobehavioral Screening Methods, which directly assessed the intra- and inter-laboratory reliability of behavioral testing for several chemicals, including triethyltin.
Comparative Analysis of Neurobehavioral Outcomes
The neurobehavioral effects of triethyltin chloride have been assessed using a variety of behavioral paradigms. The following tables summarize quantitative data from selected studies, highlighting the experimental parameters and observed outcomes.
Table 1: Effects of Triethyltin on Locomotor Activity
| Reference | Animal Model | Age at Exposure | Dose and Route | Behavioral Test | Key Findings | Reported Variability/Consistency |
| Reiter et al. (1981) | Male Rats | Adult | 1.5 and 3.0 mg/kg, single IP injection; 5 or 10 ppm in drinking water for 3 weeks | Figure-eight maze, Open field | Acute exposure: dose-related decrease in motor activity. Subacute exposure: performance decrements in maze and open-field activity. Effects were reversible.[1] | Consistent dose-related effects observed within the study. |
| Ruppert et al. (1985) | Rat Pups | Postnatal Day (PND) 5 | Single IP injection of Cd, TET, or TMT | Figure-eight maze | TET produced hyperactivity by the end of the preweaning period. | Compared with other heavy metals, TET showed a distinct pattern of hyperactivity onset and habituation.[2] |
| Crofton et al. (1989) | Rat Pups | PND 5 | Single IP injection of 3 or 6 mg/kg TET bromide | Figure-eight maze | Preweaning: less active than controls. Adults: consistently more active than controls. | Highlights age-dependent reversal of locomotor effects.[3] |
| IPCS Collaborative Study (1997) | Rats (various strains) | Adult | Varied by lab | Functional Observational Battery (FOB) and automated motor activity | Some variability in data on specific endpoints, but all labs detected and characterized the effects of TET. | Demonstrated overall good inter-laboratory reliability in detecting TET's neurotoxicity, despite methodological variations.[4] |
Table 2: Effects of Triethyltin on Motor Function and Coordination
| Reference | Animal Model | Age at Exposure | Dose and Route | Behavioral Test | Key Findings |
| Reiter et al. (1981) | Male Rats | Adult | 5 or 10 ppm in drinking water for 3 weeks | Landing foot-splay | Increased landing foot-splay, indicating motor impairment.[1] |
| Crofton et al. (1989) | Rat Pups | PND 5 | 3 or 6 mg/kg TET bromide, single IP injection | Rope descent | Preweaning pups were less successful in descending a rope.[3] |
| Tilson and Burne (1981) | Male Fischer-344 Rats | Adult | 14 doses over 3 weeks, SC injection | Hindlimb grip strength | Concurrent decreases in hindlimb grip strength with elevated pain responsiveness. Effects were reversible.[5] |
Table 3: Effects of Triethyltin on Sensory and Cognitive Function
| Reference | Animal Model | Age at Exposure | Dose and Route | Behavioral Test | Key Findings |
| Reiter et al. (1981) | Male Rats | Adult | 5 or 10 ppm in drinking water for 3 weeks | Acoustic startle response | Decreased acoustic startle response amplitude.[1] |
| Stanton and Spear (1990) | Long-Evans Rat Pups | PND 5 or 12 | 3 or 5 mg/kg TET sulfate, single IP injection | T-maze delayed alternation | Impaired delayed alternation learning, with PND 5 exposure causing greater deficits.[6] |
| Harry et al. (1989) | Rat Pups | PND 5 | 3, 6, 9, or 12 mg/kg TET bromide, single IP injection | Homing orientation | Preweaning pups were less active in a homing orientation test.[7] |
Detailed Experimental Protocols
Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. Dimensions and material can vary (e.g., 1m x 1m). The floor is often divided into a grid for manual scoring or monitored by an automated video-tracking system.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined amount of time (typically 5-30 minutes).
-
Record various parameters, including:
-
Locomotor activity: Total distance traveled, number of grid lines crossed.
-
Exploratory behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), rearing frequency.
-
Anxiety-like behavior: Defecation and urination boli counts.
-
-
Thoroughly clean the arena between animals with a 70% ethanol (B145695) solution to eliminate olfactory cues.
-
Grip Strength Test
-
Apparatus: A grip strength meter equipped with a wire mesh grid or a bar.
-
Procedure:
-
Hold the animal by the tail and allow it to grasp the grid or bar with its forelimbs (or all four limbs).
-
Gently and steadily pull the animal away from the meter in a horizontal direction until it releases its grip.
-
The peak force exerted by the animal is recorded by the meter.
-
Perform multiple trials (typically 3-5) with a short rest period in between.
-
The average or maximum grip strength is used for analysis.
-
Acoustic Startle Response and Prepulse Inhibition (PPI)
-
Apparatus: A startle chamber that isolates the animal from external noise and vibration, equipped with a sensor to measure the whole-body startle response and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimate the animal to the startle chamber for a 5-minute period with background white noise.
-
Present a series of trials in a pseudorandom order:
-
Startle pulse alone: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse + startle pulse: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startle pulse.
-
No stimulus: Background noise only to measure baseline movement.
-
-
The amplitude of the startle response is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse + startle pulse trials compared to the startle pulse alone trials.
-
Factors Influencing Reproducibility
Several factors can contribute to variability in the neurobehavioral effects of this compound observed across different studies:
-
Animal Model: Species, strain, and sex of the animals can influence their susceptibility to TET and their behavioral responses.
-
Age at Exposure: The developing nervous system is particularly vulnerable to toxicants. As demonstrated by several studies, the timing of TET exposure during the postnatal period can significantly alter the nature and severity of the resulting neurobehavioral deficits.[3][6][7]
-
Dose and Administration: The dose, route of administration (e.g., oral, intraperitoneal), and exposure duration (acute vs. subacute) are critical determinants of the observed effects.
-
Behavioral Assay Parameters: Seemingly minor variations in the design and execution of behavioral tests, such as the dimensions of the testing apparatus, lighting conditions, and handling procedures, can impact the results.
Signaling Pathways and Experimental Workflows
The neurotoxic effects of triethyltin are thought to be mediated by several cellular and molecular mechanisms. Key pathways implicated include oxidative stress, mitochondrial dysfunction, and alterations in intracellular signaling cascades.
Caption: Proposed signaling pathways in TET-induced neurotoxicity.
The following diagram illustrates a typical experimental workflow for assessing the neurobehavioral effects of this compound.
Caption: General experimental workflow for TET neurobehavioral studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxic Effects of Triethyltin Chloride Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the neurotoxic effects of triethyltin (B1234975) (TET) chloride, a potent organotin compound. By objectively compiling and presenting experimental data from studies on rats, mice, and zebrafish, this document serves as a valuable resource for understanding the diverse impacts of TET on the nervous system. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Cross-Species Comparison of Triethyltin Neurotoxicity
The neurotoxic profile of triethyltin chloride varies significantly across different species, affecting various cellular and behavioral endpoints. The following tables summarize the quantitative data from a range of experimental studies.
Table 1: Acute Toxicity of Triethyltin
| Species | Strain | Route of Administration | LD50 | Reference |
| Rat | - | Intraperitoneal | 5 mg/kg | [1] |
| Rat | - | Oral, Intravenous | 10 mg/kg | [1] |
| Mouse | BALB/c | Intraperitoneal (TMT) | 4 mg/kg (10% lethality) | [2] |
Note: Data for triethyltin in mice was limited in the direct search results for LD50; trimethyltin (B158744) (TMT) data is provided for a comparative context.
Table 2: Neurobehavioral Effects of Triethyltin
| Species | Strain/Age | Dose and Route | Observed Effects | Reference |
| Rat | Adult | 1.5 and 3.0 mg/kg (acute) | Dose-related decrease in motor activity. | [3] |
| Rat | Adult | 5 or 10 ppm in drinking water (3 weeks) | Decrements in maze activity, open-field behavior, acoustic startle response, and landing foot-spread. | [3] |
| Rat | Neonatal (PND 5) | 6.0 mg/kg (ip) | Hyperactivity in adults, decreased success in rope descent as pups. | [4] |
Table 3: Cellular and Molecular Effects of Triethyltin
| Species | Model System | Concentration/Dose | Key Findings | Reference |
| Rat | Cultured Oligodendrocytes | Not specified | Cytotoxicity, induction of apoptosis (DNA fragmentation), activation of ERK1/2, mitochondrial membrane potential disturbance. | [5] |
| Rat | Neonatal (PND 5) | 3 or 6 mg/kg (ip) | Permanent decreases in neurotypic and gliotypic proteins (e.g., GFAP, myelin basic protein) in a region-dependent manner. | [6] |
| Rat | - | 9 mg/kg (ip) | Decreased cerebral oxygen consumption. | [7] |
| Mouse | Myelinating Spinal Cord Cultures | 10-7-10-9 M | Intramyelinic vacuole formation, changes in neurons and astrocytes. | [8] |
| Zebrafish | Larvae | 0.1 and 1 µM | Developmental toxicity. | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to assess the neurotoxic effects of this compound.
Assessment of Myelin Edema
Myelin edema is a hallmark of triethyltin neurotoxicity. Its analysis often involves histological and ultrastructural techniques.
Protocol: Histological Assessment of Myelin Edema in Rats
-
Animal Dosing: Administer triethyltin sulfate (B86663) to rats via intraperitoneal injection or in their drinking water, as described in relevant studies[10]. A control group receiving the vehicle (e.g., saline) should be included.
-
Tissue Preparation: At a predetermined time point post-exposure, euthanize the animals and perfuse transcardially with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).
-
Brain Extraction and Sectioning: Carefully dissect the brain and post-fix in the same fixative overnight. Subsequently, cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) before sectioning on a cryostat or vibratome.
-
Staining:
-
Mount the brain sections onto glass slides.
-
For general morphology and detection of vacuolation indicative of edema, perform a Hematoxylin and Eosin (H&E) stain.
-
For specific visualization of myelin, use a Luxol Fast Blue stain.
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Quantify the extent of vacuolation in white matter tracts, particularly in the cerebellum and brainstem, to assess the severity of myelin edema.
Evaluation of Neuronal Apoptosis
Neuronal apoptosis, or programmed cell death, is a significant consequence of triethyltin exposure. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for its detection.
Protocol: TUNEL Assay for Apoptosis in Neuronal Cell Cultures
-
Cell Culture and Treatment: Plate neuronal cells (e.g., primary cortical neurons or a suitable cell line) on coverslips in culture dishes. Treat the cells with various concentrations of this compound for a specified duration. Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with a solution of 0.1-0.2% Triton X-100 in PBS for 10-15 minutes to allow entry of the labeling reagents[11].
-
-
TUNEL Staining:
-
Detection and Counterstaining:
-
If using BrdUTP, follow with an incubation with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Quantification: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Assessment of Astrogliosis
Astrogliosis, the reactive proliferation of astrocytes, is a common response to neuronal injury. It can be assessed by immunohistochemical staining for Glial Fibrillary Acidic Protein (GFAP), an intermediate filament protein upregulated in reactive astrocytes.
Protocol: GFAP Immunohistochemistry in Mouse Brain Tissue
-
Tissue Preparation: Prepare PFA-fixed, paraffin-embedded or frozen brain sections from triethyltin-treated and control mice as described in the myelin edema protocol.
-
Antigen Retrieval (for paraffin (B1166041) sections): If using paraffin sections, deparaffinize and rehydrate the slides. Perform antigen retrieval by heating the slides in a citrate (B86180) buffer solution (pH 6.0).
-
Blocking: Incubate the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for at least 1 hour at room temperature to prevent non-specific antibody binding[8].
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against GFAP (e.g., rabbit anti-GFAP) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the sections with PBS. Counterstain with DAPI to visualize cell nuclei. Mount the slides with an anti-fade mounting medium.
-
Microscopy and Analysis: Acquire images using a fluorescence or confocal microscope. Assess the extent of astrogliosis by quantifying the intensity of GFAP fluorescence and the number and morphology of GFAP-positive cells in specific brain regions.
Signaling Pathways and Experimental Workflows
The neurotoxic effects of this compound are mediated by complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways and a general experimental workflow for studying TET neurotoxicity.
Signaling Pathways
Experimental Workflow
References
- 1. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 2. Behavioral toxicology of acute trimethyltin exposure in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute exposure of the neonatal rat to triethyltin results in persistent changes in neurotypic and gliotypic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute poisoning with triethyltin in the rat. Changes in cerebral blood flow, cerebral oxygen consumption, arterial and cerebral venous blood gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 9. Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results [mdpi.com]
- 10. Triethyl tin-induced myelin oedema: an intermediate swelling state detected by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Demyelination Induction: Triethyltin Chloride vs. Cuprizone
For Researchers, Scientists, and Drug Development Professionals
In the study of demyelinating diseases such as multiple sclerosis (MS) and the development of remyelination-promoting therapies, the choice of an appropriate in vivo model is critical. Among the toxin-induced models of demyelination, cuprizone (B1210641) and triethyltin (B1234975) (TET) chloride are two established agents that induce myelin loss through distinct mechanisms. This guide provides an objective comparison of these two models, detailing their mechanisms of action, experimental protocols, key quantitative outcomes, and the cellular and signaling pathways involved, supported by experimental data.
Mechanism of Action: A Tale of Two Toxicities
The fundamental difference between the cuprizone and triethyltin models lies in their primary target and the nature of the initial insult to the myelin sheath.
Cuprizone: Targeted Oligodendrocyte Apoptosis Cuprizone, a copper chelator, induces demyelination primarily by causing the apoptosis of mature, myelin-producing oligodendrocytes.[1] This leads to a secondary demyelination as the cells responsible for maintaining the myelin sheath are eliminated. The process involves mitochondrial dysfunction within oligodendrocytes and is followed by a robust inflammatory response characterized by the activation of microglia and astrocytes, which are recruited to clear myelin debris.[2] This model is particularly valuable for studying oligodendrocyte biology, the response to oligodendrocyte loss, and the subsequent processes of spontaneous remyelination.[3]
Triethyltin Chloride: Intramyelinic Edema and Myelin Splitting In contrast, triethyltin (TET) chloride induces a characteristic intramyelinic edema, causing the myelin sheath to split at the intraperiod line.[1] This leads to the formation of vacuoles within the myelin layers, disrupting the compact structure of the sheath without initially destroying the oligodendrocyte.[4] While high concentrations of TET can be directly toxic to oligodendrocytes and other glial cells, the hallmark of TET-induced demyelination at lower, more specific doses is this primary edematous insult to the myelin sheath itself.[4]
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing the cuprizone and triethyltin models to provide a comparative overview of their effects on myelination and cellular responses.
Table 1: Demyelination and Remyelination
| Parameter | Cuprizone Model | Triethyltin Model |
| Route of Administration | Dietary (typically 0.2% w/w in chow) | Oral (drinking water or gavage), Intraperitoneal injection |
| Typical Dosage | 0.2% in chow for 5-6 weeks (acute); up to 12 weeks (chronic) in C57BL/6 mice[5] | 1-10 mg/kg body weight in rats[6] |
| Time to Peak Demyelination | 5-6 weeks[5] | Variable, can be observed within days to weeks depending on dose |
| Primary Brain Region Affected | Corpus callosum, hippocampus, cerebellum[7] | White matter tracts, brainstem, spinal cord[4] |
| Spontaneous Remyelination | Robust and often complete after cuprizone withdrawal[3] | Less characterized, may be impaired |
| Myelin Protein Reduction | Significant decrease in MBP, PLP, MOG[8] | Reduced myelin protein synthesis and content[9][10] |
Table 2: Cellular Responses
| Cellular Response | Cuprizone Model | Triethyltin Model | | --- | --- | | Oligodendrocyte Pathology | Apoptosis and significant loss of mature oligodendrocytes[11][12] | Intramyelinic edema, vacuolization; apoptosis at high concentrations | | Microglial Activation | Pronounced and sustained activation, involved in debris clearance[2] | Present, but less characterized in the context of demyelination | | Astrocyte Reactivity | Significant astrogliosis, with both pro- and anti-inflammatory roles[2] | Astrocyte hypertrophy and proliferation observed[4] | | Axonal Damage | Can occur, particularly in chronic models[13] | Axonal changes and damage have been reported[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results from these models.
Cuprizone-Induced Demyelination Protocol (Acute)
-
Animal Model: 8-10 week old male C57BL/6 mice are most commonly used due to their susceptibility.[15]
-
Cuprizone Diet: A diet containing 0.2% (w/w) cuprizone mixed into powdered rodent chow is standard.[5] Fresh chow should be provided regularly (e.g., every 2-3 days) to ensure consistent intake.[15]
-
Duration: For acute demyelination, mice are fed the cuprizone diet for 5-6 weeks.[5]
-
Endpoint (Demyelination): At the end of the 5-6 week period, a cohort of animals can be sacrificed to assess the peak of demyelination.
-
Remyelination Studies: To study spontaneous remyelination, mice are returned to a normal diet after the 5-6 week induction period. Remyelination can be assessed at various time points, typically from 1 to 4 weeks post-cuprizone withdrawal.[14]
-
Assessment of Demyelination:
-
Histology: Luxol Fast Blue (LFB) staining is used to visualize myelin. Demyelinated areas appear pale.[15]
-
Immunohistochemistry: Staining for myelin proteins such as Myelin Basic Protein (MBP), Proteolipid Protein (PLP), and Myelin Oligodendrocyte Glycoprotein (MOG) provides a more specific measure of myelin loss.[8]
-
Cellular Analysis: Immunohistochemistry for oligodendrocyte markers (e.g., Olig2, CC1), microglia markers (e.g., Iba1), and astrocyte markers (e.g., GFAP) is used to quantify cellular responses.[16]
-
This compound-Induced Demyelination Protocol
-
Animal Model: Rats are commonly used in studies of triethyltin neurotoxicity.
-
Administration and Dosage:
-
Drinking Water: Triethyltin sulfate (B86663) can be administered in the drinking water at concentrations that result in a daily intake of approximately 1 mg/kg body weight for chronic studies.[10]
-
Oral Gavage or Injection: Single or repeated doses ranging from 1 mg/kg to 10 mg/kg can be administered to induce more acute effects.[6] The vehicle is typically saline or an appropriate solvent.
-
-
Duration: The duration of treatment can range from a single dose to several weeks, depending on the desired severity and time course of demyelination.
-
Assessment of Demyelination:
-
Electron Microscopy: This is the gold standard for visualizing the characteristic intramyelinic vacuoles and splitting of the intraperiod line.
-
Histology: While less specific for the type of myelin damage, LFB staining can reveal areas of myelin loss.
-
Biochemical Analysis: Measurement of myelin protein content and synthesis can provide quantitative data on the extent of myelin damage.[9]
-
Signaling Pathways and Experimental Workflows
The distinct mechanisms of cuprizone and this compound are reflected in the signaling pathways they activate and their experimental workflows.
Cuprizone Model Visualizations
Caption: Signaling cascade in cuprizone-induced demyelination.
Caption: Experimental workflow for the cuprizone model.
This compound Model Visualizations
Caption: Proposed mechanism of triethyltin-induced demyelination.
Caption: Experimental workflow for the triethyltin model.
Conclusion: Selecting the Appropriate Model
The choice between the this compound and cuprizone models depends on the specific research question.
-
The cuprizone model is the preferred choice for studying the fundamental biology of oligodendrocytes, including their death and regeneration. Its highly reproducible and well-characterized timeline of demyelination and spontaneous remyelination makes it an excellent platform for screening potential pro-remyelinating therapies.
-
The this compound model offers a unique paradigm for investigating the structural integrity of the myelin sheath and the consequences of intramyelinic edema. It is a valuable tool for studying the direct effects of toxins on myelin structure and the subsequent cellular responses to this form of myelin damage.
Researchers should carefully consider the distinct pathologies induced by each toxin to select the model that most accurately reflects the specific aspects of demyelination and remyelination they aim to investigate.
References
- 1. Toxic and Nutritional Disorders of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Glial response during cuprizone-induced de- and remyelination in the CNS: lessons learned [frontiersin.org]
- 3. elsevier.es [elsevier.es]
- 4. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dapsone reduced cuprizone-induced demyelination via targeting Nrf2 and IKB in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of triethyltin and trimethyltin in rats responding under a DRL schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cuprizone Intoxication Induces Cell Intrinsic Alterations in Oligodendrocyte Metabolism Independent of Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The pattern of myelin proteins in triethyltin (TET) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of triethyl tin on myelination in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cuprizone-induced oligodendrocyte loss and demyelination impairs recording performance of chronically implanted neural interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis [frontiersin.org]
- 14. The neurotoxic effects of triethyltin (TET) sulfate on myelinating cultures of mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Assessing the Specificity of Triethyltin Chloride's Effect on Oligodendrocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of triethyltin (B1234975) (TET) chloride, with a specific focus on its impact on oligodendrocytes, the myelin-producing cells of the central nervous system. By examining experimental data on cytotoxicity, exploring the underlying signaling pathways, and contrasting its effects with other myelin-damaging agents, this document aims to equip researchers with the necessary information to critically evaluate the use of triethyltin chloride in studies of demyelination and neurotoxicity.
Quantitative Comparison of Glial Cell Toxicity
A critical aspect of understanding the specificity of a neurotoxin is to compare its cytotoxic effects across different cell types. The following table summarizes the available data on the half-maximal lethal concentration (LC50) of this compound and related organotin compounds in various glial and neuronal cell cultures. It is important to note that direct comparative studies assessing the LC50 of TET on oligodendrocytes, astrocytes, and microglia under identical experimental conditions are limited. The data presented here is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental protocols.
| Compound | Cell Type | Species | Exposure Time | LC50 (µM) | Reference |
| Triethyltin (TET) | Astrocytes | Rat (cortical) | 40 h | 30 | [1] |
| Triethyltin (TET) | Neurons & Astrocytes | Human (fetal) | 24 h | 3.5 - 16.9 | [2] |
| Trimethyltin (B158744) (TMT) | Astrocytes | Rat (cortical) | 40 h | 800 | [1] |
| Trimethyltin (TMT) | Astrocytes | Human (fetal) | 24 h | 609.7 | [2] |
| Trimethyltin (TMT) | Neurons | Human (fetal) | 24 h | 335.5 | [2] |
| Tributyltin (TBT) | Astrocytes | Rat (cortical) | 40 h | 3 | [1] |
Note: Data for oligodendrocytes was not explicitly available in the reviewed comparative studies.
Alternative Myelinotoxic Compounds: A Comparative Overview
To better understand the specific effects of this compound, it is useful to compare it with other well-characterized myelinotoxic agents. Cuprizone (B1210641) and lysolecithin are two commonly used compounds in demyelination research, each with a distinct mechanism of action.
| Feature | Triethyltin (TET) Chloride | Cuprizone | Lysolecithin (LPC) |
| Primary Target | Primarily oligodendrocytes, but also affects astrocytes and neurons. | Mature oligodendrocytes.[1][3] | Myelin sheath and mature oligodendrocytes.[4] |
| Mechanism of Action | Induces mitochondrial dysfunction, oxidative stress, and apoptosis in oligodendrocytes.[5] Leads to intramyelinic edema. | A copper chelator that induces mitochondrial stress and apoptosis in oligodendrocytes, leading to demyelination.[3][4] This is followed by activation of microglia and astrocytes.[1][3] | A detergent-like molecule that directly disrupts the lipid structure of the myelin sheath, leading to its breakdown and subsequent oligodendrocyte death.[4] |
| Glial Response | Induces microglial activation, but this effect appears to be dependent on the presence of astrocytes.[6][7] | Causes significant activation and proliferation of both microglia and astrocytes in response to oligodendrocyte apoptosis and demyelination.[1][3] | Elicits a rapid and robust inflammatory response, with the recruitment and activation of microglia and astrocytes to the site of injection. |
Signaling Pathways Implicated in Triethyltin-Induced Oligodendrocyte Toxicity
This compound exerts its cytotoxic effects on oligodendrocytes through the modulation of specific intracellular signaling pathways. Key events include the induction of oxidative stress, disruption of mitochondrial function, and the activation of apoptotic cascades.
One of the central pathways affected is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1 and 2 . Studies have shown that exposure of cultured oligodendrocytes to TET leads to the activation of ERK1/2.[5] This activation is often associated with cellular stress responses and can ultimately contribute to the initiation of programmed cell death (apoptosis).
Furthermore, TET is known to disrupt calcium homeostasis . An increase in intracellular calcium concentration can trigger a cascade of detrimental events, including the activation of calcium-dependent proteases and phospholipases, mitochondrial dysfunction, and the production of reactive oxygen species, all of which contribute to cellular damage and apoptosis.
Caption: Signaling cascade of this compound in oligodendrocytes.
Experimental Protocols
Accurate assessment of neurotoxicity requires robust and reproducible experimental protocols. Below are summarized methodologies for the culture of primary glial cells and the assessment of cytotoxicity.
Primary Glial Cell Culture
Objective: To isolate and culture primary oligodendrocytes, astrocytes, and microglia from neonatal rat or mouse brains for in vitro toxicity studies.
Workflow:
Caption: Workflow for primary glial cell isolation and culture.
Detailed Steps:
-
Tissue Dissection and Dissociation:
-
Dissect cortices from neonatal (P1-P3) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate with a dissociation enzyme solution (e.g., trypsin, papain) to obtain a single-cell suspension.
-
Neutralize the enzyme and gently triturate the tissue to further dissociate the cells.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Mixed Glial Culture:
-
Plate the single-cell suspension in poly-D-lysine coated flasks in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS).
-
Maintain the cultures for 7-10 days to allow for the formation of a confluent astrocyte monolayer with microglia and oligodendrocyte precursor cells (OPCs) on top.
-
-
Isolation of Microglia and Astrocytes:
-
Microglia: Vigorously shake the mixed glial culture flasks on an orbital shaker to detach the microglia. Collect the supernatant and plate the cells.
-
Astrocytes: The remaining adherent cells will be highly enriched for astrocytes. These can be trypsinized and re-plated for experiments.
-
-
Isolation and Differentiation of Oligodendrocytes:
-
From the mixed glial culture, OPCs can be isolated using immunomagnetic cell sorting with antibodies against OPC surface markers (e.g., A2B5 or O4).
-
Culture the purified OPCs in a defined medium containing growth factors such as PDGF-AA and FGF-2 to promote proliferation.
-
To induce differentiation into mature oligodendrocytes, withdraw the growth factors and culture in a medium containing T3 hormone.
-
Cytotoxicity Assay (MTT Assay)
Objective: To quantify the viability of glial cells after exposure to this compound.
Methodology:
-
Cell Plating: Seed purified oligodendrocytes, astrocytes, or microglia in 96-well plates at an appropriate density and allow them to adhere and stabilize.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control group.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve and determine the LC50 value.
Conclusion
In comparison to other myelinotoxic agents, TET's mechanism, which involves direct toxicity to oligodendrocytes and the induction of intramyelinic edema, offers a distinct model for studying certain aspects of demyelination. The activation of the ERK1/2 signaling pathway and the disruption of calcium homeostasis appear to be key molecular events in TET-induced oligodendrocyte injury.
For researchers investigating the cellular and molecular mechanisms of demyelination, this compound remains a valuable tool. However, careful consideration of its effects on other glial cell types is crucial for the accurate interpretation of experimental results. Future research employing co-culture systems and in vivo models will be essential to further elucidate the intricate interplay between different cell types in response to triethyltin-induced neurotoxicity.
References
- 1. Frontiers | Glial response during cuprizone-induced de- and remyelination in the CNS: lessons learned [frontiersin.org]
- 2. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the use of cuprizone and lysolecithin to model demyelination ex vivo in sagittal rat brain organotypic slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
"comparative analysis of triethyltin and tributyltin toxicity profiles"
A Comparative Analysis of Triethyltin (B1234975) and Tributyltin Toxicity Profiles
Introduction
Triethyltin (TET) and tributyltin (TBT) are organotin compounds with significant industrial applications that have also raised considerable toxicological concerns. While both are known for their adverse effects on biological systems, their toxicity profiles exhibit distinct differences in terms of target organs, mechanisms of action, and overall potency. This guide provides a comparative analysis of the toxicity of TET and TBT, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in toxicological and pharmacological studies.
Quantitative Toxicity Data
A summary of the acute toxicity of triethyltin and tributyltin across various species and routes of exposure is presented below. The data clearly indicates that triethyltin is generally more acutely toxic than tributyltin.
| Compound | Species | Route | LD50 | Reference(s) |
| Triethyltin | Rat | Oral | 10 mg/kg | [1] |
| Rat | Intraperitoneal | 5.7 mg/kg (sulfate), 5 mg/kg (chloride) | [1] | |
| Rat | Intravenous | 10 mg/kg | [1] | |
| Tributyltin | Rat | Oral | 55 - 234 mg/kg (oxide and other compounds) | [2][3] |
| Rat | Dermal | 200 - 605 mg/kg | [2][4] | |
| Mouse | Oral | 44 - 230 mg/kg (oxide and other compounds) | [3] | |
| Mouse | Dermal | 200 mg/kg | [2] | |
| Rabbit | Dermal | 900 - 11,700 mg/kg (oxide) | [2][3][4] |
Primary Toxicity Profiles
Triethyltin (TET): A Potent Neurotoxin
The primary target organ for triethyltin toxicity is the central nervous system (CNS).[5] TET is a potent neurotoxin that induces a characteristic intramyelinic edema in the brain and spinal cord, leading to a "spongy" appearance of the white matter.[6] This edema results from the accumulation of fluid within the myelin sheaths, causing them to split and form vacuoles.[6] While the exact mechanism is complex, it is understood to involve the disruption of ion transport and energy metabolism within the myelin-producing oligodendrocytes.[7]
Mechanism of Neurotoxicity:
The neurotoxic effects of TET are believed to be mediated through several mechanisms:
-
Inhibition of Mitochondrial ATP Synthase: TET is a powerful inhibitor of oxidative phosphorylation in mitochondria. It binds to a component of the ATP synthase complex, directly hindering the production of ATP, the primary energy currency of the cell.[7]
-
Disruption of Ion Gradients: In the presence of halide ions, TET can facilitate an exchange of hydroxyl ions for halide ions across the mitochondrial membrane, disrupting the proton gradient essential for ATP synthesis.[7]
-
Alterations in Calcium Homeostasis: TET can induce a rise in intracellular free calcium concentrations, likely by releasing calcium from intracellular stores and inhibiting its reuptake.[2] This can lead to a cascade of downstream effects, including altered neuronal excitability and, ultimately, cell death.
Tributyltin (TBT): An Immunotoxicant and Endocrine Disruptor
In contrast to TET, tributyltin's toxicity profile is dominated by its effects on the immune and endocrine systems.[7] It is a potent immunotoxic agent, primarily targeting T-lymphocytes and natural killer (NK) cells.[8] TBT has been shown to induce thymic atrophy and suppress various immune functions.[4]
Mechanism of Immunotoxicity:
TBT's immunotoxic effects are mediated through the activation of several signaling pathways:
-
MAPK and NF-κB Pathway Activation: TBT has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including p38 and p44/42 (ERK1/2), as well as the NF-κB signaling pathway in immune cells.[9][10] Activation of these pathways can lead to the production of pro-inflammatory cytokines and the induction of apoptosis (programmed cell death).
-
Induction of Apoptosis: TBT can induce apoptosis in lymphocytes through both mitochondrial-dependent and -independent pathways. One proposed mechanism involves the activation of "death receptors" on the cell surface, such as Fas, leading to the activation of caspases and the execution of the apoptotic program.[3][11]
Endocrine Disrupting Effects:
TBT is also a well-established endocrine-disrupting chemical. It can interfere with the normal functioning of the endocrine system, particularly by affecting steroid hormone metabolism.[12] For instance, TBT has been shown to inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens. This can lead to masculinization effects in female organisms.
Experimental Protocols
Assessment of Triethyltin-Induced Neurotoxicity in Rats
This protocol describes a typical in vivo study to evaluate the neurotoxic effects of triethyltin in a rat model.
1. Animal Model and Dosing:
-
Species: Male Wistar rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: Triethyltin bromide is dissolved in saline and administered as a single intraperitoneal (i.p.) injection. Dose groups could include a vehicle control (saline), and TET at 1.5, 3.0, and 6.0 mg/kg body weight.[13]
2. Behavioral Assessments:
-
Motor Activity: Spontaneous motor activity is assessed using an automated open-field apparatus. Animals are placed in the center of the arena, and their movements (e.g., distance traveled, rearing frequency) are recorded for a specified period (e.g., 30 minutes).
-
Acoustic Startle Response: The startle response to a loud acoustic stimulus is measured to assess sensorimotor reactivity.[1]
-
Morris Water Maze: This task is used to evaluate spatial learning and memory. Rats are trained to find a hidden platform in a circular pool of water. Latency to find the platform and the path taken are recorded.
3. Neuropathological Analysis:
-
Tissue Preparation: At the end of the study, animals are euthanized, and their brains are collected. One hemisphere is fixed in formalin for histological analysis, and the other is dissected for biochemical assays.
-
Histology: Formalin-fixed brain tissue is embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize general morphology and identify areas of edema and neuronal damage. Myelin integrity can be assessed using specific stains like Luxol Fast Blue.
-
Immunohistochemistry: Specific cell types and pathological changes can be identified using antibodies against markers such as glial fibrillary acidic protein (GFAP) for astrocytes (indicating gliosis) and myelin basic protein (MBP) for myelin.[3]
In Vitro Assessment of Tributyltin-Induced Immunotoxicity in Human Lymphocytes
This protocol outlines an in vitro experiment to investigate the immunotoxic effects of tributyltin on primary human lymphocytes.
1. Cell Culture:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture Conditions: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 incubator.
2. TBT Exposure:
-
Preparation of TBT Solution: A stock solution of tributyltin chloride is prepared in a suitable solvent like DMSO.
-
Treatment: Cells are treated with various concentrations of TBT (e.g., 50, 100, 200 nM) for different time points (e.g., 1, 6, 24 hours). A vehicle control (DMSO) is included.[14]
3. Immunotoxicity Assessment:
-
Cell Viability and Apoptosis (Flow Cytometry):
-
Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.
-
Analysis is performed on a flow cytometer.[11]
-
-
Cytokine Production (ELISA):
-
Cell culture supernatants are collected after TBT exposure.
-
The concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[14]
-
-
Signaling Pathway Activation (Western Blot):
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of p38, ERK1/2, and NF-κB p65 to assess their activation status.[9]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pattern of myelin proteins in triethyltin (TET) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Toxic and Nutritional Disorders of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Triethyltin (PIM 588) [inchem.org]
- 8. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tributyltin-induced effects on MAP kinases p38 and p44/42 in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worthe-it.co.za [worthe-it.co.za]
- 13. Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Detecting Triethyltin Chloride Exposure: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Triethyltin (B1234975) (TET) chloride is a potent neurotoxin known to induce significant neurological damage, primarily through the induction of cerebral and spinal cord edema.[1][2] Accurate and validated biomarkers are crucial for monitoring exposure, understanding toxicological mechanisms, and developing potential therapeutic interventions. This guide provides a comparative overview of potential biomarkers for triethyltin chloride exposure, detailing the supporting experimental data and methodologies for their validation.
Comparison of Potential Biomarkers for this compound Exposure
While no single biomarker has been definitively validated and universally accepted for this compound exposure, several measurable physiological and biochemical changes show promise. The following table summarizes these potential biomarkers, the analytical methods for their detection, and key findings from relevant studies.
| Biomarker Category | Specific Biomarker | Analytical Method | Key Findings |
| Neurochemical | Monoamines (Noradrenaline, Serotonin, Dopamine) and their metabolites (5-HIAA, HVA) | High-Performance Liquid Chromatography (HPLC) with electrochemical detection | Significant decreases in monoamine concentrations and increases in their metabolites were observed in various brain regions of rats exposed to TET.[2][3] |
| Cellular/Protein | Neurotypic and Gliotypic Proteins (e.g., neurofilament-200, synapsin I, myelin basic protein) | Radioimmunoassay | Neonatal exposure to TET in rats resulted in dose- and region-dependent decreases in these proteins, indicating deficits in neuronal and glial development.[4] |
| Cellular Stress | Heat Shock Protein 32 (Heme Oxygenase-1) | Western Blotting, Immunohistochemistry | TET treatment of cultured oligodendrocytes induced the expression of HSP32, an indicator of oxidative stress.[5] |
| Apoptosis | DNA Fragmentation | Agarose Gel Electrophoresis, TUNEL Assay | TET was shown to be cytotoxic to cultured oligodendrocytes, leading to programmed cell death as evidenced by DNA fragmentation.[5] |
| Physiological | Cerebral Edema | Magnetic Resonance Imaging (MRI) | TET intoxication is known to cause white matter cerebral edema.[2] |
| Mitochondrial Function | ATP Synthesis, Mitochondrial Respiration | In vitro mitochondrial function assays | TET is a powerful metabolic inhibitor that directly inhibits ATP production and disrupts mitochondrial respiration.[6][7] |
Experimental Protocols
Analysis of Neurotransmitters and their Metabolites
Objective: To quantify the levels of monoamines and their metabolites in brain tissue following this compound exposure.
Methodology:
-
Tissue Preparation: Brain regions of interest (e.g., hypothalamus, striatum, cerebellum) from control and TET-exposed animals are dissected and homogenized in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Chromatographic Separation: The homogenates are centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: An electrochemical detector is used to quantify the separated monoamines (noradrenaline, dopamine, serotonin) and their metabolites (HVA, 5-HIAA).
-
Data Analysis: Peak areas are compared to those of known standards to determine the concentration of each analyte. Results are typically expressed as ng/g of tissue.
Quantification of Neurotypic and Gliotypic Proteins
Objective: To measure the levels of specific neuronal and glial proteins in brain tissue as an indicator of neurotoxicity.
Methodology:
-
Tissue Homogenization: Brain tissue from control and TET-exposed animals is homogenized in a buffer containing protease inhibitors.
-
Radioimmunoassay (RIA):
-
A specific antibody against the protein of interest (e.g., neurofilament-200, synapsin I) is incubated with the tissue homogenate and a known amount of radiolabeled version of the same protein.
-
The antibody-bound protein is then precipitated.
-
The radioactivity of the precipitate is measured using a gamma counter.
-
-
Data Analysis: The amount of the specific protein in the sample is determined by comparing the results to a standard curve generated with known concentrations of the purified protein.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Biomarker Validation
Caption: Workflow for the validation of biomarkers for this compound exposure.
Signaling Pathway of Triethyltin-Induced Neurotoxicity
Caption: Simplified signaling pathway of this compound-induced neurotoxicity.
Alternative Detection Methods
Direct detection of this compound in biological samples is an alternative to biomarker measurement. These methods focus on quantifying the toxicant itself.
-
Gas Chromatography (GC): Coupled with detectors like a flame photometric detector (FPD) or mass spectrometry (MS), GC can be used to separate and quantify different organotin compounds, including triethyltin.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a sensitive technique for the speciation and determination of various organotin compounds in biological and environmental samples.[8]
These analytical chemistry approaches offer high specificity and sensitivity for direct exposure assessment. However, they may not provide information about the biological effects of the exposure, which is a key advantage of biomarker analysis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Triethyltin (PIM 588) [inchem.org]
- 7. Triethyltin Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 8. tandfonline.com [tandfonline.com]
"comparative study of triethyltin chloride and lead acetate neurotoxicity"
A Comparative Guide to the Neurotoxicity of Triethyltin (B1234975) Chloride and Lead Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of triethyltin chloride and lead acetate, two potent neurotoxicants with distinct mechanisms of action. The information presented herein is intended to assist researchers in understanding the differential toxicological profiles of these compounds and in designing relevant experimental paradigms.
Overview of Neurotoxic Mechanisms
Triethyltin (TET) compounds, a class of organotins, are known for their severe neurotoxicity, primarily targeting the central nervous system (CNS).[1] this compound, in particular, is recognized for inducing intramyelinic edema in the brain and spinal cord.[1] Lead acetate, an inorganic lead salt, is a well-documented environmental toxicant with a broader range of effects on the nervous system. It can cross the blood-brain barrier and accumulate in the brain, leading to significant neuronal and glial dysfunction.[2] Lead acetate's neurotoxicity is multifaceted, involving interference with calcium homeostasis, induction of oxidative stress, and impairment of mitochondrial function, ultimately resulting in neuronal damage and apoptosis.[2]
Quantitative Toxicological Data
The following table summarizes key quantitative data related to the neurotoxicity of this compound and lead acetate. It is important to note that direct comparative studies are limited, and data are compiled from various sources, which may involve different experimental conditions and animal models.
| Parameter | This compound | Lead Acetate | Source |
| LD50 (Oral, Rat) | ~11 mg/kg (Triethyl lead chloride) | 4665 mg/kg | [3] |
| EC50 (Zebrafish Embryo Malformation) | 5.55 µM (Trimethyltin chloride) | Not Available | [4][5] |
| EC50 (Neuronal Network Activity Inhibition) | 1.5 ± 0.5 µM (spinal cord); 4.3 ± 0.9 µM (auditory cortex) (Trimethyltin chloride) | Not Available | [6] |
| Effective Concentration (In Vitro Neuronal Death) | 10 µM (BV-2 microglia stimulation leading to neuronal death) | 5, 25, 50 µM (Neuro-2A cells) | [7][8][9] |
| Effective Dose (In Vivo Neurochemical Changes) | 1-2.5 mg/kg (SC, 5 days) - changes in reactivity and emotionality | 16 mg/kg (gavage) - alters neurotransmitter levels and increases oxidative stress | [3][10] |
Comparative Mechanisms of Neurotoxicity
Oxidative Stress
Both this compound and lead acetate induce oxidative stress in the brain, a key mechanism contributing to their neurotoxicity.
-
This compound: Induces the production of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage. This is evidenced by the activation of stress-response proteins like heme oxygenase-1 (HO-1).[11]
-
Lead Acetate: Disrupts the balance of antioxidants in cells, leading to oxidative stress.[10] This can cause damage to cellular components, including lipids, proteins, and DNA.[2] A common marker for lipid peroxidation, malondialdehyde (MDA), is often elevated following lead acetate exposure.[10]
Apoptosis
Both compounds can trigger programmed cell death, or apoptosis, in neuronal cells.
-
This compound: Induces apoptosis in oligodendrocytes, the myelin-producing cells of the CNS, which contributes to the characteristic myelin damage.[11] The apoptotic process involves DNA fragmentation.[11]
-
Lead Acetate: Causes neuronal damage and apoptosis.[2] This can be a consequence of various upstream events, including oxidative stress and mitochondrial dysfunction. Lead acetate exposure can lead to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[8]
Mitochondrial Dysfunction
The mitochondrion is a critical target for both this compound and lead acetate.
-
This compound: Can decrease the uptake of mitochondrial substrates like pyruvate (B1213749) and malate, particularly in a chloride-rich medium, which can inhibit oxidative phosphorylation.[12] It can also disrupt the mitochondrial membrane potential and lead to mitochondrial fragmentation.[11]
-
Lead Acetate: Impairs mitochondrial function, which is a central factor in its neurotoxicity.[2] Lead exposure can lead to decreased activity of (Na+, K+)-ATPase, an enzyme crucial for maintaining cellular ion gradients and neuronal excitability.[13] It can also disrupt mitochondrial morphology.
Neuroinflammation
Neuroinflammation is another common pathway activated by these neurotoxicants.
-
This compound: While direct evidence for triethyltin-induced neuroinflammation is less detailed in the provided results, the activation of stress-response pathways suggests a potential inflammatory component.
-
Lead Acetate: Acute exposure to lead acetate can activate microglia, the resident immune cells of the brain.[8] This activation leads to the release of pro-inflammatory cytokines such as TNF-α and IL-6, and the enzyme cyclooxygenase-2 (COX-2), contributing to bystander neuronal death.[8]
Effects on Neurotransmission
Both compounds interfere with neurotransmitter systems, albeit through different primary mechanisms.
-
This compound: Can cause neuronal membrane depolarization and an increase in the firing frequency of action potentials.[14]
-
Lead Acetate: Is known to disrupt the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in learning and memory.[15][16][17] Chronic exposure can alter the subunit composition of synaptic NMDA receptors, impairing or delaying the normal developmental switch from NR2B to NR2A subunits.[17][18] This interference with the glutamatergic system is a significant contributor to the cognitive deficits associated with lead poisoning.[15][16]
Signaling Pathways
The neurotoxic effects of this compound and lead acetate are mediated by complex intracellular signaling pathways.
This compound Neurotoxicity Signaling
Caption: Signaling pathway for this compound neurotoxicity.
Lead Acetate Neurotoxicity Signaling
Caption: Signaling pathway for Lead Acetate neurotoxicity.
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the neurotoxicity of this compound and lead acetate.
Experimental Workflow for Neurotoxicity Assessment
Caption: General experimental workflow for neurotoxicity assessment.
Behavioral Testing: Open Field Test
-
Objective: To assess locomotor activity, anxiety, and exploratory behavior.
-
Apparatus: A square arena with walls, often equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming behavior.
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
Histopathological Analysis: TUNEL Assay for Apoptosis
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Procedure (General Overview):
-
Tissue Preparation: Perfuse the animal and fix the brain tissue in 4% paraformaldehyde. Embed the tissue in paraffin (B1166041) and cut thin sections.[19]
-
Permeabilization: Treat the tissue sections with proteinase K to allow entry of the labeling enzyme.[20]
-
Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[20]
-
Detection: Visualize the labeled cells using fluorescence microscopy.[20]
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (counterstained with a nuclear dye like DAPI).[21][22]
-
Biochemical Assay: Malondialdehyde (MDA) Assay for Oxidative Stress
-
Objective: To quantify lipid peroxidation by measuring the levels of MDA, a byproduct of this process.
-
Procedure (General Overview):
-
Tissue Homogenization: Homogenize brain tissue in a suitable buffer (e.g., Tris-HCl) on ice.[23]
-
Reaction: Add thiobarbituric acid (TBA) to the homogenate and incubate at a high temperature (e.g., 95°C) in an acidic medium. MDA reacts with TBA to form a colored product.[23]
-
Measurement: After cooling, measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm) using a spectrophotometer or microplate reader.[24][25]
-
Quantification: Calculate the MDA concentration based on a standard curve and normalize to the protein content of the tissue homogenate.[25]
-
Conclusion
This compound and lead acetate are potent neurotoxicants that induce neuronal damage through distinct yet overlapping mechanisms. Triethyltin's primary neurotoxic effect is characterized by myelin edema and oligodendrocyte apoptosis, while lead acetate exerts a broader range of effects, including disruption of neurotransmission (particularly via NMDA receptors), induction of oxidative stress and neuroinflammation, and mitochondrial dysfunction. Understanding these differential toxicological profiles is crucial for risk assessment and the development of potential therapeutic interventions. The experimental protocols outlined in this guide provide a framework for further investigation into the specific neurotoxic effects of these and other compounds.
References
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Characterization of triethyl lead chloride neurotoxicity in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethyltin chloride (TMT) neurobehavioral toxicity in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute lead acetate induces neurotoxicity through decreased synaptic plasticity-related protein expression and disordered dendritic formation in nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute exposure to lead acetate activates microglia and induces subsequent bystander neuronal death via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The decrease of mitochondrial substrate uptake caused by trialkyltin and trialkyl-lead compounds in chloride media and its relevance to inhibition of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sdiarticle4.com [sdiarticle4.com]
- 14. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lead-induced changes in NMDA receptor complex binding: correlations with learning accuracy and with sensitivity to learning impairments caused by MK-801 and NMDA administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lead exposure potentiates the effects of NMDA on repeated learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lead exposure during synaptogenesis alters NMDA receptor targeting via NMDA receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lead exposure during synaptogenesis alters NMDA receptor targeting via NMDA receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]
- 20. Video: The TUNEL Assay [jove.com]
- 21. 2.8. TUNEL Staining of Brain Tissues [bio-protocol.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of oxidative stress index in brain tissue [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
Validating In Vitro Models of Triethyltin Chloride Toxicity Against In Vivo Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of in vitro and in vivo models used to assess the toxicity of triethyltin (B1234975) (TET) chloride. By examining experimental data and methodologies, this document aims to inform the selection and validation of in vitro systems as predictive tools for in vivo outcomes.
Data Presentation: A Comparative Overview of Triethyltin Toxicity
Triethyltin is a neurotoxic organotin compound that has been shown to induce a range of adverse effects both in living organisms and in cell-based models.[1] The primary toxicological concerns associated with TET are neurotoxicity, characterized by cerebral edema, and immunotoxicity.[2]
A direct quantitative comparison between in vitro and in vivo studies is challenged by differences in dosing metrics (e.g., mg/kg body weight in vivo versus µM concentrations in vitro) and experimental endpoints. However, a qualitative and semi-quantitative analysis reveals important correlations.
| Parameter | In Vivo Model (Rats) | In Vitro Model (Cultured Rat Oligodendrocytes) | Key Observations & Correlation |
| Primary Endpoint | Neurotoxicity (Cerebral Edema) | Cytotoxicity, Apoptosis | In vitro cytotoxicity and apoptosis in oligodendrocytes, the myelin-producing cells of the central nervous system, are consistent with the in vivo observation of myelin edema and loss.[3] |
| Effective Dose/Concentration | 15 ppm in diet | Not explicitly defined for apoptosis, but cytotoxicity is observed. | While a direct dose correlation is difficult, both models demonstrate toxicity at their respective exposure levels. |
| Mechanism of Action | Not fully elucidated in early studies, but mitochondrial effects are implicated.[4] | Mitochondrial membrane potential disturbance, mitochondrial fragmentation, oxidative stress.[3] | In vitro studies provide a deeper mechanistic insight into the mitochondrial dysfunction that likely underlies the in vivo neurotoxicity. |
| Secondary Endpoint | Immunotoxicity (Thymus Atrophy) | Lymphocyte cytotoxicity (Inferred from related organotins) | Studies on related trialkyltins show a strong correlation between in vivo thymus atrophy and in vitro lymphocyte cytotoxicity, suggesting a similar relationship for TET.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro: Cytotoxicity and Apoptosis in Cultured Oligodendrocytes
This protocol is based on studies investigating the direct effects of triethyltin on myelin-forming cells.[3]
-
Cell Culture: Primary oligodendrocyte precursor cells are isolated from the brains of neonatal Sprague-Dawley rats. Cells are cultured in a chemically defined medium supplemented with growth factors to promote differentiation into mature oligodendrocytes.
-
Triethyltin Exposure: Differentiated oligodendrocytes are treated with varying concentrations of triethyltin chloride for a specified duration (e.g., 24 hours).
-
Assessment of Cytotoxicity (MTT Assay):
-
Following TET exposure, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the metabolic conversion of MTT to formazan (B1609692) by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Detection of Apoptosis (DNA Fragmentation):
-
After treatment with TET, cells are harvested and the DNA is extracted.
-
DNA is subjected to agarose (B213101) gel electrophoresis. The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.
-
-
Analysis of Mitochondrial Membrane Potential:
-
TET-treated cells are incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1).
-
Changes in fluorescence are quantified using a fluorescence microscope or plate reader to assess mitochondrial depolarization.
-
In Vivo: Neurotoxicity Assessment in Rats
This protocol is based on feeding studies designed to evaluate the neurotoxic effects of triethyltin.[2]
-
Animal Model: Male weanling rats are used for the study.
-
Dosing Regimen: this compound is incorporated into the standard laboratory diet at various concentrations (e.g., 15 ppm). Animals are fed the experimental diet for a defined period (e.g., 2 weeks).
-
Clinical Observations: Animals are observed daily for any signs of neurotoxicity, such as tremors, ataxia, or behavioral changes.
-
Histopathological Analysis:
-
At the end of the study period, animals are euthanized, and the brains are collected.
-
Brain tissue is fixed, processed, and embedded in paraffin.
-
Sections of the brain are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic examination is performed to assess for pathological changes, with a focus on cerebral edema in the white matter.
-
-
Organ Weight Analysis: The thymus and spleen are weighed to assess for immunotoxic effects.
Signaling Pathways in Triethyltin Toxicity
The molecular mechanisms underlying triethyltin toxicity are complex and involve multiple signaling pathways, primarily converging on mitochondrial dysfunction and the induction of apoptosis. While some pathways are directly implicated for TET, others are inferred from studies on closely related organotin compounds like trimethyltin (B158744) (TMT) and tributyltin (TBT).
Mitochondrial-Mediated Apoptosis
Triethyltin directly targets mitochondria, leading to a cascade of events culminating in programmed cell death.[3] This is a key mechanism observed in vitro that likely contributes to the in vivo pathology.
Caption: Mitochondrial pathway of apoptosis induced by triethyltin.
Oxidative Stress and Pro-Apoptotic Signaling
Oxidative stress is a significant contributor to TET-induced cellular damage.[3] The activation of stress-related kinases and transcription factors can further promote apoptosis. The involvement of NF-κB is inferred from studies on TMT.[6]
Caption: Role of oxidative stress in triethyltin-induced apoptosis.
Experimental Workflow: From In Vitro Screening to In Vivo Confirmation
A validated in vitro model can serve as a valuable screening tool to predict in vivo toxicity, reducing the reliance on animal testing. The following workflow illustrates this integrated approach.
References
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin compounds and triphenyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of triethyltin on oxidative phosphorylation and mitochondrial adenosine triphosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
A Call for Consensus: An Inter-Laboratory Comparison Guide for Triethyltin Chloride Toxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The potent neurotoxin triethyltin (B1234975) (TET) chloride continues to be a subject of significant toxicological concern. As research into its mechanisms of action and potential therapeutic interventions advances, the need for standardized and reproducible toxicity data becomes paramount. This guide addresses the critical gap in the inter-laboratory validation of triethyltin chloride toxicity assays. In the absence of a formal, multi-site validation study, this document provides a comparative overview of existing data from various in vitro assays, outlines consensus-based experimental protocols, and illustrates the known signaling pathways affected by this compound. The aim is to highlight the current state of TET toxicity testing, underscore the potential for inter-laboratory variability, and advocate for a collaborative validation effort to establish benchmark standards.
Comparative Analysis of In Vitro this compound Cytotoxicity
The following table summarizes publicly available data on the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) of triethyltin compounds in various cell models. It is important to note that these values were generated in different laboratories under varying experimental conditions, which likely contributes to the observed range of toxicities. A formal inter-laboratory validation study would be instrumental in determining the true variability of these assays and establishing standardized benchmarks.
| Cell Line/Primary Culture | Assay Type | Endpoint | Concentration (µM) | Reference |
| Rat hippocampal neurons | Not Specified | Cell Death | LC50: ~3.5-16.9 | [1] |
| Human fetal neurons | Not Specified | Cell Death | LC50: ~3.5-16.9 | [1] |
| Human neuroblastoma cell lines | Not Specified | Cell Death | LC50: ~3.5-16.9 | [1] |
| Astrocytes | LDH Release | Cytotoxicity | Increased LDH at 2.5 | |
| Astrocytes | MTT Assay | Metabolic Activity | Early increase in reduction |
Foundational Experimental Protocols for In Vitro Neurotoxicity Testing
Standardized protocols are the bedrock of reproducible science. The following methodologies for common cytotoxicity assays are presented as a starting point for establishing consensus protocols for this compound toxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a vehicle control to calculate the percentage of cytotoxicity.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms of this compound toxicity is crucial for interpreting assay results and developing targeted interventions. The following diagrams illustrate a proposed signaling pathway for TET-induced neurotoxicity and a conceptual workflow for an inter-laboratory validation study.
Caption: Proposed mechanism of this compound neurotoxicity.
Caption: Workflow for a multi-center validation study.
The Path Forward: A Call for Collaboration
The data and protocols presented in this guide serve as a foundational resource for researchers in the field of neurotoxicology. However, the variability in reported toxicity values underscores the urgent need for a formal inter-laboratory validation of this compound toxicity assays. Such a "round-robin" study, involving multiple laboratories using standardized protocols and reference materials, would be invaluable for:
-
Establishing Assay Reproducibility: Quantifying the intra- and inter-laboratory variability of commonly used toxicity assays.
-
Developing Consensus Protocols: Defining and validating robust, standardized experimental procedures.
-
Creating Reference Data: Generating a reliable dataset of this compound toxicity that can serve as a benchmark for future studies.
We invite researchers, regulatory agencies, and industry stakeholders to join in a collaborative effort to validate and standardize this compound toxicity testing. By working together, we can enhance the reliability and comparability of data, accelerate research, and ultimately improve the assessment of risks associated with this potent neurotoxin.
References
Unraveling the Neurotoxic Impact of Triethyltin: A Comparative Analysis of Protein Expression
For Immediate Release
[City, State] – [Date] – In an effort to elucidate the molecular mechanisms underlying the neurotoxicity of triethyltin (B1234975) (TET), a comprehensive analysis of protein expression changes following exposure to this organotin compound has been conducted. While broad, comparative gene expression (transcriptomic) data remains limited in publicly available research, this guide provides a detailed overview of the current understanding based on proteomic analysis, offering valuable insights for researchers, scientists, and drug development professionals. The findings presented herein are primarily derived from a pivotal study on primary rat cortical cultures exposed to triethyltin bromide, a closely related TET compound.
Executive Summary
Triethyltin is a known neurotoxin that can induce neuronal death, axonopathy, and demyelination.[1] Understanding the changes in protein expression it triggers is crucial for identifying potential therapeutic targets and developing effective countermeasures. This guide summarizes the significant alterations in protein expression observed in primary rat cortical cultures following acute exposure to triethyltin bromide. The data reveals that TET exposure impacts several key cellular pathways, including those involved in cholesterol metabolism, cellular structure, and stress responses.
Comparative Protein Expression Analysis
A proteomic study of primary rat cortical cultures exposed to a sub-toxic dose (100 nM) of triethyltin bromide for 3 and 24 hours identified a total of 2,017 high-confidence proteins.[1] Of these, several proteins showed significant changes in their expression levels, indicating a disruption of normal cellular functions.
Table 1: Differentially Expressed Proteins in Primary Rat Cortical Cultures Following Triethyltin Bromide Exposure [1]
| Time Point | Protein Name | Gene Symbol | Function/Pathway | Expression Change |
| 3 & 24 hours | Golgi Glycoprotein 1 | Glg1 | Golgi Apparatus | Affected |
| 3 & 24 hours | Stathmin 3 | Stmn3 | Microtubule Dynamics | Affected |
| 3 & 24 hours | Stathmin 4 | Stmn4 | Microtubule Dynamics | Affected |
| 24 hours | Armadillo Repeat Gene Deletion in Velo-Cardio-Facial Syndrome | Arvcf | Cadherin-Associated Protein | Overexpression |
| 24 hours | Cleavage and Polyadenylation Specific Factor 1 Interacting Protein | Clns1a | Spliceosome Component | Overexpression |
| 24 hours | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1 | Hmgcs1 | Cholesterol Metabolism | Overexpression |
| 24 hours | Isopentenyl-Diphosphate Delta Isomerase 1 | Idi1 | Cholesterol Metabolism | Overexpression |
| 24 hours | Farnesyl Diphosphate Synthase | Fdps | Cholesterol Metabolism | Overexpression |
| 24 hours | Heat Shock Protein 90 Alpha | Hsp90A | Heat-Shock Protein | Overexpression |
| 24 hours | Heat Shock Protein 90 Beta | Hsp90B | Heat-Shock Protein | Overexpression |
| 24 hours | Ribosomal Protein S27a | Rsp27a | Oxidative Stress Indicator | Overexpression |
| 24 hours | Calmodulin-Regulated Spectrin-Associated Protein 1 | Camsap1 | Calcium Modulation | Overexpression |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the proteomic analysis of triethyltin bromide exposure.
Cell Culture and Exposure
Primary cortical cultures were derived from rats and maintained for 7 days in vitro (DIV).[1] The cultures were then exposed to triethyltin bromide at concentrations ranging from 0 to 50 µM in Locke's buffer for durations of 3 to 48 hours.[1] For the proteomic analysis, a sub-toxic dose of 100 nM was selected based on cytotoxicity assays.[1]
Cytotoxicity Assay
To determine the toxicity of triethyltin bromide, the cytosolic levels of lactate (B86563) dehydrogenase (LDH) were measured using the CytoTox96® Non-Radioactive Cytotoxic Assay.[1] This assay provided time-course and dose-response data, with an EC50 of 1.33 +/- 0.367 µM observed at 24 hours.[1]
Microelectrode Array (MEA)
To assess the impact on neuronal electrical activity, MEA data was collected from cultures at DIV 12-13.[1] The cells were exposed to various concentrations of triethyltin bromide (500 nM, 1 µM, and 5 µM), and the mean firing rate was measured.[1] A significant dose-dependent decrease in the mean firing rate was observed.[1]
Proteomic Analysis
Total protein was extracted from the cell cultures using a modified Sample Preparation by Easy Extraction and Digestion (SPEED) method.[1] The protein concentration was quantified using the Pierce Quantitative Colorimetric Peptide assay.[1] Nanoflow liquid chromatography-mass spectrometry (LC-MS) was employed to acquire the proteomic data.[1] A total of 2,017 high-confidence proteins were identified and quantified using the Proteome Discoverer v. 2.5 software.[1]
Visualizing the Impact: Workflows and Pathways
To better understand the experimental process and the cellular pathways affected by triethyltin exposure, the following diagrams are provided.
Caption: Experimental Workflow for Proteomic Analysis of Triethyltin Exposure.
Caption: Signaling Pathways Potentially Affected by Triethyltin Exposure.
Conclusion
The available proteomic data provides a critical foundation for understanding the molecular toxicology of triethyltin. The observed overexpression of proteins involved in cholesterol metabolism, heat-shock response, and cellular structure points to a multi-faceted cellular response to TET exposure. These findings highlight potential biomarkers of TET-induced neurotoxicity and suggest avenues for future research, including the development of targeted therapeutic interventions. Further studies employing comprehensive transcriptomic and proteomic approaches are warranted to build a more complete picture of the gene and protein expression changes induced by triethyltin and to validate the findings from the current body of research.
References
Assessing the Reversibility of Triethyltin Chloride-Induced Neurological Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reversibility of neurological damage induced by triethyltin (B1234975) (TET) chloride, with trimethyltin (B158744) (TMT) chloride serving as a key comparator due to their distinct toxicological profiles. While both are potent organotin neurotoxicants, their mechanisms of action, cellular targets, and potential for recovery differ significantly. This guide synthesizes experimental data to inform research and therapeutic development in the field of neurotoxicology.
Executive Summary
Triethyltin (TET) chloride primarily induces a reversible myelinopathy in the central nervous system of adult animals, characterized by intramyelinic edema and vacuolation.[1][2][3] The resulting behavioral deficits, such as decreased motor activity and impaired performance in maze and startle response tests, have been shown to be reversible within a month of ceasing exposure.[1][4] However, this reversibility is critically dependent on the age at exposure; neonatal exposure can lead to permanent myelin deficits.[5] In contrast, trimethyltin (TMT) chloride causes irreversible neuronal death, particularly in the limbic system, leading to persistent cognitive and behavioral impairments.[1] This fundamental difference in the nature of the induced damage—transient demyelination versus permanent neuronal loss—underpins the divergent prognoses for recovery.
Comparative Analysis of Neurotoxic Effects and Reversibility
The following tables summarize the key differences in the neurotoxic profiles of TET and TMT, with a focus on the potential for reversal of the induced damage.
| Feature | Triethyltin (TET) Chloride | Trimethyltin (TMT) Chloride |
| Primary Target | Oligodendrocytes and Myelin Sheath[2][5] | Neurons (especially in the limbic system)[1][2] |
| Primary Pathology | Intramyelinic Edema, Myelin Vacuolation[1][2][3] | Neuronal Necrosis and Apoptosis[1] |
| Key Behavioral Deficits | Decreased motor activity, impaired grip strength, reduced startle response[1][4] | Hyperactivity, aggression, learning and memory impairment[1] |
| Reversibility of Behavioral Deficits (in adults) | Generally Reversible[1][4] | Generally Irreversible[1] |
| Reversibility of Pathological Damage (in adults) | Myelin edema is reversible. | Neuronal loss is permanent. |
| Effect of Age on Reversibility | Damage may be permanent following neonatal exposure.[5] | Damage is irreversible regardless of age at exposure. |
Table 1: High-Level Comparison of Triethyltin (TET) and Trimethyltin (TMT) Neurotoxicity
Quantitative Data on Reversibility and Therapeutic Intervention
The available quantitative data on the reversibility of TET-induced damage primarily comes from behavioral studies. In contrast, studies on TMT provide a broader range of quantitative data on various therapeutic interventions aimed at mitigating its irreversible effects.
Triethyltin (TET) Chloride: Reversibility of Behavioral Deficits in Rats
| Behavioral Test | Exposure Details | Observation Time Point | Outcome |
| Maze Activity | 10 ppm TET in drinking water for 3 weeks | 1 month post-exposure | Performance returned to control levels.[4] |
| Open Field Behavior | 10 ppm TET in drinking water for 3 weeks | 1 month post-exposure | Performance returned to control levels.[4] |
| Acoustic Startle Response | 10 ppm TET in drinking water for 3 weeks | 1 month post-exposure | Performance returned to control levels.[4] |
| Landing Foot-Spread | 10 ppm TET in drinking water for 3 weeks | 1 month post-exposure | Performance returned to control levels.[4] |
Table 2: Summary of a study demonstrating the reversibility of behavioral deficits following subacute TET exposure in rats. [4]
Trimethyltin (TMT) Chloride: Effects of Therapeutic Interventions
| Therapeutic Agent | Animal Model | Key Biomarkers Assessed | Outcome |
| Hydrogen Gas (2%) | C57BL/6 Mice | AD-related markers (Apo-E, Aβ-40, p-tau), Oxidative stress markers (ROS, NO, MDA), Inflammatory cytokines (IL-6, TNF-α) | Ameliorated memory deficits; Decreased AD, oxidative stress, and inflammatory markers.[6] |
| Naringenin (100 mg/kg) | Rats | Spontaneous alternation (Y-maze), Neuronal loss in CA1 | Significantly improved spontaneous alternation; Inhibited CA1 neuronal loss. |
| Regulatory T cells (Tregs) | Mice | Spatial learning and memory, Anxiety, Neuronal loss | Improved cognitive function and reduced anxiety; Inhibited neuronal loss. |
Table 3: Selected studies demonstrating the neuroprotective effects of various agents against TMT-induced neurotoxicity.
Signaling Pathways in Organotin Neurotoxicity
The mechanisms underlying the neurotoxicity of TET and TMT involve distinct signaling pathways, which are crucial for identifying potential therapeutic targets.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
Protocol 1: Induction of Reversible Neurotoxicity with Triethyltin (TET)
-
Animal Model: Adult male rats.
-
Compound Administration: Triethyltin chloride is dissolved in drinking water at concentrations of 5 or 10 ppm and administered for a period of 3 weeks.[4]
-
Behavioral Assessment: A battery of behavioral tests is conducted, including:
-
Maze Activity: To assess exploratory behavior and motor function.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
Acoustic Startle Response: To measure sensorimotor reactivity.
-
Landing Foot-Spread: As an indicator of motor coordination.
-
-
Reversibility Assessment: Following the 3-week exposure period, the TET-containing water is replaced with regular drinking water. Behavioral assessments are repeated at specified intervals (e.g., 1 month post-exposure) to monitor for recovery of function.[4]
Protocol 2: Induction of Irreversible Neurotoxicity with Trimethyltin (TMT) and Assessment of Therapeutic Intervention
-
Animal Model: C57BL/6 mice.
-
Compound Administration: A single intraperitoneal (i.p.) injection of trimethyltin chloride (e.g., 2.6 mg/kg body weight).[6]
-
Therapeutic Intervention: The therapeutic agent (e.g., 2% hydrogen gas inhalation) is administered daily for a specified period (e.g., four weeks) following TMT injection.[6] A positive control group (e.g., treated with lithium chloride) and a TMT-only group are included.[6]
-
Cognitive Assessment:
-
Y-maze Test: To evaluate spatial recognition memory.
-
-
Biochemical and Histological Analysis:
-
Tissue Collection: Brain and serum samples are collected at the end of the treatment period.
-
Biomarker Quantification: Levels of Alzheimer's disease-related markers (Apo-E, Aβ-40, p-tau), oxidative stress markers (ROS, NO, Ca2+, MDA), and inflammatory cytokines (G-CSF, IL-6, TNF-α) are measured using appropriate assays (e.g., ELISA).[6]
-
Histology: Brain sections are stained (e.g., with Nissl stain) to assess neuronal loss, particularly in the hippocampus.
-
Conclusion
The available evidence strongly indicates that neurological damage induced by this compound in adult animals is largely reversible upon cessation of exposure. This is in stark contrast to the permanent neuronal loss and associated functional deficits caused by trimethyltin chloride. The primary mechanism of TET toxicity, involving damage to oligodendrocytes and subsequent demyelination, allows for potential repair and recovery, whereas the direct neurotoxic action of TMT leads to irreversible consequences. However, the age of the organism at the time of TET exposure is a critical factor, with neonatal exposure potentially leading to lasting damage. Future research should focus on elucidating the cellular and molecular mechanisms of myelin repair following TET-induced injury to develop strategies that could enhance the recovery process, particularly in cases of developmental exposure. Therapeutic interventions for organotin poisoning, such as the use of glucocorticoids, may hold promise but require further investigation specifically for TET-induced neurotoxicity.[7]
References
- 1. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the central aminergic neurotransmitters and their metabolites: relationship with pathophysiology of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral toxicity of acute and subacute exposure to triethyltin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Hydrogen Gas Inhalation on Trimethyltin-Induced Neurotoxicity and Cognitive Impairment in the C57BL/6 Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis and treatment of organotin poisoned patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triethyltin Chloride: A Guide for Laboratory Professionals
Immediate Safety Advisory: Triethyltin chloride is a highly toxic organotin compound that is fatal if swallowed, inhaled, or in contact with skin.[1][2] It also poses a significant environmental hazard, being very toxic to aquatic life with long-lasting effects.[1][3] All handling and disposal procedures must be conducted with extreme caution, adhering to stringent safety protocols to prevent exposure and environmental contamination. This guide provides essential procedural steps for the safe management and disposal of this compound in a laboratory setting.
Chemical Identification and Hazard Profile
For quick reference, the key identification and hazard information for this compound are summarized below. This data is critical for accurate labeling, transport, and reporting.
| Identifier | Value | Source |
| CAS Number | 994-31-0 | [1][3] |
| EC Number | 213-616-1 | [1] |
| Index Number | 050-006-00-2 | [1] |
| UN Number | UN2788 | [1][4] |
| UN Proper Shipping Name | ORGANOTIN COMPOUND, LIQUID, N.O.S. | [1][4] |
| Hazard Statements | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.H410: Very toxic to aquatic life with long lasting effects. | [1] |
Immediate Safety and Handling Protocols
Proper handling is the first step in safe disposal. Strict adherence to the following procedures is mandatory to minimize risk.
1. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential when handling this compound.
-
Gloves: Wear chemically resistant gloves.[3]
-
Body Protection: A lab coat or chemical-resistant apron is required.[3]
-
Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[3]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[5] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[3]
2. Storage and Segregation:
-
Store this compound in a dry, cool, and well-ventilated area.[3][4]
-
Keep containers tightly closed and store them in a locked-up, secure location.[1][3]
-
Ensure that organotin waste is segregated and not mixed with other incompatible waste streams.[5]
3. Spill Management:
In the event of a spill, immediate and appropriate action is critical to contain the hazard.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand, diatomite, or a universal binder to soak up the spill.[1][4] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the contaminated absorbent material and place it into a suitable, clearly labeled, and closed container for disposal as hazardous waste.[2][3]
-
Decontamination: Wash the spill area thoroughly after cleanup is complete.[6]
-
Notification: Prevent the spill from entering drains or waterways.[3][4] Report any significant spills to the relevant local authorities as required.[3]
Disposal Workflow for this compound
The following diagram outlines the logical flow for the proper disposal of this compound waste, from initial generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol: Oxidation of Liquid Organotin Waste
To reduce the high toxicity of this compound before final disposal, an oxidation protocol can be implemented. This procedure converts the organotin into less toxic inorganic tin compounds.[5] The treated waste must still be handled as hazardous waste.[5]
Objective: To reduce the toxicity of liquid organotin waste through chemical oxidation.
Materials:
-
Liquid organotin waste (containing this compound)
-
Oxidizing agent (e.g., commercial bleach - sodium hypochlorite (B82951) solution)[5]
-
Large, appropriate chemical-resistant container for the treatment process
-
Stir plate and magnetic stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Work Area Setup: Perform all steps within a certified chemical fume hood while wearing appropriate PPE.
-
Dilution (if necessary): If the organotin waste is highly concentrated, dilute it with a suitable solvent to better control the reaction.[5]
-
Oxidation:
-
Reaction Time: Allow the mixture to react for several hours, or preferably overnight, with continuous stirring to ensure the oxidation is complete.[5]
-
Neutralization: After the reaction period, check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 using an appropriate acid or base.[5]
-
Final Disposal:
Disclaimer: This protocol is for informational purposes. Always consult and strictly follow your institution's specific safety and waste disposal guidelines, as well as local, state, and federal regulations.[5][8]
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 3. fishersci.com [fishersci.com]
- 4. sds.strem.com [sds.strem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Safeguarding Your Research: Essential Protocols for Handling Triethyltin Chloride
For Immediate Implementation by Laboratory Personnel
Triethyltin chloride is a highly toxic organotin compound that poses significant health risks, including fatality upon ingestion, skin contact, or inhalation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2] Adherence to stringent safety protocols is therefore critical to ensure the well-being of all laboratory personnel and to maintain environmental integrity. This guide provides a comprehensive operational and disposal plan for the safe handling of this compound.
I. Hazard Assessment and Exposure Limits
Before commencing any work with this compound, a thorough understanding of its hazards is essential. The compound is classified as acutely toxic and an environmental hazard.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] |
Occupational Exposure Limits:
| Organization | Limit | Value |
| ACGIH | TLV-TWA (as Tin) | 0.1 mg/m³[4] |
| ACGIH | STEL (as Tin) | 0.2 mg/m³[4] |
| NIOSH | TWA (as Tin) | 0.1 mg/m³[5] |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent any direct contact with the substance.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[6] |
| Eye Protection | Chemical safety goggles and a face shield are mandatory.[6][7] |
| Skin and Body Protection | A chemical-resistant lab coat must be worn.[6] |
| Respiratory Protection | For situations with potential for aerosol generation or spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][8] |
III. Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[6][8]
Preparation:
-
Designated Area: Cordon off a specific area within the laboratory for the exclusive handling of this compound.[6]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before introducing the compound.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, within the fume hood.
Handling:
-
Don PPE: Put on all required personal protective equipment before handling the primary container.
-
Inert Atmosphere: For transfers of the liquid reagent, use a syringe and needle under an inert atmosphere to prevent reactions with moisture.[6]
-
Weighing Solids: If working with solid this compound, weigh it carefully within the fume hood to avoid creating dust.[6]
-
Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing. Do not breathe in any dust, vapor, or mist.[6][8]
Post-Handling:
-
Decontamination: Thoroughly clean the designated work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[4][8][9] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[8][10] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][8] Seek immediate medical attention.[1][8] |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, diatomite) and collect it into a sealed container for hazardous waste disposal.[1][4] |
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[11]
-
Containerization: Place all contaminated materials, including empty containers, used PPE, and spill cleanup debris, into a clearly labeled, sealed, and appropriate hazardous waste container.[4][8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Contains this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][11]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sds.strem.com [sds.strem.com]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. TRIMETHYLTIN CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
